3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJZSRZUSLBDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365904 | |
| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702669-54-3 | |
| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, as well as a carboxylic acid moiety for further modification or salt formation, makes it a versatile molecular scaffold. This structure has been identified as a key building block in the synthesis of novel therapeutic agents, including potent tubulin polymerization inhibitors for anticancer applications.[1][2]
For scientists working in drug development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization.
Chemical Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. This information underpins all subsequent analysis and interpretation of its chemical behavior.
| Identifier | Data | Source |
| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | [3] |
| CAS Number | 702669-54-3 | [3] |
| Molecular Formula | C₉H₈N₂O₃ | [3][4] |
| Molecular Weight | 192.17 g/mol | [3] |
| Monoisotopic Mass | 192.05349212 Da | [3][4] |
The quinoxaline core is a privileged scaffold in medicinal chemistry. The diagram below illustrates the key structural features of this compound and highlights the primary sites for chemical modification that enable the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Derivatization potential of the core scaffold.
Core Physicochemical Properties
The interplay of a molecule's physical and chemical properties dictates its suitability for development. This section details the key parameters for the title compound, combining predicted data with standardized experimental protocols where public data is unavailable.
| Property | Value (Predicted/Experimental) | Implication for Drug Development |
| XlogP | 0.4 (Predicted) | Indicates a relatively hydrophilic nature, which may favor aqueous solubility but could require optimization for membrane permeability.[3][4] |
| Boiling Point | 440.7 ± 45.0 °C (Predicted for Methyl Ester) | High boiling point is expected due to polarity and hydrogen bonding capacity. Note: This prediction is for the methyl ester, not the free acid.[2] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted for Methyl Ester) | Standard for organic molecules of this size.[2] |
| pKa | Data not available | The carboxylic acid group is expected to be acidic (pKa ~4-5), while the ring nitrogens are weakly basic. This is a critical parameter for solubility and target interaction. |
| Aqueous Solubility | Data not available | The presence of a carboxylic acid and amide groups suggests pH-dependent solubility. It is expected to be more soluble in basic aqueous solutions. |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its solubility, permeability, and promiscuity. The predicted XlogP value of 0.4 suggests that this compound is predominantly hydrophilic.[3][4]
-
Expertise & Experience: In early-phase drug discovery, a LogP value in the range of 1-3 is often targeted for oral drugs to balance solubility and permeability. A value of 0.4 indicates that while aqueous solubility may be favorable, passive diffusion across biological membranes (like the gut wall or blood-brain barrier) might be limited. This insight directs medicinal chemistry efforts toward prodrug strategies or modulation of the scaffold to increase lipophilicity if permeability becomes a limiting factor.
Acidity (pKa) - Experimental Determination
The pKa value(s) are essential for predicting a compound's ionization state at a given pH, which profoundly impacts its solubility, absorption, and receptor binding. While no experimental pKa data is publicly available, it can be reliably determined via potentiometric titration.
-
Trustworthiness: This protocol is a self-validating system. The accuracy of the titration is confirmed by calibration with standard buffers, and the resulting titration curve provides a clear inflection point corresponding to the pKa, which can be validated by replicate measurements.
Protocol: Potentiometric pKa Determination
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
Aqueous Solubility - Experimental Determination
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a fundamental property that affects oral bioavailability and formulation possibilities. The shake-flask method is the gold standard for its determination.
Protocol: Shake-Flask Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The presence of solid material at the end of the experiment validates that saturation was achieved.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of a synthesized batch of the compound is non-negotiable. A multi-technique approach is required for unambiguous characterization.
Caption: A typical analytical workflow for compound validation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be the method of choice. In positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 193.06. In negative mode, the deprotonated ion [M-H]⁻ would be seen at m/z 191.05, confirming the molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene protons (C2-H₂), and exchangeable signals for the two amide protons (N1-H, N4-H) and the carboxylic acid proton (COOH).
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including characteristic peaks for the amide carbonyl (~160-170 ppm), the carboxylic acid carbonyl (~170-180 ppm), and aromatic carbons (~110-150 ppm).
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amides (~3200-3400 cm⁻¹), and two distinct C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹).
Synthesis and Purification Overview
While this compound is often a starting material, understanding its synthesis is crucial for ensuring a high-quality supply. A common synthetic strategy for the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: A plausible workflow for synthesis and purification.
-
Synthesis Rationale: The reaction between 3,4-diaminobenzoic acid and glyoxylic acid provides the necessary atoms for the heterocyclic ring and the carboxylic acid moiety in a convergent manner.[5] This is a well-established and reliable method for forming the quinoxalinone core.
-
Purification Strategy: The product's acidic nature and polarity make it amenable to purification by recrystallization from polar protic solvents. The zwitterionic character at its isoelectric point can be exploited to induce precipitation by adjusting the pH, effectively separating it from non-polar or non-ionizable impurities.
Safety and Handling
Proper handling of any chemical is essential for laboratory safety. Based on aggregated GHS data, this compound presents several hazards that require appropriate precautions.[3]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
-
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Refer to the full Safety Data Sheet (SDS) before use.
-
Conclusion
This compound is a valuable scaffold for modern drug discovery. This guide has synthesized available data and established scientific principles to provide a robust physicochemical profile. Its hydrophilic character (XlogP ~0.4), coupled with its key functional groups, defines its behavior in both chemical and biological systems. While many properties can be reliably predicted, this guide underscores the critical need for experimental determination of key parameters like aqueous solubility and pKa for any serious drug development program. The provided protocols for these measurements, along with the outlined analytical and synthetic workflows, offer a comprehensive framework for researchers to confidently utilize this compound in their pursuit of novel therapeutics.
References
- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz
- This compound | C9H8N2O3 | CID 2049053. PubChem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- This compound. PubChemLite.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
- Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl
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- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate [myskinrecipes.com]
- 3. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Technical Guide to the Spectral Analysis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
This technical guide provides a comprehensive analysis of the expected spectral data for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The quinoxaline scaffold is a privileged structure in the design of various therapeutic agents, and a thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in research.
Molecular Structure and Key Features
This compound possesses a fused bicyclic system consisting of a benzene ring and a pyrazinone ring, with a carboxylic acid substituent on the benzene ring. The key structural features that will dictate its spectral properties are:
-
Aromatic Ring: A substituted benzene ring with three aromatic protons.
-
Lactam (Amide) Moiety: A cyclic amide within the pyrazinone ring.
-
Carboxylic Acid Group: A -COOH group attached to the aromatic ring.
-
Saturated Carbons: A methylene group (-CH2-) in the pyrazinone ring.
-
Amine Moieties: Two secondary amine groups within the tetrahydroquinoxaline core.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, amine, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Amide N-H | ~10.5 | Singlet | 1H |
| Aromatic C5-H | ~7.8 | Doublet | 1H |
| Aromatic C7-H | ~7.6 | Doublet of Doublets | 1H |
| Aromatic C8-H | ~7.0 | Doublet | 1H |
| Amine N-H | ~6.0 | Broad Singlet | 1H |
| Methylene (-CH₂-) | ~4.0 | Singlet | 2H |
Interpretation:
-
Carboxylic Acid Proton (12.0 - 13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield. Its broadness is a result of hydrogen bonding and exchange with trace amounts of water in the solvent.
-
Amide N-H (~10.5 ppm): The proton on the amide nitrogen is also significantly deshielded and is expected to appear as a sharp singlet.
-
Aromatic Protons (7.0 - 7.8 ppm): The three protons on the benzene ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns will depend on their position relative to the electron-withdrawing carboxylic acid and electron-donating amine groups. The proton ortho to the carboxylic acid group (C5-H) is expected to be the most deshielded.
-
Amine N-H (~6.0 ppm): The proton on the second amine nitrogen will be less deshielded than the amide proton and may appear as a broader singlet due to potential hydrogen bonding.
-
Methylene Protons (~4.0 ppm): The two protons of the CH₂ group are adjacent to an amide nitrogen and a carbon, placing them in a moderately deshielded environment. They are expected to appear as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | ~168 |
| Amide Carbonyl (C=O) | ~158 |
| Aromatic C6 (attached to COOH) | ~130 |
| Aromatic C4a, C8a (bridgehead) | ~125 - 135 |
| Aromatic C5, C7, C8 | ~115 - 125 |
| Methylene Carbon (-CH₂-) | ~45 |
Interpretation:
-
Carbonyl Carbons (158 - 168 ppm): The two carbonyl carbons (from the carboxylic acid and the amide) will be the most deshielded carbons in the spectrum. The carboxylic acid carbonyl is typically found at a slightly higher chemical shift than the amide carbonyl.
-
Aromatic Carbons (115 - 135 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the carboxylic acid group (C6) and the bridgehead carbons (C4a and C8a) will have distinct chemical shifts from the protonated aromatic carbons.
-
Methylene Carbon (~45 ppm): The sp³-hybridized carbon of the methylene group will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 2500 | Carboxylic Acid | O-H stretch (very broad) |
| ~3200 | Amine/Amide | N-H stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1660 | Amide (Lactam) | C=O stretch (Amide I band) |
| ~1600, ~1475 | Aromatic Ring | C=C stretch |
| ~1550 | Amide | N-H bend (Amide II band) |
Interpretation:
-
O-H Stretch (3300 - 2500 cm⁻¹): The most prominent feature of the IR spectrum will be a very broad absorption in this region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[2][3]
-
N-H Stretch (~3200 cm⁻¹): The stretching vibrations of the N-H bonds in the amide and amine groups will appear in this region. These bands are typically sharper than the O-H stretch.
-
C=O Stretches (1700 cm⁻¹ and 1660 cm⁻¹): Two distinct carbonyl absorption bands are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber (~1700 cm⁻¹) compared to the amide C=O stretch (~1660 cm⁻¹).[2][3] Conjugation with the aromatic ring can slightly lower these frequencies.
-
Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to characteristic sharp peaks in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 192.17 (calculated for C₉H₈N₂O₃)[4]
-
Predicted Adducts (from PubChem): [M+H]⁺ = 193.06078, [M+Na]⁺ = 215.04272, [M-H]⁻ = 191.04622[5]
Proposed Fragmentation Pathway:
Electron impact ionization is expected to produce a molecular ion at m/z 192. Subsequent fragmentation is likely to proceed through the loss of small, stable molecules or radicals.
Caption: Proposed mass spectral fragmentation of the target compound.
Interpretation of Fragmentation:
-
Loss of Water (m/z 174): The molecular ion may lose a molecule of water, a common fragmentation for compounds containing carboxylic acids.
-
Loss of Carboxyl Radical (m/z 147): Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in the loss of a carboxyl radical (•COOH), leading to a fragment at m/z 147. This is a common fragmentation pathway for aromatic carboxylic acids.[6]
-
Loss of Carbon Monoxide (m/z 164): The lactam ring could undergo fragmentation with the loss of a carbon monoxide molecule.
-
Further Fragmentation (e.g., m/z 120): The fragment at m/z 147 could further fragment by losing a molecule of hydrogen cyanide (HCN) from the pyrazinone ring.
Experimental Protocols
The following are generalized, self-validating protocols for obtaining the spectral data discussed in this guide.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be a solid with limited solubility in less polar solvents). Ensure the sample is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]
-
-
Background Spectrum: Run a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: Identify and label the significant absorption bands.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as electron impact (EI) or ESI.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Conclusion
This technical guide provides a detailed and scientifically-grounded overview of the expected NMR, IR, and mass spectral data for this compound. By integrating data from closely related compounds with fundamental spectroscopic principles, a comprehensive spectral characterization has been presented. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification and characterization of this important heterocyclic scaffold.
References
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
LibreTexts. (2023, June 20). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Rethinking The Future. (n.d.). How to Use FTIR Spectroscopy Instruments Effectively. [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. [Link]
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YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
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PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Among its many derivatives, this compound represents a key building block and pharmacophore. For instance, derivatives of this scaffold have been investigated as potent tubulin polymerization inhibitors for anticancer applications.[4]
The journey of any promising compound from a laboratory curiosity to a clinical candidate is critically dependent on its physicochemical properties. Of these, aqueous solubility is arguably one of the most significant hurdles.[5] Poor solubility can compromise in vitro assay results, hinder formulation development, and lead to poor or erratic bioavailability, ultimately causing the failure of an otherwise potent drug candidate.[6]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the solubility profile of this compound. We will dissect the molecular features governing its solubility, provide a theoretical framework for its behavior in different environments, and present detailed, field-proven protocols for its empirical determination. The focus is not just on how to measure solubility, but why specific experimental choices are made and how to interpret the data to guide drug development.
Physicochemical Properties & Molecular Structure Analysis
Understanding the intrinsic properties of a molecule is the foundation for predicting its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | PubChem[7] |
| Molecular Formula | C₉H₈N₂O₃ | PubChem[7][8] |
| Molecular Weight | 192.17 g/mol | PubChem[7] |
| Predicted XlogP | 0.4 | PubChem[7][8] |
The structure contains three key functional groups that dictate its solubility:
-
Carboxylic Acid (-COOH): This is the primary acidic functional group. It is a strong hydrogen bond donor and acceptor, contributing to polarity. Its ability to ionize is the single most important factor governing aqueous solubility.
-
Lactam (cyclic amide): The amide group is polar and can participate in hydrogen bonding, enhancing interaction with polar solvents.
-
Aromatic Amine (N-H): The secondary amine within the tetrahydro-pyrazine ring is also a hydrogen bond donor.
The predicted XlogP of 0.4 suggests a relatively balanced lipophilicity, but the presence of multiple hydrogen bonding groups indicates that its behavior will be highly dependent on the solvent environment.[7][8]
Ionization Behavior and pH-Dependence
The most dramatic changes in the aqueous solubility of this compound will be driven by pH. The carboxylic acid group is acidic and will deprotonate to form a highly polar and much more water-soluble carboxylate anion (-COO⁻) as the pH increases.[9][10] Conversely, in acidic conditions (low pH), the molecule will exist predominantly in its neutral, less soluble protonated form.[10][11]
This equilibrium is the cornerstone of its solubility profile. While the exact pKa has not been empirically reported in the available literature, for a typical aromatic carboxylic acid, a pKa value in the range of 3.5 to 4.5 can be reasonably expected.
Caption: pH-dependent ionization of the carboxylic acid group.
Theoretical Framework of Solubility
Before proceeding to experimental design, it is crucial to understand the different types of solubility measurements and the factors that influence them.
Kinetic vs. Thermodynamic Solubility
In drug discovery, "solubility" is not a single value. The distinction between kinetic and thermodynamic solubility is critical for making sound development decisions.[12]
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer and detecting the point at which precipitation occurs.[12][13] This method is fast and requires minimal compound, making it ideal for high-throughput screening in early discovery.[6] However, the precipitate formed is often amorphous and has not had time to arrange into a stable crystal lattice.[14] For this reason, kinetic solubility often overestimates the true equilibrium solubility.[14]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[12] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (typically 24 hours) until the dissolution and precipitation rates are equal.[5][13] This value is essential for lead optimization and formulation development as it reflects the most stable, and typically least soluble, crystalline form of the compound.[6][14]
Caption: Conceptual difference between kinetic and thermodynamic solubility.
Key Factors Influencing Aqueous Solubility
-
pH: As established, this is the dominant factor. The solubility is expected to be minimal in acidic media (e.g., simulated gastric fluid, pH 1-2) and increase by several orders of magnitude in neutral to basic media (e.g., simulated intestinal fluid or phosphate-buffered saline, pH 7.4).[10][15]
-
Temperature: For most solids, solubility increases with temperature.[15] This relationship should be determined empirically if the compound is intended for specific temperature-controlled applications.
-
Common-Ion Effect: If the compound is formulated as a salt (e.g., sodium 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate), its solubility will be reduced in a solution that already contains the common ion (in this case, Na⁺).[16][17] According to Le Châtelier's principle, the presence of the common ion shifts the dissolution equilibrium to the left, favoring the solid state and thus decreasing solubility.[17][18] This is a critical consideration when selecting buffers for formulation.
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing robust and reliable data.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is the definitive approach for determining equilibrium solubility.[12]
-
Objective: To determine the maximum equilibrium concentration of the compound in a specified buffer.
-
Causality: By using excess solid and allowing for a long incubation period, we ensure that the system reaches thermodynamic equilibrium, providing a true measure of the solubility of the most stable crystalline form.[5][14]
Materials & Equipment:
-
This compound (crystalline solid)
-
Selected aqueous buffers (e.g., pH 2.0 HCl-KCl; pH 7.4 PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator set to 25°C
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
HPLC-UV system
-
Calibrated analytical balance
Caption: Workflow for the Thermodynamic Shake-Flask Method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the desired buffer. The key is to ensure solid material remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Expert Tip: Discard the first few drops from the filter to avoid adsorption effects.
-
Quantification: Accurately dilute the filtered sample with the HPLC mobile phase and quantify the concentration using a pre-validated HPLC-UV method.
Analytical Quantification: HPLC-UV Method
A robust analytical method is required for accurate quantification. Based on literature for similar quinoxaline carboxylic acids, a reverse-phase HPLC-UV method is appropriate.[19][20]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Isocratic or Gradient | Start with a gradient (e.g., 10-90% B over 10 min) to find optimal separation, then switch to isocratic for speed if possible. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | ~254 nm or 320 nm | Scan for λmax. Quinoxaline systems often have strong absorbance.[20] |
| Calibration | 5-point curve from a DMSO stock | Ensure the standard curve is linear and brackets the expected sample concentrations. |
Data Interpretation & Predictive Analysis
Expected Solubility Profile
Synthesizing the theoretical principles, we can predict a qualitative solubility profile for this compound.
| Solvent/Medium | Expected pH | Dominant Species | Predicted Thermodynamic Solubility | Rationale |
| 0.1 M HCl | ~1.0 | Neutral (-COOH) | Low (<10 µg/mL) | The compound is un-ionized and solubility is governed by its intrinsic, neutral-form solubility. |
| Phosphate-Buffered Saline (PBS) | ~7.4 | Ionized (-COO⁻) | High (>1 mg/mL) | pH is well above the pKa, leading to the formation of the highly soluble carboxylate salt. |
| Dichloromethane (DCM) | N/A | Neutral | Very Low | A non-polar organic solvent will not effectively solvate the multiple polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | N/A | Neutral | Very High | A polar aprotic solvent that is an excellent solvent for a wide range of drug-like molecules. |
Implications for Drug Development
-
Oral Bioavailability: The low solubility at acidic pH suggests that dissolution in the stomach will be very limited. The drug would likely pass into the small intestine, where the pH increases, to dissolve. This pH-dependent solubility could lead to variable absorption.
-
Formulation Strategy: Salt formation is a highly viable strategy to improve solubility and dissolution rate. Creating a sodium or potassium salt of the carboxylic acid would be a primary approach for developing an oral solid dosage form.
-
In Vitro Assays: When preparing stock solutions for biological assays, using DMSO is appropriate.[13] However, when diluting into aqueous assay buffers, the final DMSO concentration must be kept low (<0.5%) to avoid artifacts, and the buffer pH must be controlled (ideally >7.0) to prevent precipitation of the compound in the assay well.
Conclusion
The solubility profile of this compound is fundamentally governed by the ionization of its carboxylic acid group. Its aqueous solubility is predicted to be exceptionally low in acidic environments and high in neutral to alkaline conditions. This pronounced pH-dependency is a critical factor that must be managed throughout the drug discovery and development process.
A thorough characterization using robust, equilibrium-based methods like the shake-flask protocol is essential for obtaining meaningful data for lead optimization and formulation. By understanding the interplay between the molecule's structure, the solution's properties, and the chosen experimental method, researchers can effectively navigate the challenges posed by solubility and unlock the full therapeutic potential of this important chemical scaffold.
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A Technical Guide to the Biological Screening of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the biological screening of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives. The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This document outlines robust, field-proven methodologies for evaluating the therapeutic potential of this promising class of compounds.
The Scientific Imperative for Screening Quinoxaline Derivatives
The this compound core represents a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The inherent structural features of quinoxalines, such as their aromatic and heteroatomic nature, enable them to interact with various biological macromolecules, making them prime candidates for drug discovery programs.[3] Documented mechanisms of action for quinoxaline derivatives include the inhibition of tubulin polymerization, interference with DNA replication by targeting DNA gyrase, and the induction of apoptosis in cancer cells.[3][4][5] A systematic and rigorous screening cascade is therefore essential to elucidate the full therapeutic potential of novel analogues.
Part 1: Antimicrobial Activity Screening
A primary and historically significant therapeutic application of quinoxaline derivatives has been in the realm of antimicrobial agents.[6] Their broad-spectrum activity against both bacteria and fungi necessitates a multi-tiered screening approach, beginning with preliminary qualitative assays and progressing to quantitative determinations of potency.[7][8]
Preliminary Screening: Agar Disc and Well Diffusion Assays
The initial assessment of antimicrobial efficacy is efficiently achieved through diffusion methods, which provide a qualitative or semi-quantitative indication of a compound's ability to inhibit microbial growth.[7]
Causality of Experimental Choices: The rationale behind using diffusion assays for primary screening lies in their simplicity, cost-effectiveness, and ability to rapidly screen multiple compounds against a panel of microorganisms. The formation of a zone of inhibition is a direct visual indicator of antimicrobial activity.
Detailed Experimental Protocol: Agar Disc Diffusion Method [7]
-
Media Preparation: Prepare and sterilize nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes, allowing it to solidify under aseptic conditions.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates.
-
Disc Application: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation: Zone of Inhibition Diameters (mm)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Standard (Ciprofloxacin/Fluconazole) | 25 | 22 | 20 |
| Compound QX-01 | 18 | 15 | 12 |
| Compound QX-02 | 12 | 10 | Not Active |
| Compound QX-03 | 22 | 19 | 18 |
Note: The above data is illustrative. Actual results will vary based on the specific derivatives tested.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
Following the identification of active compounds in the preliminary screen, a quantitative assessment of their potency is performed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Causality of Experimental Choices: The broth microdilution method is the gold standard for MIC determination due to its high throughput, reproducibility, and conservation of test compounds. It provides a quantitative measure of potency (a lower MIC value indicates greater potency), which is crucial for structure-activity relationship (SAR) studies.[4]
Detailed Experimental Protocol: Broth Microdilution [4]
-
Plate Preparation: Dispense sterile growth medium into all wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of the test compound and perform a two-fold serial dilution across the wells of the microtiter plate.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the diffusion assays.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Workflow for Antimicrobial Screening
Caption: Workflow for the systematic screening of antimicrobial quinoxaline derivatives.
Part 2: Anticancer Activity Evaluation
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with some demonstrating potent antiproliferative activity against various cancer cell lines.[3][9] The evaluation of their anticancer potential typically begins with in vitro cytotoxicity assays, followed by more detailed mechanistic studies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][10]
Causality of Experimental Choices: The MTT assay is a robust, sensitive, and high-throughput method for determining the viability of cells after exposure to a test compound. It relies on the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[9]
Detailed Experimental Protocol: MTT Assay [9]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[3][5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC50 Values (µM) for Anticancer Activity
| Compound ID | HeLa | SMMC-7721 | K562 |
| Doxorubicin (Standard) | 0.05 | 0.08 | 0.04 |
| Compound QX-A | 0.126 | 0.071 | 0.164 |
| Compound QX-B | 5.2 | 8.1 | 3.5 |
| Compound QX-C | >50 | >50 | >50 |
| Data adapted from a study on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.[5] |
Mechanistic Studies: Unraveling the Mode of Action
For compounds exhibiting significant cytotoxicity, further investigation into their mechanism of action is crucial.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M phase), which is a hallmark of agents that interfere with mitosis.[5][10]
-
Apoptosis Induction: Assays such as Annexin V-FITC/PI double staining can quantify the extent of apoptosis (programmed cell death) induced by the compounds.[10][11]
-
Tubulin Polymerization Inhibition: Since some quinoxaline derivatives are known to target tubulin, an in vitro tubulin polymerization assay can directly measure the compound's ability to inhibit the formation of microtubules.[5]
Logical Relationship for Anticancer Screening
Caption: Logical flow for the evaluation of anticancer properties of quinoxaline derivatives.
Part 3: Antiviral Activity Screening
The structural diversity of quinoxaline derivatives also makes them attractive candidates for antiviral drug discovery.[12] Screening for antiviral activity requires cell-based assays that can measure the inhibition of viral replication.
Cell-Based Antiviral Assays
A common approach involves using a reporter gene assay, where viral replication is linked to the expression of a reporter protein (e.g., luciferase or β-galactosidase).[13]
Causality of Experimental Choices: Cell-based assays are advantageous as they provide information on compound efficacy in a cellular context, accounting for factors like membrane permeability and cytotoxicity.[13] Reporter gene assays, in particular, offer a quantitative and high-throughput method to assess viral replication.
Detailed Experimental Protocol: Reporter Gene Assay for Antiviral Screening [13]
-
Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compounds on the host cell line to be used for the antiviral assay. This is typically done using an MTT or similar viability assay.[13]
-
Cell Seeding: Seed the appropriate host cells in 96-well plates.
-
Infection and Treatment: Infect the cells with a reporter virus in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for viral replication and reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the percentage of viral inhibition relative to untreated, infected control cells.
Workflow for Antiviral Screening
Caption: A streamlined workflow for discovering novel antiviral quinoxaline compounds.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutic agents. The screening methodologies outlined in this guide provide a robust and logical framework for the systematic evaluation of these derivatives. By progressing from broad preliminary screens to more defined quantitative and mechanistic studies, researchers can effectively identify and characterize lead compounds with high therapeutic potential. Each protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. The ultimate goal of this screening cascade is the identification of potent and selective drug candidates for further preclinical and clinical development.
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PubMed. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Available from: [Link]
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PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available from: [Link]
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PubMed Central. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Available from: [Link]
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SpringerLink. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities span antimicrobial, anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] The inherent chemical versatility of the quinoxaline core allows for substitutions that can be fine-tuned to achieve specific pharmacological effects. While the broader class of quinoxaline derivatives has been investigated for various mechanisms, including DNA damage and receptor antagonism, a particularly compelling avenue of research has emerged for derivatives of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.[1][3] This guide will provide an in-depth exploration of the core mechanism of action for N-substituted derivatives of this parent compound, focusing on their role as potent inhibitors of tubulin polymerization, a validated and critical target in oncology.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for potent N-substituted derivatives of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.
These quinoxaline derivatives exert their potent antiproliferative effects by binding to tubulin, the protein subunit of microtubules, at the colchicine binding site.[4][5] This binding event prevents the polymerization of tubulin into microtubules. The resulting disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Signaling Pathway: From Tubulin Binding to Apoptosis
The binding of the this compound derivative to the colchicine site on β-tubulin initiates a series of downstream cellular consequences. The inability to form functional microtubules leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with a defective mitotic spindle.[4] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death and thereby exerting a potent antitumor effect.[4]
Caption: Signaling pathway of this compound derivatives.
Quantitative Data Summary
The antiproliferative activity and tubulin polymerization inhibition of a lead derivative, designated as compound 13d in the primary literature, have been quantified.[4] The data below summarizes its potent effects against various cancer cell lines and its direct impact on tubulin polymerization.
| Assay | Target | IC₅₀ (μM) | Reference |
| Antiproliferative Activity | HeLa (Cervical Cancer) | 0.126 | [4] |
| Antiproliferative Activity | SMMC-7721 (Hepatocellular Carcinoma) | 0.071 | [4] |
| Antiproliferative Activity | K562 (Chronic Myelogenous Leukemia) | 0.164 | [4] |
| Tubulin Polymerization | Bovine Brain Tubulin | 3.97 | [4] |
Experimental Protocols
To elucidate the mechanism of action of this compound derivatives, a series of key experiments are typically performed. The following sections provide detailed methodologies for these assays.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin in vitro.
Caption: Workflow for a tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions to achieve the desired final concentrations.
-
Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution to wells containing the test compound dilutions, positive control, or negative control.
-
Add GTP to each well to a final concentration of 1 mM to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Cell Cycle Analysis via Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
Caption: Workflow for cell cycle analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data is used to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[4]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest all cells, including those floating in the medium (which may be apoptotic), and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a low concentration of propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The results will differentiate between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Broader Mechanistic Landscape of Quinoxaline Derivatives
While the inhibition of tubulin polymerization is a key mechanism for the this compound scaffold, it is important to recognize the broader mechanistic diversity of the quinoxaline family. Different substitutions on the quinoxaline ring can lead to interactions with other biological targets. For instance, certain quinoxaline derivatives have been identified as:
-
Dual EGFR and COX-2 Inhibitors: Demonstrating potential as both anticancer and anti-inflammatory agents.[6]
-
DNA-Damaging Agents: Some quinoxaline-2-carboxylic acid 1,4-dioxides have shown antimycobacterial activity through this mechanism.[3]
-
Glycine/NMDA Receptor Antagonists: Highlighting a potential role in neuroscience applications.[1]
-
Apoptosis Inducers via Mitochondrial Pathways: Other derivatives have been shown to induce apoptosis in non-small-cell lung cancer cells through caspase-3-dependent pathways.[2]
This diversity underscores the therapeutic pliability of the quinoxaline scaffold and suggests that further chemical modifications could yield compounds with novel or dual mechanisms of action.
Conclusion and Future Directions
N-substituted derivatives of this compound represent a promising class of antineoplastic agents. Their well-defined mechanism of action, centered on the inhibition of tubulin polymerization at the colchicine binding site, provides a solid foundation for further drug development. The downstream consequences of this inhibition—G2/M cell cycle arrest and apoptosis—are hallmarks of effective microtubule-targeting agents.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as improving pharmacokinetic properties. Investigating the potential for these compounds to overcome resistance mechanisms associated with other tubulin inhibitors would also be a valuable line of inquiry. The chemical tractability and proven efficacy of this scaffold position it as a significant area for continued exploration in the discovery of novel cancer therapeutics.
References
-
Title: Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Source: PubMed URL: [Link]
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Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Source: National Institutes of Health URL: [Link]
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Title: this compound | C9H8N2O3 | CID 2049053. Source: PubChem URL: [Link]
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Title: this compound. Source: PubChem URL: [Link]
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Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: ResearchGate URL: [Link]
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Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Source: PubMed URL: [Link]
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Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Source: MDPI URL: [Link]
-
Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Source: National Institutes of Health URL: [Link]
-
Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: National Institutes of Health URL: [Link]
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Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Source: National Institutes of Health URL: [Link]
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In Vitro Evaluation of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A Technical Guide for Preclinical Research
Foreword: The Emerging Potential of a Quinoxaline Scaffold
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] This guide focuses on a specific derivative, 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a molecule of significant interest for therapeutic development. While much of the existing research has explored its N-substituted derivatives, particularly as potent tubulin polymerization inhibitors[5][6], this document provides a comprehensive framework for the in vitro evaluation of the core compound. The protocols and methodologies detailed herein are designed to rigorously assess its potential as a lead compound in drug discovery programs.
Compound Profile: this compound
Before embarking on a comprehensive in vitro evaluation, a thorough understanding of the subject molecule's physicochemical properties is paramount.
| Property | Value | Source |
| Molecular Formula | C9H8N2O3 | PubChem CID: 2049053[7] |
| Molecular Weight | 192.17 g/mol | PubChem CID: 2049053[7] |
| IUPAC Name | This compound | PubChem CID: 2049053[7] |
| CAS Number | 702669-54-3 | PubChem CID: 2049053[7] |
| Physical Description | Solid (predicted) | - |
| Solubility | To be determined experimentally in relevant biological buffers (e.g., DMSO, PBS) | - |
Structural Formula:
Source: PubChem CID 2049053
Strategic Approach to In Vitro Evaluation
The proposed in vitro evaluation of this compound is structured as a tiered screening cascade. This approach allows for a systematic and resource-efficient assessment, beginning with broad-spectrum activity profiling and progressing to more focused mechanistic studies.
Caption: Tiered approach for the in vitro evaluation of this compound.
In Vitro Anticancer Evaluation
Given that N-substituted derivatives of this compound have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization[5], a primary focus of the in vitro evaluation should be on its anticancer potential.
Cell Viability and Cytotoxicity Assays
The initial step is to assess the compound's effect on the viability of a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, SMMC-7721, K562, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is crucial to determine if the compound affects cell cycle progression.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.[5]
Apoptosis Assay
To confirm if the observed cytotoxicity is due to programmed cell death, an apoptosis assay should be performed.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Tubulin Polymerization Assay
This is a key mechanistic study to directly assess the compound's effect on its putative target.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Assay Preparation: Utilize a commercially available tubulin polymerization assay kit. The assay is based on the fluorescence enhancement of a reporter molecule upon its incorporation into polymerizing tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization. Calculate the IC50 for tubulin polymerization inhibition.[5]
Caption: Proposed mechanism of action for anticancer activity.
In Vitro Antioxidant and Anti-inflammatory Evaluation
The quinoxaline scaffold is also associated with antioxidant and anti-inflammatory properties.[8] Therefore, a comprehensive evaluation should include assays to probe these activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay provides a rapid and straightforward assessment of the compound's free radical scavenging ability.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, mix various concentrations of this compound with the DPPH solution. Include ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Activity: Lipoxygenase Inhibition Assay
Lipoxygenases are key enzymes in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drugs.
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase and its substrate, linoleic acid, in a suitable buffer.
-
Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of the product, a conjugated diene, by measuring the increase in absorbance at 234 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Indomethacin can be used as a reference drug.[8]
Concluding Remarks and Future Directions
This technical guide outlines a robust and logical framework for the initial in vitro evaluation of this compound. The data generated from these studies will provide a comprehensive preliminary profile of the compound's biological activities, with a particular emphasis on its potential as an anticancer agent. Positive outcomes from this screening cascade would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy testing in animal models, and initial safety and toxicology assessments. The versatility of the quinoxaline scaffold suggests that this core molecule could serve as a valuable starting point for the development of a new class of therapeutic agents.[1]
References
- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health.
- Synthesis and biological activity of quinoxaline derivatives.
- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed.
- This compound | C9H8N2O3 | CID 2049053. PubChem.
- In vitro antioxidant potential study of some synthetic quinoxalines.
- Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. Bentham Science Publishers.
- This compound. PubChemLite.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
- In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. PubMed Central (PMC).
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PubMed Central (PMC).
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3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid IUPAC name and synonyms
An In-depth Technical Guide to 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its IUPAC name and relevant synonyms, and explore its synthesis and chemical properties. The core of this guide focuses on the compound's emerging role as a versatile scaffold for the design and synthesis of novel therapeutic agents, particularly in the domain of oncology. We will discuss its application in the development of tubulin polymerization inhibitors, a critical class of anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights to facilitate further research and development.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise chemical identity. This compound is a quinoxaline derivative characterized by a bicyclic core structure containing a benzene ring fused to a pyrazine ring, which is partially saturated and contains a carbonyl group.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid [1][2]. This name precisely describes the molecular structure, indicating the position of the oxo group, the saturation level of the heterocyclic ring, and the location of the carboxylic acid functional group.
Synonyms
In scientific literature and chemical databases, this compound may be referred to by several synonyms. The most common of these is This compound [1]. Other identifiers include its Chemical Abstracts Service (CAS) number, 702669-54-3 [1].
Molecular and Physical Properties
A summary of the key computed properties of this molecule is presented in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 192.0535 Da | PubChem[2] |
| XLogP3-AA (LogP) | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
The synthesis of this compound and its derivatives is a critical aspect of its development as a drug scaffold. While specific, detailed protocols for the parent compound are not extensively published, the synthesis of its derivatives often involves the cyclocondensation of appropriately substituted o-phenylenediamines with α-keto acids or their esters.
General Synthetic Strategy
A common approach to synthesizing the quinoxalinone core involves the reaction of a substituted 1,2-diaminobenzene with a derivative of oxalic acid. For the synthesis of N-substituted derivatives of this compound, a multi-step process is typically employed, starting from commercially available materials.
The following diagram illustrates a generalized workflow for the synthesis of derivatives based on this scaffold.
Caption: Generalized synthetic workflow for derivatives of this compound.
Exemplary Experimental Protocol: Synthesis of N-Substituted Derivatives
The following protocol is a representative example for the synthesis of N-substituted derivatives, adapted from methodologies reported for similar structures[3][4].
Step 1: Synthesis of the Quinoxaline-2,3-dione Intermediate
-
To a solution of the starting substituted 1,2-diaminobenzene in a suitable solvent (e.g., ethanol), add diethyl oxalate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the corresponding quinoxaline-2,3-dione.
Step 2: Selective Reduction to the 3-Oxo-tetrahydroquinoxaline Core
-
Suspend the quinoxaline-2,3-dione intermediate in a suitable solvent.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with water and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 3-oxo-1,2,3,4-tetrahydroquinoxaline core.
Step 3: N-Alkylation/Arylation
-
Dissolve the 3-oxo-tetrahydroquinoxaline core in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) followed by the desired alkyl or aryl halide.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the final N-substituted derivative.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).
-
Melting Point Analysis: To assess the purity of the compound.
Application in Drug Discovery: A Scaffold for Tubulin Polymerization Inhibitors
The this compound scaffold has garnered significant attention as a privileged structure in the design of anticancer agents. Its derivatives have been investigated as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy[3].
Mechanism of Action: Targeting Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape[4]. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drugs.
Agents that interfere with tubulin polymerization are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine). Derivatives of this compound have been shown to act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin[3][4]. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells[3].
Caption: Mechanism of action of 3-oxo-tetrahydroquinoxaline derivatives as tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Insights
Studies on N-substituted derivatives of this compound have provided valuable insights into their structure-activity relationships (SAR)[3]. The nature of the substituent on the nitrogen atom of the quinoxaline ring plays a crucial role in determining the antiproliferative activity. For instance, the introduction of certain substituted benzyl groups has been shown to significantly enhance the potency of these compounds against various cancer cell lines, including HeLa, SMMC-7721, and K562[3].
The carboxylic acid moiety at the 6-position also presents an opportunity for further modification to improve pharmacokinetic properties, such as solubility and cell permeability, without compromising the core binding interactions with tubulin.
Future Perspectives and Conclusion
This compound has emerged as a promising and versatile scaffold in the field of drug discovery. Its synthetic tractability and the demonstrated biological activity of its derivatives as potent tubulin polymerization inhibitors highlight its potential for the development of novel anticancer therapeutics.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives to further explore the SAR and identify compounds with improved potency and selectivity.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.
-
Exploration of other therapeutic areas: Investigating the potential of this scaffold against other disease targets, given the broad biological activities associated with the quinoxaline core.
References
-
Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). European Journal of Medicinal Chemistry, 143, 8-20. [Link]
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This compound. PubChem. [Link]
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1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. PubChem. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 835-874. [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry, 14(11), 2235-2250. [Link]
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3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid chemical structure and bonding
An In-depth Technical Guide to 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Structure, Bonding, and Synthesis
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in the field of heterocyclic chemistry, representing a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Structurally, they feature a fused benzene and pyrazine ring system, a planar aromatic structure that serves as a versatile template for designing molecules with a wide spectrum of pharmacological activities.[3] The quinoxaline core is present in several therapeutic agents, including antibiotics like echinomycin, and its derivatives have been extensively investigated for their anticancer, antiviral, anti-inflammatory, and antifungal properties.[4]
This guide focuses on a key derivative, This compound . This molecule is not only a subject of research interest itself but also serves as a crucial building block for the synthesis of more complex and potent therapeutic candidates.[5][6] Its unique combination of a lactam moiety, a partially saturated pyrazine ring, and a carboxylic acid functional group provides multiple points for chemical modification, making it an invaluable intermediate for drug discovery professionals. Recent studies have highlighted derivatives of this acid as potent tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs.[5] This guide provides an in-depth analysis of its chemical structure, bonding characteristics, a validated synthesis protocol, and the spectroscopic methods required for its unambiguous characterization.
Part 1: Molecular Structure and Bonding Analysis
A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its reactivity and biological interactions.
Core Chemical Structure
This compound (Molecular Formula: C₉H₈N₂O₃, Molecular Weight: 192.17 g/mol ) possesses a bicyclic heterocyclic system.[7] The structure is comprised of a benzene ring fused to a dihydropyrazinone ring, with a carboxylic acid substituent on the benzene portion.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 50 mL).
-
Addition of Reagent : Stir the suspension at room temperature and add ethyl chloroacetate (1.23 g, 10 mmol) dropwise over 5 minutes.
-
Cyclization Reaction : Heat the reaction mixture to 90 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Allow the reaction mixture to cool to room temperature. Pour the dark solution into 200 mL of cold water.
-
Precipitation : While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A light brown or off-white precipitate will form.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts.
-
Drying : Dry the purified product in a vacuum oven at 60 °C overnight to yield this compound.
Part 3: Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
Caption: Logical workflow for spectroscopic validation of the final compound.
Predicted Spectroscopic Data
The following table outlines the expected data from standard characterization techniques. These predictions are based on known values for quinoxaline derivatives and general principles of spectroscopy. [8][9][10][11][12]
| Technique | Expected Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | ~11.0-12.0 ppm : Broad singlet, 1H (Carboxylic acid -OH). ~10.5 ppm : Singlet, 1H (Lactam N4-H). ~7.2-7.5 ppm : Multiplet, 3H (Aromatic protons). ~6.5 ppm : Singlet, 1H (Amine N1-H). ~4.3 ppm : Singlet, 2H (Methylene -CH₂-). |
| ¹³C NMR (DMSO-d₆) | ~168 ppm : Carboxylic acid C=O. ~165 ppm : Lactam C=O. ~115-140 ppm : 6 aromatic carbons. ~45 ppm : Methylene -CH₂-. |
| FT-IR (KBr, cm⁻¹) | 3300-2500 cm⁻¹ : Very broad band (O-H stretch of carboxylic acid). ~3200 cm⁻¹ : Sharp peak (N-H stretch). ~1680 cm⁻¹ : Strong, sharp peak (Carboxylic acid C=O stretch). ~1650 cm⁻¹ : Strong, sharp peak (Lactam C=O stretch). ~1600, 1500 cm⁻¹ : C=C aromatic ring stretches. |
| Mass Spec. (ESI-) | m/z = 191.05 : [M-H]⁻ (deprotonated molecular ion). |
Justification of Predictions:
-
¹H NMR : The acidic protons (COOH and NH) are expected to be downfield and may be broad due to exchange. The aromatic region will show a complex pattern due to the substitution. The isolated methylene group (-N-CH₂-C=O) is predicted to be a singlet.
-
FT-IR : The presence of two distinct carbonyl groups (acid and lactam) should be distinguishable, though they may overlap. The most characteristic feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer. [9][13]* Mass Spectrometry : In negative ion electrospray ionization (ESI-), the most readily formed ion will be the deprotonated molecule [M-H]⁻, given the presence of the acidic carboxylic acid group. [10]
Part 4: Applications in Research and Drug Development
This compound is a highly valuable platform for medicinal chemistry. Its derivatives have shown significant promise in oncology by targeting tubulin polymerization. [5]By inhibiting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells, a mechanism shared with clinically successful drugs. [5][14] Furthermore, the broader quinoxaline scaffold is a well-established pharmacophore. It has been successfully incorporated into:
-
PARP-1 Inhibitors : Used in cancer therapy, particularly for BRCA-mutated cancers. [15][16]* Antiviral Agents : Showing efficacy against respiratory pathogens like influenza and SARS-CoV-2 by targeting viral proteins. [3]* Receptor Antagonists : Investigated for activity against various G-protein coupled receptors, such as adenosine receptors. [2][8] The synthetic accessibility of the title compound and the multiple handles it offers for chemical modification ensure its continued relevance for researchers and scientists developing next-generation therapeutics.
Conclusion
This compound stands out as a heterocyclic compound of significant strategic importance. Its structure, characterized by a rigid lactam-fused ring and versatile functional groups, provides a robust foundation for synthetic elaboration. The well-defined protocols for its synthesis and the clear spectroscopic signatures for its characterization establish a reliable system for its use in a research setting. For professionals in drug development, this molecule represents a validated starting point for generating libraries of novel compounds aimed at critical biological targets, particularly in the realm of oncology and infectious diseases.
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The Tetrahydroquinoxaline Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of Tetrahydroquinoxalines
The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the structure-activity relationships (SAR) of tetrahydroquinoxaline derivatives. Our focus will be on the practical application of this knowledge, delving into the causality behind experimental choices and providing field-proven insights to accelerate your drug discovery programs. We will explore the nuances of how subtle molecular modifications to this versatile scaffold can profoundly impact biological activity, offering a roadmap for the rational design of novel therapeutics.
The Tetrahydroquinoxaline Core: A Privileged Scaffold in Medicinal Chemistry
The tetrahydroquinoxaline nucleus, a fusion of a benzene ring and a dihydropyrazine ring, provides a rigid yet versatile framework for molecular design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This inherent structural feature is a key determinant of the broad spectrum of biological activities exhibited by its derivatives, which include anticancer, antimicrobial, and neuroprotective effects.[1][2]
The synthetic accessibility of the tetrahydroquinoxaline scaffold is a significant advantage for medicinal chemists. A variety of synthetic routes, including domino reactions, multi-component reactions, and catalytic hydrogenations, allow for the efficient generation of diverse libraries of compounds for SAR studies.[3][4][5] The ability to readily introduce substituents at multiple positions on the heterocyclic and aromatic rings provides a powerful toolkit for fine-tuning the pharmacological properties of these molecules.
Navigating the Synthetic Landscape: Crafting Tetrahydroquinoxaline Derivatives
The rational design of novel therapeutic agents begins with robust and flexible synthetic strategies. The choice of synthetic route is not merely a matter of convenience; it is a critical decision that dictates the accessible chemical space and the feasibility of generating the desired analogs for comprehensive SAR exploration.
Foundational Synthetic Strategies
A cornerstone of tetrahydroquinoxaline synthesis is the reductive amination of an o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization. This classical approach, while effective, has been largely supplanted by more sophisticated and efficient methodologies.
Catalytic hydrogenation of quinoxalines represents a direct and atom-economical route to the tetrahydroquinoxaline core.[6][7][8] This method is particularly attractive for its clean reaction profiles and high yields. The choice of catalyst, whether homogeneous or heterogeneous, and reaction conditions can significantly influence the stereochemical outcome, offering a pathway to enantiomerically enriched compounds.[9][10]
Domino reactions , also known as tandem or cascade reactions, have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials.[5][11] These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient and align with the principles of green chemistry.
Multi-component reactions (MCRs) offer another elegant approach to the synthesis of diverse tetrahydroquinoxaline libraries.[3][12] By combining three or more starting materials in a one-pot reaction, MCRs allow for the rapid generation of molecular complexity and are ideally suited for combinatorial chemistry and high-throughput screening.
Enantioselective Synthesis: The Pursuit of Chiral Scaffolds
Given the chiral nature of most biological targets, the development of enantioselective synthetic methods is of paramount importance in modern drug discovery. The synthesis of single enantiomers of tetrahydroquinoxaline derivatives is crucial for understanding their interactions with biological systems and for minimizing off-target effects.
Several strategies have been successfully employed for the asymmetric synthesis of tetrahydroquinoxalines. Chiral catalysts , often based on transition metals like iridium or rhodium complexed with chiral ligands, have proven highly effective in the asymmetric hydrogenation of quinoxalines, affording products with high enantiomeric excess.[9][10] Furthermore, palladium-catalyzed alkene carboamination reactions have been developed for the concise enantioselective synthesis of tetrahydroquinoxalines.[13][14][15]
Deciphering the Code: Structure-Activity Relationships of Tetrahydroquinoxaline Derivatives
The core of any successful drug discovery program lies in a deep understanding of the relationship between a molecule's structure and its biological activity. For tetrahydroquinoxaline derivatives, SAR studies have revealed key structural features that govern their potency and selectivity across a range of therapeutic targets.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Tetrahydroquinoxaline derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent activity against a variety of cancer cell lines.[16] SAR studies have been instrumental in identifying the key structural modifications that enhance their cytotoxic effects.
Table 1: SAR of Tetrahydroquinoxaline Derivatives as Anticancer Agents
| Position of Modification | Structural Modification | Impact on Anticancer Activity | Reference |
| N1-Position | Introduction of a sulfonamide group | Often enhances activity, with the nature of the substituent on the sulfonyl group being critical.[16] | [16] |
| C2-Position | Substitution with aryl or heteroaryl groups | Can significantly increase potency, likely through enhanced π-π stacking interactions with the target protein.[17] | [17] |
| Aromatic Ring | Electron-withdrawing or electron-donating groups | The electronic nature of substituents on the benzene ring can modulate activity, with the optimal substitution pattern being target-dependent. | [16] |
A noteworthy example is the development of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[16] In this series, the presence of a sulfonamide moiety at the N1-position was found to be crucial for activity. Further optimization of the substituents on the sulfonamide and the aromatic ring led to the identification of compounds with potent antiproliferative activity against various cancer cell lines.[16]
Kinase Inhibition: A Precision Strike Against Cancer and Inflammatory Diseases
Protein kinases are key regulators of cellular signaling pathways and have emerged as a major class of drug targets. Tetrahydroquinoxaline derivatives have been explored as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[18]
Table 2: SAR of Tetrahydroquinoxaline Derivatives as Kinase Inhibitors
| Target Kinase | Position of Modification | Structural Modification | Impact on Inhibitory Activity (IC50) | Reference |
| EGFR | C6, C7-Positions | Introduction of methoxy or other small alkoxy groups | Can enhance binding to the ATP-binding pocket. | [18] |
| VEGFR-2 | N1-Position | Aromatic or heteroaromatic substituents | Important for interactions with the hinge region of the kinase. | [17] |
| Various Kinases | C2, C3-Positions | Introduction of specific side chains | Can confer selectivity for different kinase subfamilies. | [18] |
The anilino-quinazoline scaffold, a close structural relative of tetrahydroquinoxaline, is a well-established pharmacophore for EGFR kinase inhibitors.[18] SAR studies have shown that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for hydrogen bonding interactions with the kinase hinge region.[18] Extrapolating these findings to the tetrahydroquinoxaline scaffold, it is reasonable to hypothesize that the N1 and N4 nitrogens play a similar role in kinase binding.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need.[2][19][20][21] Tetrahydroisoquinoline derivatives, which share a similar structural framework with tetrahydroquinoxalines, have shown promise as neuroprotective agents.[3][19] This suggests that the tetrahydroquinoxaline scaffold may also be a valuable starting point for the development of drugs to treat these devastating diseases.
SAR studies in this area are still emerging, but preliminary findings suggest that the ability of these compounds to cross the blood-brain barrier and modulate targets within the central nervous system is critical. Lipophilicity and the presence of specific functional groups that can interact with neuronal targets are key considerations in the design of neuroprotective tetrahydroquinoxaline derivatives.
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
To translate the theoretical understanding of SAR into tangible results, robust and reproducible experimental protocols are essential. The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative tetrahydroquinoxaline derivative and a common biological assay for its evaluation.
Synthesis of a Representative Tetrahydroquinoxaline Derivative
This protocol describes the synthesis of a tetrahydroquinoxaline sulfonamide derivative, a class of compounds that has shown promising anticancer activity.[16]
Step 1: Synthesis of the Tetrahydroquinoxaline Core
-
To a solution of o-phenylenediamine (1 eq) in a suitable solvent (e.g., ethanol), add the desired α-dicarbonyl compound (1.1 eq).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, reduce the resulting quinoxaline in situ using a suitable reducing agent (e.g., sodium borohydride).
-
Work up the reaction and purify the product by column chromatography to obtain the tetrahydroquinoxaline core.
Step 2: Sulfonylation of the Tetrahydroquinoxaline Core
-
To a solution of the tetrahydroquinoxaline (1 eq) in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), add the desired sulfonyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the product by column chromatography to obtain the final tetrahydroquinoxaline sulfonamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16]
Step 1: Cell Seeding
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
Step 3: MTT Addition and Incubation
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Step 4: Formazan Solubilization and Absorbance Measurement
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Concepts: Diagrams for Clarity
To further illuminate the key concepts discussed in this guide, the following diagrams, generated using Graphviz, provide a visual representation of the SAR principles and experimental workflows.
Caption: A typical workflow for the synthesis and biological evaluation of tetrahydroquinoxaline derivatives in a drug discovery program.
Future Perspectives: The Road Ahead
The tetrahydroquinoxaline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. As our understanding of the molecular basis of disease deepens, so too will our ability to design and synthesize highly potent and selective tetrahydroquinoxaline derivatives.
Future research in this area will likely focus on several key areas:
-
Expansion of the chemical space: The development of novel synthetic methodologies will enable the exploration of previously inaccessible regions of the tetrahydroquinoxaline chemical space.
-
Multi-target drug design: The inherent versatility of the tetrahydroquinoxaline scaffold makes it an ideal platform for the development of multi-target agents that can simultaneously modulate several disease-related pathways.
-
Personalized medicine: A deeper understanding of the genetic and molecular basis of individual diseases will allow for the design of tetrahydroquinoxaline derivatives that are tailored to specific patient populations.
By leveraging the knowledge gained from decades of SAR studies and embracing cutting-edge technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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Bunce, R. A., & Nammalwar, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(7), 5766-5803. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Introduction: The Significance of the Quinoxalinone Scaffold
The quinoxaline ring system is a privileged heterocyclic motif that forms the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Within this family, 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid stands out as a crucial building block in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile scaffold for creating novel therapeutic agents. Notably, derivatives of this core structure have been investigated as potent tubulin polymerization inhibitors, a key mechanism for developing anticancer therapies.[5][6] These inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.[5]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step guide but also insights into the reaction mechanism, potential challenges, and critical process parameters to ensure a reliable and reproducible outcome.
Synthetic Strategy and Reaction Mechanism
The synthesis is achieved through a classical and efficient condensation reaction between an ortho-diamino aromatic compound and an α-halo ester, followed by an intramolecular cyclization. This approach is a cornerstone for the formation of the quinoxalinone ring system.[7]
Overall Reaction Scheme:
Mechanistic Pillars:
The reaction proceeds via a two-step sequence in a one-pot synthesis:
-
Nucleophilic Substitution (N-Alkylation): The synthesis initiates with the nucleophilic attack of one of the amino groups of 3,4-diaminobenzoic acid on the electrophilic α-carbon of ethyl bromoacetate. The amino group ortho to the carboxylic acid is generally more nucleophilic due to electronic effects. This step forms an N-aryl glycine intermediate, specifically N-(2-amino-4-carboxyphenyl)glycine ethyl ester, and liberates hydrobromic acid (HBr), which is neutralized by a mild base in the reaction mixture.
-
Intramolecular Cyclization (Lactamization): The crucial ring-forming step occurs under thermal conditions. The remaining free amino group performs an intramolecular nucleophilic attack on the ester carbonyl carbon of the intermediate. This is followed by the elimination of ethanol, resulting in the formation of the stable, six-membered lactam ring characteristic of the 3-oxo-tetrahydroquinoxaline core.[8]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Figure 1: Proposed Reaction Mechanism.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis, yielding a high-purity product.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Notes |
| 3,4-Diaminobenzoic acid | 619-05-6 | 152.15 | ≥98% | Starting material.[9][10] |
| Ethyl bromoacetate | 105-36-2 | 167.00 | ≥98% | Acylating agent. Lachrymator.[11] |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99% | Mild base to neutralize HBr. |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | Anhydrous | Reaction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | For workup and washing. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | ~37% | For acidification/precipitation. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | For washing the final product. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (addition funnel)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Vacuum oven or desiccator
Step-by-Step Synthesis Procedure
The overall workflow for the synthesis is depicted below.
Caption: Figure 2: Synthesis Workflow.
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (7.61 g, 50.0 mmol) and sodium bicarbonate (8.40 g, 100.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the resulting suspension at room temperature.
-
Electrophile Addition: In a dropping funnel, place ethyl bromoacetate (8.35 g, 5.53 mL, 50.0 mmol, 1.0 equiv). Add the ethyl bromoacetate dropwise to the stirred suspension over 15-20 minutes.
-
Expert Insight: A controlled addition prevents an initial exothermic spike. While 1.0 equivalent is used here, a slight excess (1.05 equiv) of ethyl bromoacetate can be used to drive the reaction to completion, though this may require more rigorous purification.
-
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction period, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form.
-
Precipitation: While stirring, slowly acidify the cooled reaction mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. This protonates the carboxylate and ensures the complete precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with 50 mL of cold deionized water to remove any inorganic salts (e.g., NaCl, NaBr). Follow this with a wash of 30 mL of diethyl ether to remove any residual organic impurities.
-
Drying: Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60°C overnight or until a constant weight is achieved.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₉H₈N₂O₃[12][13] |
| Molecular Weight | 192.17 g/mol [12] |
| Appearance | Off-white to light brown solid |
| Typical Yield | 75-85% |
| Melting Point | >300 °C[14] |
Characterization Data: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Incorrect pH during workup. | 1. Use fresh, high-purity starting materials. Ethyl bromoacetate can degrade over time. 2. Ensure reflux temperature is maintained. Monitor reaction by TLC to confirm completion before workup. 3. Use a pH meter for accurate acidification to ensure complete precipitation of the carboxylic acid product. |
| Product is Dark or Oily | 1. Oxidation of diaminobenzoic acid. 2. Formation of polymeric side products. | 1. Consider running the reaction under an inert atmosphere (e.g., Nitrogen) to minimize oxidation. 2. Purify the crude product by recrystallization from a suitable solvent like aqueous ethanol or DMF/water. |
| Broad NMR Peaks | 1. Presence of residual solvent or water. 2. Product may have limited solubility in the NMR solvent. | 1. Ensure the product is thoroughly dried under vacuum. 2. Use DMSO-d₆ as the NMR solvent, as the product has good solubility in it. The acidic (COOH) and amide (NH) protons are expected to be broad. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.
-
Fume Hood: Conduct the entire synthesis in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Ethyl bromoacetate is a lachrymator (causes tearing), is toxic, and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[11]
-
This compound is classified as harmful if swallowed and causes skin and eye irritation.[12][14]
-
Concentrated Hydrochloric Acid is highly corrosive and causes severe burns. Handle with extreme care.
-
References
- Bandyopadhyay, D., & Singh, M. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers.
- Farghaly, T. A., et al. (n.d.).
- Bandyopadhyay, D., & Singh, M. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- (2024). Synthesis and biological activity of quinoxaline derivatives. World Journal of Advanced Research and Reviews.
- (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
- (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- PubChem. (n.d.). This compound. PubChem.
- PubChem. (n.d.). 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid. PubChem.
- Qi, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances.
- PubChemLite. (n.d.). This compound. PubChemLite.
- Natelson, S., & Gottfried, S. (1943).
- (2025). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.
- (n.d.). Diaminobenzoic acid derivatives as dye precursors.
- (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
- (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.
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- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 14. 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid | C9H6N2O3 | CID 71296385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of robust purification methodologies for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical importance of purity for downstream applications, including biological screening and drug substance synthesis, this document outlines detailed protocols for recrystallization, acid-base extraction, and chromatographic methods. The rationale behind procedural steps is elucidated to empower researchers to adapt and optimize these methods for their specific needs.
Introduction: The Importance of Purity for Quinoxalinone Carboxylic Acids
This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry, notably as potential tubulin polymerization inhibitors for anticancer applications.[1][2] The biological activity of these compounds is intrinsically linked to their structural integrity and purity. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous biological data, complicate structure-activity relationship (SAR) studies, and pose safety risks in therapeutic development.
Therefore, the isolation of this compound in a highly pure form is a prerequisite for its use in any research or development setting. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools and knowledge to achieve the desired purity of this compound.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude material. The synthesis of the target compound typically involves the condensation of a substituted 1,2-diaminobenzene with a glyoxylic acid derivative. Potential impurities may include:
-
Unreacted Starting Materials: Residual 3,4-diaminobenzoic acid or glyoxylic acid.
-
Side-Products: Decarboxylated analogs of the desired product or products from over-oxidation.[3]
-
Positional Isomers: Depending on the specificity of the cyclization reaction.
-
Solvent Residues: Organic solvents used in the synthesis and initial work-up.
A general workflow for the purification of a crude solid is depicted below:
Caption: General purification workflow for this compound.
Purification Methodologies
Recrystallization: The Primary Purification Technique
Recrystallization is a powerful and economical method for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures.[4]
3.1.1. Solvent Selection
Based on the purification of structurally related quinoxalinone derivatives, polar protic solvents are often a good starting point.[5]
| Solvent System | Rationale & Observations |
| Ethanol | Often used for the recrystallization of quinoxaline derivatives.[5] It is a good starting point for solvent screening. |
| Water | The carboxylic acid moiety may impart some water solubility, especially at elevated temperatures. Can be effective for polar compounds.[6] |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve the desired solubility profile. |
| Dimethylformamide (DMF) / Water | For compounds with low solubility in common alcohols, dissolving in a small amount of hot DMF followed by the addition of water as an anti-solvent can induce crystallization. |
| Acetic Acid / Water | Acetic acid can be a good solvent for many carboxylic acids, with water added as an anti-solvent. |
3.1.2. Protocol for Recrystallization from Ethanol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue to add ethanol portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Acid-Base Extraction: Exploiting the Carboxylic Acid Moiety
The presence of a carboxylic acid group allows for the use of acid-base extraction to separate the target compound from neutral or basic impurities.
3.2.1. Principle of Acid-Base Extraction
The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral or basic impurities will remain in the organic phase. The aqueous layer is then separated and acidified to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.
Sources
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Application Notes & Protocols: Characterizing the Cellular Activity of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid as a Tubulin Polymerization Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives. The protocols detailed herein are designed to investigate the compound's antiproliferative effects and elucidate its mechanism of action within a cellular context. Based on existing literature, derivatives of this quinoxaline scaffold are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[1]. The following cell-based assays establish a logical workflow to validate this mechanism: starting with broad antiproliferative screening, moving to specific visualization of microtubule disruption, and concluding with quantitative analysis of downstream cellular consequences—cell cycle arrest and apoptosis.
Scientific Background & Rationale
Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[2][3][4]. Their therapeutic potential often stems from their ability to interact with critical cellular targets such as protein kinases, topoisomerases, and components of the cytoskeleton[5][6][7].
Specifically, derivatives of the this compound scaffold have been identified as potent inhibitors of tubulin polymerization. These agents bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules[1][8]. Microtubules are essential for several cellular processes, most critically for the formation of the mitotic spindle during cell division. Inhibition of their function leads to a mitotic block at the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway in cancer cells[1].
The following protocols are designed to provide a multi-faceted evaluation of the compound's activity, ensuring a robust and well-validated dataset.
Experimental Workflow Overview
A logical progression of assays is crucial for building a comprehensive understanding of the compound's mechanism of action. We propose a four-stage workflow that moves from general cytotoxicity to specific mechanistic validation.
Caption: High-level experimental workflow for compound characterization.
Assay Protocol 1: Antiproliferative Activity
Principle: This initial assay determines the compound's potency (IC50 value) in reducing cell viability or proliferation. The MTT assay, a colorimetric method, measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals[9]. An alternative, more sensitive method is the CellTiter-Glo® (CTG) luminescent assay, which quantifies ATP levels as an indicator of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, SMMC-7721 as cited in literature[1], or other relevant lines)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (Compound)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete medium to create 2X working concentrations. A typical 8-point dose-response curve might range from 100 µM to 0.1 µM.
-
Include a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (as 100% viability) and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
| Parameter | Example Value | Notes |
| Cell Line | HeLa | Cervical cancer cell line, known to be sensitive to tubulin inhibitors. |
| Seeding Density | 10,000 cells/well | Optimize for logarithmic growth over the assay duration. |
| Compound Conc. | 0.1 µM - 100 µM | A wide range is crucial for capturing the full dose-response curve. |
| Incubation Time | 72 hours | Allows for multiple cell cycles to be affected. |
| Readout | Absorbance (570 nm) | For MTT assay. |
Assay Protocol 2: Immunofluorescence of Microtubule Network
Principle: This assay provides direct visual evidence of the compound's effect on the microtubule cytoskeleton. Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. The integrity and organization of the microtubule network are then observed via fluorescence microscopy.
Materials:
-
Cells and culture reagents
-
Compound and vehicle
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Primary Antibody: Mouse anti-α-tubulin
-
Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor® 488 conjugate
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Treat cells with the compound at concentrations around its IC50 and 10x IC50 for 18-24 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor® 488-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Carefully remove the coverslip from the well and mount it onto a microscope slide using a drop of mounting medium.
-
Image the cells using a fluorescence microscope. Observe the fine filamentous network of microtubules in control cells versus the depolymerized, diffuse staining and condensed chromatin in compound-treated cells.
-
Assay Protocol 3: Cell Cycle Analysis
Principle: To quantify the G2/M arrest suggested by the compound's mechanism, flow cytometry is used. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle[7].
Caption: Workflow for cell cycle analysis via flow cytometry.
Materials:
-
Cells and culture reagents
-
Compound and vehicle
-
6-well plates
-
PBS and Trypsin
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Store cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected for compound-treated samples.
-
Assay Protocol 4: Apoptosis Quantification
Principle: This assay quantifies the number of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity[9].
Materials:
-
Cells and culture reagents
-
Compound and vehicle
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples immediately by flow cytometry.
-
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
| Population | Annexin V Staining | PI Staining | Interpretation |
| Q1 | Negative | Positive | Necrotic |
| Q2 | Positive | Positive | Late Apoptotic / Necrotic |
| Q3 | Negative | Negative | Live |
| Q4 | Positive | Negative | Early Apoptotic |
References
-
Vicente, E., et al. (2018). Quinoxalines: Potential to Target Pathologies. PubMed. [Link]
-
CD BioSciences. Cell Signaling Pathway Reporter Screening. [Link]
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BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. [Link]
-
QIAGEN. Cell-based Reporter Assays: Measure 45 Signaling Pathway Activity in Any Cell Type. [Link]
-
Eurofins DiscoverX. Signaling Reporter Assays. [Link]
-
Li, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]
-
Li, X., et al. (1999). Stable luciferase reporter cell lines for signal transduction pathway readout using GAL4 fusion transactivators. PubMed. [Link]
-
Sharma, A., et al. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ResearchGate. [Link]
-
Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Sharma, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
-
Al-Warhi, T., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Jean, F., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
-
Sharma, A., et al. (2024). Synthesis and biological activity of quinoxaline derivatives. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Gonzalez, A., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
ResearchGate. (2025). Biological activity of quinoxaline derivatives. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
El-Hawash, S. A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
Qi, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC. [Link]
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Shibinskaya, M. O., et al. (2011). Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. ResearchGate. [Link]
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Protocol for tubulin polymerization inhibition assay using 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
An In-Depth Guide to the Tubulin Polymerization Inhibition Assay Using 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Introduction
Agents that interfere with microtubule dynamics can induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly proliferating cancer cells.[8] These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents, which inhibit polymerization (e.g., vinca alkaloids and colchicine). The quinoxaline scaffold has emerged as a promising pharmacophore in the discovery of novel tubulin inhibitors.[9] Specifically, derivatives of this compound have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site, demonstrating significant antiproliferative activity.[10]
This application note provides a comprehensive, field-tested protocol for assessing the inhibitory activity of this compound on tubulin polymerization in vitro. The guide is designed for researchers in oncology, cell biology, and drug discovery, offering a step-by-step methodology, principles of the assay, data interpretation, and troubleshooting advice.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay quantifies the assembly of purified tubulin heterodimers into microtubules over time. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP. As microtubules form, they scatter light. This increase in light scattering, or turbidity, is directly proportional to the mass of the microtubule polymer and can be measured spectrophotometrically as an increase in optical density (OD) at 340-350 nm.[6][11]
The polymerization process follows a characteristic sigmoidal curve with three phases:
-
Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers form small oligomers.
-
Growth (Elongation Phase): Rapid addition of tubulin dimers to the ends of the nuclei, resulting in microtubule elongation.
-
Steady State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal, and the total mass of polymerized tubulin remains constant.[1][6]
A polymerization inhibitor like this compound will interfere with this process, typically by reducing the rate and extent of polymerization, which is reflected by a flattening of the sigmoidal curve.
Figure 1: Principle of the tubulin polymerization inhibition assay.
Materials and Reagents
| Reagent | Recommended Supplier (Example) | Storage Temperature |
| Tubulin (>99% pure, bovine or porcine brain) | Cytoskeleton, Inc. / Sigma-Aldrich | -80°C |
| General Tubulin Buffer (GTB) (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. / Lab-prepared | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. / Sigma-Aldrich | -80°C |
| Glycerol | Sigma-Aldrich | Room Temperature |
| Test Compound | ||
| This compound | N/A | As per supplier |
| Controls | ||
| Paclitaxel (Polymerization Enhancer) | Sigma-Aldrich | -20°C |
| Nocodazole or Colchicine (Polymerization Inhibitor) | Sigma-Aldrich | -20°C |
| Consumables | ||
| 96-well, half-area, clear flat-bottom plates | Corning / Greiner | Room Temperature |
| Pipettes, Micropipettes, and Filter Tips | N/A | Room Temperature |
| Microcentrifuge Tubes | N/A | Room Temperature |
| Equipment | ||
| Temperature-controlled 96-well plate spectrophotometer | Tecan / Molecular Devices | N/A |
Reagent Preparation
Causality Behind Choices: Proper reagent preparation is paramount for assay success. All buffers and tubulin dilutions must be prepared on ice to prevent premature polymerization before the assay begins. The final DMSO concentration should be kept low (≤2%) as higher concentrations can interfere with tubulin assembly.[12]
-
General Tubulin Buffer (GTB; 1x): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare and store at 4°C.
-
Polymerization Buffer (1x PB-GTP): On the day of the experiment, supplement GTB with 1 mM GTP and 10-15% glycerol.[1][13] For example, to make 1 mL of PB-GTP, mix 840 µL of GTB, 150 µL of 100% glycerol, and 10 µL of 100 mM GTP. Keep on ice.
-
Test Compound Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) of this compound (MW: 192.17 g/mol ) in 100% DMSO.[14] Store at -20°C.
-
Control Stock Solutions: Prepare 10 mM stock solutions of Paclitaxel and Nocodazole (or Colchicine) in 100% DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, create serial dilutions of the test compound and controls in 1x PB-GTP. For a 10x working solution, the final DMSO concentration in these dilutions should be managed so it does not exceed 2% in the final reaction volume.
-
Tubulin Reaction Mix: Thaw the required amount of tubulin stock solution on ice. Dilute the tubulin with ice-cold PB-GTP to the desired final concentration (e.g., 3 mg/mL or ~27 µM).[11] Use immediately and do not refreeze. If aggregates are suspected due to improper storage, clarify by centrifugation at >60,000 x g for 10 minutes at 4°C.[12]
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 70 µL.[12] All additions should be made on ice to prevent premature polymerization.
Figure 2: Step-by-step experimental workflow for the assay.
-
Plate Setup: Pre-chill a 96-well half-area plate on ice. Set up the experiment in triplicate, including wells for a vehicle control (e.g., PB-GTP with DMSO), a positive inhibition control (Nocodazole), a polymerization enhancer (Paclitaxel), and a range of concentrations for the test compound.
-
Compound Addition: Add 10 µL of the 10x working solutions of the test compound and controls to the appropriate wells of the chilled plate.[6][12]
-
Initiate Polymerization: To initiate the reaction, carefully add 60 µL of the ice-cold tubulin reaction mix (~54 µM final tubulin concentration) to each well.[12] Pipette gently up and down to mix, being careful to avoid introducing air bubbles, which can interfere with OD readings.
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[11] Begin recording the absorbance at 350 nm every 30-60 seconds for a total of 60-90 minutes.[11][12] If available, a brief shake before each reading can ensure a homogenous solution.
Data Analysis and Interpretation
The raw data (OD vs. time) should be plotted to visualize the polymerization curves. Several key parameters can be extracted to quantify the effect of this compound.[6]
-
Maximum Polymerization Rate (Vmax): The steepest slope of the polymerization curve, representing the elongation phase.
-
Maximum Polymer Mass (Amax): The absorbance value at the steady-state plateau.
-
Lag Time (tlag): The time before a significant increase in absorbance is observed.
An inhibitor of polymerization will decrease Vmax and Amax.
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), plot the Vmax or Amax as a function of the logarithm of the test compound's concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the concentration that causes 50% inhibition of tubulin polymerization.[6]
| Condition | Expected Lag Time (tlag) | Expected Vmax | Expected Plateau (Amax) | Interpretation |
| Vehicle Control (DMSO) | Normal | High | High (e.g., OD 0.4-0.6)[12] | Baseline polymerization. |
| Nocodazole/Colchicine (Inhibitor) | Increased / Indefinite | Very Low | Very Low | Validates assay can detect inhibition. |
| Paclitaxel (Enhancer) | Decreased / Absent | High | High / Higher | Validates tubulin is active and can be enhanced. |
| Test Compound (Effective Concentration) | Increased | Decreased | Decreased | The compound inhibits tubulin polymerization in a dose-dependent manner. |
Application Notes & Troubleshooting
-
Compound Solubility and Precipitation: Visually inspect the wells after compound addition. If the test substance precipitates at 37°C, it can cause light scattering and produce a false positive result.[12] Run a control with the compound in buffer without tubulin to check for precipitation.
-
DMSO Concentration: The final concentration of DMSO should not exceed 2%. Higher concentrations can inhibit tubulin polymerization and confound results.[12] Always ensure the vehicle control contains the same final DMSO concentration as the test wells.
-
Tubulin Quality: The quality of the purified tubulin is critical. The control reaction (tubulin + GTP only) should exhibit a clear lag phase. An absent lag phase suggests the presence of tubulin aggregates that act as seeds, which can be removed by pre-centrifugation.[12] Do not freeze-thaw tubulin aliquots.[12]
-
Assay Format: While this protocol describes a turbidity-based assay, fluorescence-based methods are also common and can offer higher sensitivity.[1][15] These kits often use a fluorescent reporter that preferentially binds to polymerized microtubules.
-
Broader Applications: This assay serves as a primary screen for identifying tubulin inhibitors. Hits can be further characterized in cell-based assays to assess effects on the microtubule network (immunofluorescence), cell cycle progression (flow cytometry), and overall cell viability (MTT or other cytotoxicity assays).[13][15][16]
Conclusion
The in vitro tubulin polymerization assay is a robust and reliable method for characterizing the activity of potential microtubule-targeting agents. This guide provides a detailed protocol for evaluating the inhibitory effects of this compound, a compound from a class known to interfere with microtubule dynamics.[10] By carefully controlling experimental variables and including appropriate positive and negative controls, researchers can obtain high-quality, reproducible data to advance the discovery of novel anticancer therapeutics.
References
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Nogales, E., & Kellogg, D. R. (2016). The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. Structure, 24(9), 1437–1447. Retrieved from [Link]
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Desai, A., & Mitchison, T. J. (1997). Microtubule polymerization dynamics. Annu Rev Cell Dev Biol, 13, 83-117. Retrieved from [Link]
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Li, W., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chem Biol Drug Des, 93(4), 617-627. Retrieved from [Link]
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Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]
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Desai, A., & Mitchison, T. J. (1997). Microtubule polymerization dynamics. PubMed. Retrieved from [Link]
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Howard, J., & Hyman, A. A. (2009). Understanding microtubule dynamics: The synergy of technology, theory, and experiment. Nat Cell Biol, 11(1), 17–21. Retrieved from [Link]
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MDPI. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. MDPI. Retrieved from [Link]
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Plestant, C., et al. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PLoS One, 12(8), e0182022. Retrieved from [Link]
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Vancha, B. R., et al. (2025). New quinoxaline-oxadiazole hybrids as tubulin inhibitors: Synthesis, cytotoxicity, and molecular dynamics simulations. Journal of Molecular Structure, 140355. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Verdugo, M., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Res, 32(10), 4339-4348. Retrieved from [Link]
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Zhang, J. H., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Curr Chem Genomics, 9, 1–11. Retrieved from [Link]
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PubMed. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. Retrieved from [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
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PubMed Central. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Retrieved from [Link]
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ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega, 8(40), 37035–37049. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]
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NIH. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. Retrieved from [Link]
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Derivatization of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid for enhanced activity
Application Note & Protocol Guide
Topic: Derivatization of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid for Enhanced Biological Activity
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
Quinoxaline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] This is due to their role as "privileged structures," scaffolds that can bind to a variety of biological targets and exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3]
Within this important class, This compound serves as a particularly versatile starting material. Its rigid bicyclic core provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid moiety offers a prime handle for chemical modification. Recent studies have highlighted this scaffold's potential in the development of potent tubulin polymerization inhibitors, a key mechanism for anticancer agents.[4]
This guide provides a detailed exploration of key derivatization strategies for the this compound core. The objective is to furnish researchers, scientists, and drug development professionals with both the theoretical rationale and practical, step-by-step protocols necessary to synthesize novel analogues for the systematic exploration of structure-activity relationships (SAR).[2][5]
Strategic Derivatization Pathways
The chemical architecture of this compound presents three primary sites for modification: the C6-carboxylic acid, the N1-amide position, and the N4-amine position. Each site offers a unique opportunity to modulate the molecule's physicochemical properties and biological activity.
Caption: Overview of derivatization strategies for the core scaffold.
Protocol 1: Amide Bond Formation at the C6-Carboxylic Acid
Modification of the carboxylic acid to form an amide is the most frequently employed strategy in medicinal chemistry to expand chemical diversity.[6] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is required.
Method A: EDC/HOBt-Mediated Amide Coupling
This is a robust and widely used one-pot protocol that generates high yields with minimal side products. The carbodiimide (EDC) activates the carboxylic acid, while the additive (HOBt) acts as a nucleophilic catalyst to form a more reactive intermediate and suppresses racemization in chiral substrates.[6][8]
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1 M.
-
-
Activation:
-
Cool the solution to 0 °C using an ice bath.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Stir the mixture at 0 °C for 15-30 minutes. Successful activation is sometimes indicated by the formation of a clear solution.
-
-
Amine Addition:
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to neutralize the hydrochloride salt of EDC and any acidic byproducts.[7]
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate or DCM/Methanol) to yield the pure amide derivative.
-
Caption: Catalytic cycle of EDC/HOBt mediated amide coupling.
Protocol 2: Esterification of the C6-Carboxylic Acid
Esterification is a valuable derivatization for increasing lipophilicity, which can enhance cell membrane permeability. Esters can also serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
Method: Acid-Catalyzed Fischer Esterification
This classic method is effective for simple, unhindered alcohols. It is an equilibrium-driven process, so conditions must be chosen to favor product formation.
-
Reaction Setup:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of the desired alcohol (e.g., Methanol, Ethanol), which will also serve as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated Sulfuric Acid (H₂SO₄) (typically 2-5 mol%) or by bubbling HCl gas through the solution.[9]
-
-
Reaction Conditions:
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water byproduct if the solvent is immiscible with water (e.g., Toluene).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and carefully neutralize the acid by washing with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude ester by flash column chromatography on silica gel.
-
Protocol 3: N-Alkylation at the N4-Amine
Substituting the N4 position introduces functionalities that can probe deeper into a receptor's binding pocket or alter the electronic properties of the quinoxaline system. This reaction typically proceeds via an Sₙ2 mechanism.
-
Reagent Preparation:
-
In a dry flask under an inert atmosphere, dissolve the this compound derivative (e.g., the methyl ester to protect the acid) (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.
-
-
Deprotonation:
-
Add a suitable base to deprotonate the N4-amine. A moderately strong base like Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) is often sufficient. For less reactive alkylating agents, a stronger base like Sodium Hydride (NaH) (1.2 eq) may be required (use with extreme caution).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Alkylation:
-
Add the alkylating agent (e.g., Benzyl bromide, Iodomethane) (1.1-1.5 eq) dropwise to the suspension.
-
The reaction can be run at room temperature or gently heated (e.g., 50-70 °C) to increase the rate.
-
Stir for 2-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by adding water (dropwise if NaH was used).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the N-alkylated product by flash column chromatography.
-
Data Presentation: Structure-Activity Relationship (SAR) Summary
The derivatization protocols described allow for the synthesis of a library of compounds. Evaluating these compounds in biological assays generates SAR data, which is crucial for rational drug design. A recent study on this scaffold identified potent inhibitors of tubulin polymerization with significant antiproliferative activity.[4]
The table below presents a representative summary of how structural modifications can influence biological activity, based on findings in the literature.[4][10]
| Compound ID | Derivatization Site | R Group | Yield (%) | Antiproliferative Activity (IC₅₀, µM)¹ |
| Parent | - | -H | - | > 50 |
| A-1 | C6-Amide | -NH-(4-methoxyphenyl) | 78 | 5.2 |
| A-2 | C6-Amide | -NH-(3,4,5-trimethoxyphenyl) | 72 | 0.126 |
| A-3 | C6-Amide | -NH-(4-chlorophenyl) | 81 | 2.8 |
| B-1 | C6-Ester | -OCH₃ | 85 | > 50 |
| C-1 | N4-Alkylation | -CH₂-Ph (Benzyl) | 65 | 15.7 |
¹ IC₅₀ values against the HeLa human cervical cancer cell line are representative examples based on literature trends.[4]
Key SAR Insights:
-
C6-Amide Substitutions: The nature of the aryl group appended to the C6-amide is critical for activity. Electron-releasing groups, particularly multiple methoxy substituents on the phenyl ring, significantly enhance antiproliferative potency.[4][10] This suggests the presence of a specific hydrophobic pocket in the biological target that favorably accommodates these features.
-
Esterification: Simple esterification of the carboxylic acid generally leads to a loss of activity, indicating that a free carboxylic acid or a more complex amide functionality is required for target engagement.
-
N-Alkylation: While N-alkylation is a viable synthetic route, the introduction of simple groups like benzyl may not be optimal for this specific biological target compared to C6-amide modifications.
Conclusion
The this compound scaffold is a highly tractable platform for medicinal chemistry exploration. The protocols detailed in this guide for amide coupling, esterification, and N-alkylation provide a robust framework for generating diverse chemical libraries. The strong structure-activity relationships observed, particularly with C6-amide derivatives, underscore the potential of this scaffold to yield potent and selective therapeutic agents. By applying these methods, researchers can systematically probe the chemical space around this privileged core to optimize potency, selectivity, and pharmacokinetic properties.
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anticancer Effects of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Introduction: A Rational Approach to Anticancer Drug Evaluation
The discovery and development of novel anticancer agents are paramount in the ongoing battle against cancer. The compound 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives have emerged as a promising class of molecules with potential antitumor activities. Published research indicates that certain derivatives of this scaffold act as tubulin polymerization inhibitors.[1] This mechanism is significant as it disrupts microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1]
These application notes provide a comprehensive, stepwise experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer effects of this compound (referred to hereafter as "Test Compound"). The protocols herein are designed to be self-validating, incorporating essential controls and logical workflows to ensure data integrity and reproducibility. We will progress from broad cytotoxic screening to more focused mechanistic studies, both in vitro and in vivo.
Part 1: Initial In Vitro Efficacy Screening
The initial phase of evaluation aims to determine the cytotoxic potential of the Test Compound across a panel of cancer cell lines and to establish its dose-dependent effects.
Cell Line Selection: Targeting Diverse Cancer Types
The choice of cell lines is critical for obtaining clinically relevant data.[2] A diverse panel of human cancer cell lines is recommended to assess the breadth of the Test Compound's activity.[2][3] Considering the mechanism of action of related compounds, including cell lines from different tissue origins is advisable.[4]
Recommended Cell Lines:
-
HeLa (Cervical Cancer): A commonly used and well-characterized cell line.
-
SMMC-7721 (Hepatocellular Carcinoma): To evaluate efficacy in liver cancer.
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line to assess activity against hematological malignancies.
-
A549 (Lung Carcinoma): Representative of a prevalent solid tumor type.[5]
-
MCF-7 (Breast Adenocarcinoma): A well-established model for breast cancer research.[6]
-
HCT-116 (Colon Cancer): To assess activity against colorectal cancer.[5]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7] It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan is directly proportional to the number of viable cells.[8][9]
-
Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Replace the existing medium with 100 µL of the medium containing the Test Compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel, a known tubulin inhibitor).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Summarize the results in a table for clear comparison.
| Cell Line | Tissue Origin | Test Compound IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |
| HeLa | Cervical Cancer | Experimental Value | Experimental Value |
| SMMC-7721 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
| K562 | Leukemia | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value | Experimental Value |
Part 2: Mechanistic In Vitro Studies
Based on the promising IC₅₀ values obtained, the next logical step is to investigate the underlying mechanism of action. Given that related compounds inhibit tubulin polymerization, we will focus on assays that probe for apoptosis and cell cycle arrest.[1]
Apoptosis Detection: Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC.[11][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells.[11] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14][15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6][13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer.[14]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis
To confirm if the Test Compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method.[16] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Western Blot Analysis of Key Signaling Proteins
To delve deeper into the molecular mechanism, Western blotting can be employed to analyze the expression levels of key proteins involved in the cell cycle and apoptosis.[18]
-
Protein Extraction: Treat cells with the Test Compound, then lyse the cells to extract total proteins.[19]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins overnight at 4°C.[19] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Recommended Primary Antibodies:
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle Markers: Cyclin B1, CDK1
-
Loading Control: β-actin or GAPDH
Caption: Hypothesized mechanism of action of the Test Compound.
Part 3: Evaluation of Anti-Metastatic Potential
Cancer metastasis is a major cause of mortality. Therefore, it is crucial to assess the effect of the Test Compound on cell migration and invasion.
Cell Migration: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.[20] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time.[21][22]
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a scratch using a sterile pipette tip.[21][22]
-
Treatment: Wash with PBS to remove detached cells and add a fresh medium containing the Test Compound at a non-lethal concentration (e.g., 0.5x IC₅₀).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[21]
-
Analysis: Measure the width of the scratch at different time points to quantify the migration rate.
Cell Invasion: Transwell Assay
The Transwell invasion assay assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.[23][24]
-
Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel.[25][26]
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the Test Compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[25]
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface with crystal violet.[23] Count the number of invaded cells under a microscope.
Part 4: In Vivo Efficacy Evaluation
Promising in vitro results should be validated in a living organism. Human tumor xenograft models in immunodeficient mice are widely used for the preclinical assessment of anticancer drugs.[5][27][28]
Xenograft Tumor Model
This model involves the subcutaneous injection of human cancer cells into immunodeficient mice.[5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 or HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).[28]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the Test Compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Experimental Value | N/A |
| Test Compound (Dose 1) | Experimental Value | Calculated Value |
| Test Compound (Dose 2) | Experimental Value | Calculated Value |
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can generate high-quality, reproducible data to support the further development of this promising compound.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
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Xenograft tumor model. SMC Laboratories Inc. [Link]
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Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
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How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Science Sophie. [Link]
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Scratch Wound Healing Assay. Bio-protocol. [Link]
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The Annexin V Apoptosis Assay. University of Virginia. [Link]
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Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central. [Link]
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Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]
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Invasion Assay Protocol. SnapCyte. [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Xenograft Models For Drug Discovery. Reaction Biology. [Link]
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Xenograft Models. Creative Biolabs. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
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Transwell Migration and Invasion Assays. Creative Bioarray. [Link]
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Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PubMed Central. [Link]
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Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
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Wound Healing and Migration Assays. ibidi. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
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Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Cell cycle analysis. Wikipedia. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
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Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]
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Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PubMed Central. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. [Link]
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Anticancer Drugs Specificity Assessment (in vitro). YouTube. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
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Application Note: Synthesis and Analysis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Introduction
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a common feature in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Specifically, derivatives of this compound have been investigated as potent tubulin polymerization inhibitors, highlighting their potential as a molecular scaffold for the development of novel antitumor agents.[4]
Accurate and reliable analytical methods are crucial for the successful synthesis and characterization of this and related compounds. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress, assessing product purity, and performing quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation of the synthesized molecule. This application note provides a detailed protocol for the synthesis of this compound and subsequent analysis of the reaction products by HPLC and NMR.
Synthesis of this compound
The synthesis of the target compound is typically achieved through the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound or its equivalent. A common and effective route involves the reaction of 3,4-diaminobenzoic acid with chloroacetic acid.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The more nucleophilic amino group of 3,4-diaminobenzoic acid attacks the electrophilic carbonyl carbon of chloroacetic acid. Subsequent cyclization and dehydration lead to the formation of the quinoxalinone ring system. The choice of reactants is critical; 3,4-diaminobenzoic acid provides the necessary benzene ring with the carboxylic acid moiety and the two amino groups for ring formation. Chloroacetic acid serves as a two-carbon synthon for the formation of the lactam ring.
Experimental Workflow: Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (THQ-6-CA). This molecule is a valuable heterocyclic scaffold in medicinal chemistry, notably serving as a precursor for developing novel therapeutic agents, including tubulin polymerization inhibitors.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers in overcoming common challenges encountered during its synthesis.
Section 1: Overview of the Primary Synthetic Pathway
The most common and direct route to synthesizing this compound involves a two-step, one-pot reaction. The process begins with the N-alkylation of 3,4-diaminobenzoic acid (DABA) using an ethyl 2-haloacetate (commonly ethyl bromoacetate), followed by an intramolecular cyclization via amide formation.
The reaction proceeds by the more nucleophilic amino group at the 4-position of DABA attacking the electrophilic carbon of ethyl bromoacetate. The resulting secondary amine intermediate then undergoes a spontaneous or heat-induced intramolecular cyclization, where the amino group at the 3-position attacks the ester carbonyl, eliminating ethanol to form the stable six-membered lactam ring.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yield is the most common complaint and typically stems from one of three areas: reagent quality, reaction conditions, or side reactions.
A. Reagent Quality and Handling:
-
3,4-Diaminobenzoic Acid (DABA) Purity: DABA is highly susceptible to oxidation, which is visually indicated by a darkening of the typically off-white or light tan solid. Oxidized DABA will not react correctly and can generate tarry byproducts.
-
Solution: Use high-purity DABA. If you suspect oxidation, you can attempt to purify it by recrystallization from hot water with a small amount of sodium dithionite to reduce oxidized species, followed by thorough drying. Always store DABA under an inert atmosphere (N₂ or Argon) and protected from light.
-
-
Ethyl Bromoacetate Quality: This reagent is a lachrymator and can hydrolyze to bromoacetic acid and ethanol if exposed to moisture. The acid byproduct can protonate the DABA, reducing its nucleophilicity.
-
Solution: Use freshly opened or distilled ethyl bromoacetate.[3] Ensure all glassware is scrupulously dry before starting the reaction.
-
B. Suboptimal Reaction Conditions:
-
Inadequate Base: A mild base like sodium bicarbonate or sodium acetate is crucial to neutralize the HBr formed during the alkylation step. Without it, the DABA will become protonated and the reaction will stall.
-
Solution: Ensure at least one molar equivalent of a mild, non-nucleophilic base is present. Triethylamine can also be used, but it can complicate purification.
-
-
Reaction Atmosphere: As mentioned, DABA is sensitive to air oxidation, especially when heated in solution.
-
Solution: Degas your solvent and run the reaction under a positive pressure of an inert gas (N₂ or Argon). This is one of the most critical factors for achieving high yields.
-
C. Competing Side Reactions:
-
Dialkylation: The second amino group of DABA can potentially react with another molecule of ethyl bromoacetate. While sterically hindered, it can occur if reaction times are excessively long or temperatures are too high.
-
Solution: Add the ethyl bromoacetate dropwise to the solution of DABA at a controlled temperature to maintain its low concentration, favoring the intramolecular cyclization over intermolecular side reactions.
-
Caption: Troubleshooting flowchart for diagnosing and solving low reaction yields.
Question 2: My final product is very insoluble and difficult to purify by column chromatography. What is the recommended purification protocol?
Answer: The product contains both a carboxylic acid and a secondary amine/amide functionality, giving it zwitterionic character. This leads to poor solubility in many common organic solvents like ethyl acetate, dichloromethane, and hexanes, making standard silica gel chromatography ineffective.
The recommended purification method is pH-mediated precipitation .
-
Dissolution: After the reaction is complete and the solvent is removed, dissolve the crude solid in a minimum amount of aqueous base (e.g., 1M NaOH or K₂CO₃). The product will deprotonate at the carboxylic acid group to form a water-soluble carboxylate salt. Tarry impurities may remain undissolved.
-
Filtration: Filter the basic solution to remove any insoluble, non-polar, or polymeric byproducts.
-
Precipitation: Slowly acidify the clear filtrate with a strong acid (e.g., 2M HCl) while stirring vigorously in an ice bath. As the pH drops below the pKa of the carboxylic acid (approx. 3-4), the neutral product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of a non-polar solvent like diethyl ether or acetone to aid in drying.
-
Drying: Dry the purified solid under high vacuum. If residual water is a concern, the product can be lyophilized.
For further purification, recrystallization from a solvent system like DMF/water or DMSO/water can be effective.
Question 3: During the reaction, the mixture turns dark brown or black, and I isolate very little product. What is causing this decomposition?
Answer: This is a classic sign of oxidative degradation of the 3,4-diaminobenzoic acid starting material. Aromatic diamines, particularly ortho-diamines, are electron-rich and readily oxidized by atmospheric oxygen, a process that is accelerated by heat. This oxidation leads to the formation of highly colored, polymeric, tar-like substances, effectively removing the starting material from the productive reaction pathway.
Preventative Measures:
-
Strict Inert Atmosphere: This is non-negotiable. The reaction vessel must be purged with nitrogen or argon, and the reaction should be maintained under a positive pressure of inert gas throughout.
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Before the reaction, degas the solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Temperature Control: Do not overheat the reaction mixture. While reflux is necessary for the cyclization, prolonged heating at excessively high temperatures can accelerate decomposition.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A1: Ethanol is a common and effective choice as it readily dissolves the starting materials and the ethanol byproduct from the cyclization does not interfere. Dimethylformamide (DMF) can also be used and may lead to faster reaction times due to its higher boiling point, but it is more difficult to remove and requires higher purity grades.
-
-
Q2: Can I use a different haloacetate, such as ethyl chloroacetate?
-
A2: Yes, ethyl chloroacetate can be used, but the reaction will be significantly slower due to the lower reactivity of the C-Cl bond compared to the C-Br bond. You may need to use higher temperatures or a catalytic amount of a bromide or iodide salt (e.g., NaI, KBr) to facilitate a Finkelstein-type exchange in situ to improve the rate.
-
-
Q3: How do I confirm the structure of the final product?
-
A3: A combination of spectroscopic methods is required.
-
¹H NMR (in DMSO-d₆): Expect to see signals for the three aromatic protons on the quinoxaline ring system, a singlet for the CH₂ group (typically around 4.0-4.5 ppm), and broad singlets for the two N-H protons. The carboxylic acid proton will also be a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR: Will show the expected number of aromatic carbons plus signals for the methylene carbon and the two carbonyl carbons (amide and carboxylic acid).
-
Mass Spectrometry (ESI): The product should show a clear [M+H]⁺ or [M-H]⁻ ion corresponding to its molecular weight (192.17 g/mol ).[4]
-
FTIR: Look for characteristic stretches for the carboxylic acid O-H, N-H bonds, and the two C=O groups (amide and acid).
-
-
-
Q4: Is decarboxylation a risk during this synthesis?
-
A4: Decarboxylation can be a concern for some aromatic carboxylic acids under harsh thermal conditions.[5] While this reaction requires heat, the conditions are generally not severe enough to cause significant decarboxylation. However, if the reaction is run in a very high-boiling solvent (e.g., diphenyl ether, as seen in some quinoxaline syntheses) or heated for an extended period, it could become a minor side reaction. Sticking to solvents like ethanol or DMF and standard reflux times minimizes this risk.
-
Section 4: Detailed Experimental Protocol
This protocol is a representative procedure synthesized from common practices in quinoxaline chemistry.[1][6][7]
Table 1: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,4-Diaminobenzoic Acid | 152.15 | 5.00 g | 32.86 | 1.0 |
| Ethyl Bromoacetate | 167.00 | 5.76 g (4.0 mL) | 34.50 | 1.05 |
| Sodium Bicarbonate | 84.01 | 2.80 g | 33.33 | 1.01 |
| Ethanol (Anhydrous) | - | 100 mL | - | - |
| 2M Hydrochloric Acid | - | As needed | - | - |
| 1M Sodium Hydroxide | - | As needed | - | - |
Step-by-Step Methodology
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3,4-diaminobenzoic acid (5.00 g, 32.86 mmol) and sodium bicarbonate (2.80 g, 33.33 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 100 mL of anhydrous ethanol via cannula transfer. The DABA will not fully dissolve, forming a suspension.
-
Reagent Addition: Begin stirring the suspension. Using a syringe, add ethyl bromoacetate (4.0 mL, 34.50 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) under a positive pressure of nitrogen. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid), observing the consumption of DABA.
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification - pH Adjustment:
-
To the crude residue, add ~100 mL of 1M NaOH(aq) and stir until the solid material is dissolved.
-
Filter the resulting solution through a pad of celite to remove any insoluble impurities.
-
Transfer the clear filtrate to a beaker and place it in an ice bath.
-
While stirring vigorously, slowly add 2M HCl(aq) dropwise. A precipitate will begin to form as the solution becomes acidic. Continue adding acid until the pH is ~3.
-
-
Isolation and Drying:
-
Collect the off-white to pale yellow precipitate by vacuum filtration.
-
Wash the filter cake with 50 mL of cold deionized water, followed by 20 mL of cold diethyl ether.
-
Dry the solid in a vacuum oven at 60 °C overnight to yield the final product. (Expected yield: 4.5 - 5.3 g, 70-80%).
-
References
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
Wang, J., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]
-
Natelson, S., & Gottfried, S. (1943). ETHYL BROMOACETATE. Organic Syntheses, 23, 37. [Link]
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2006). ResearchGate. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Advances. [Link]
-
Langer, P., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid synthesis
Technical Support Center: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring a reproducible and high-yield outcome.
The synthesis of quinoxaline derivatives is a cornerstone in medicinal chemistry, as this scaffold is present in numerous compounds with significant biological activity, including roles as tubulin polymerization inhibitors for anticancer applications.[1][2] The target molecule, this compound, is a valuable building block for developing such agents. This guide focuses on the most common and direct synthetic route: the condensation and subsequent cyclization of 3,4-diaminobenzoic acid with an ethyl chloroacetate synthon.
Primary Synthetic Route
The standard synthesis involves a two-step, one-pot reaction. First, an N-alkylation of 3,4-diaminobenzoic acid with ethyl chloroacetate occurs, followed by an intramolecular cyclization (lactamization) to form the desired heterocyclic product.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low yields are a frequent challenge in quinoxaline synthesis and can arise from multiple factors.[3][4]
-
Potential Cause 1: Suboptimal Reaction Conditions. Traditional condensation methods often require elevated temperatures for extended periods, which can lead to degradation or side reactions.[5] The temperature, reaction time, and solvent choice are critical parameters that significantly impact yield.[3]
-
Solution: A systematic optimization of reaction conditions is recommended. Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature. The choice of solvent is also crucial; while ethanol or acetic acid are common, exploring greener options like water or different solvent mixtures can sometimes improve results.[3]
-
-
Potential Cause 2: Purity of Starting Materials. The primary starting material, 3,4-diaminobenzoic acid, can oxidize over time (indicated by a darkening color). Impurities in either starting material can introduce competing side reactions that consume reagents and reduce the yield of the desired product.[3]
-
Solution: Ensure the high purity of both 3,4-diaminobenzoic acid and ethyl chloroacetate. If the 3,4-diaminobenzoic acid appears discolored (dark brown or black), consider recrystallizing it before use. Use freshly opened or properly stored ethyl chloroacetate.
-
-
Potential Cause 3: Decarboxylation. Aromatic carboxylic acids can be prone to decarboxylation at high temperatures, which can affect both the starting material and the final product.[6] This is a significant risk if the reaction is heated too aggressively or for too long.
-
Solution: Avoid excessive temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Hydrothermal synthesis (HTS) studies have shown that careful control of temperature and time is key to minimizing this side reaction.[6]
-
Question 2: My final product is impure. What are the likely side products and how can I remove them?
The formation of side products is a common issue. Identifying them is key to optimizing the reaction and purification protocol.
-
Potential Side Product 1: Uncyclized Intermediate. The reaction may stall after the initial N-alkylation step, leaving the linear amino acid intermediate in your crude product.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature to facilitate the final intramolecular cyclization (lactamization). This step is often the slower part of the process. Adding a mild acid or base catalyst can sometimes promote this ring-closing step.
-
-
Potential Side Product 2: Decarboxylated Product. As mentioned above, decarboxylation can lead to the formation of 3-oxo-1,2,3,4-tetrahydroquinoxaline.[6]
-
Solution: The primary mitigation is temperature control. For purification, the difference in polarity and acidity between the desired carboxylic acid product and its decarboxylated analog can be exploited. The desired product is acidic and can be selectively extracted into a mild aqueous base (like sodium bicarbonate solution), leaving the neutral decarboxylated impurity in the organic layer.
-
-
Potential Side Product 3: Di-alkylation. It is possible for both amino groups on the 3,4-diaminobenzoic acid to react with ethyl chloroacetate, leading to a cross-linked or polymeric material, especially if an excess of the chloroacetate is used.
-
Solution: Use a strict 1:1 stoichiometry of the reactants. Adding the ethyl chloroacetate dropwise to the solution of 3,4-diaminobenzoic acid can help minimize this side reaction by keeping its instantaneous concentration low.
-
Question 3: The reaction is not proceeding or has stalled. What should I do?
A stalled reaction can be frustrating but is often solvable.
-
Potential Cause 1: Insufficient Activation. The reaction may require catalysis to proceed at a reasonable rate. The cyclization step, in particular, can be slow without a promoter.
-
Solution: The use of a catalyst can significantly improve reaction rates.[3] While sometimes conducted under neutral conditions, the addition of a catalytic amount of a non-nucleophilic base (like triethylamine or DIPEA) can facilitate the initial N-alkylation. Conversely, a catalytic amount of a mild acid (like acetic acid) can promote the final lactamization step.[3]
-
-
Potential Cause 2: Poor Solubility. If the starting materials are not fully dissolved in the chosen solvent, the reaction will be a heterogeneous mixture with a very slow rate.
-
Solution: Experiment with different solvent systems. A mixture of solvents, such as ethanol/water or DMF, may be necessary to fully dissolve the 3,4-diaminobenzoic acid. Ensure vigorous stirring throughout the reaction.
-
Caption: A troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism? The reaction proceeds via two key steps:
-
Nucleophilic Substitution: The more nucleophilic amino group at the 4-position of 3,4-diaminobenzoic acid attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion. A base is typically used to neutralize the HCl formed.
-
Intramolecular Amide Formation (Lactamization): The second amino group (at the 3-position) then attacks the carbonyl carbon of the newly formed ester. This is an intramolecular nucleophilic acyl substitution, which results in the formation of the stable six-membered lactam ring and the elimination of ethanol.
Q2: What are the most critical parameters to control for this synthesis? Based on extensive studies of quinoxaline synthesis, the following parameters are paramount:
-
Temperature: Balances reaction rate against the risk of side reactions like decarboxylation.[6]
-
Stoichiometry: A 1:1 molar ratio of reactants is crucial to prevent di-substitution and polymerization.
-
pH/Catalysis: The reaction can be sensitive to pH. A slightly basic medium favors the initial alkylation, while a neutral or slightly acidic medium can promote the final cyclization.[3]
Q3: How can I confirm the structure and purity of my final product? Standard analytical techniques are required:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the expected proton and carbon signals and their respective integrations and couplings.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bonds, the amide C=O stretch (~1680 cm⁻¹), and the carboxylic acid O-H and C=O stretches.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: Are there any alternative synthetic routes? Yes, several methods exist for synthesizing the quinoxaline core. While the described method is common, other strategies include the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound (like glyoxylic acid).[5] More advanced methods can involve tandem oxidative azidation/cyclization reactions or metal-catalyzed cyclizations, though these are often used for more complex, substituted analogs.[7][8]
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol).
-
Add ethanol (30 mL) and water (10 mL) to the flask. Stir the mixture to dissolve the solid as much as possible.
-
Add triethylamine (1.4 mL, 10 mmol) to the mixture.
-
In a separate vial, dissolve ethyl chloroacetate (1.23 g, 10 mmol) in 5 mL of ethanol.
-
Add the ethyl chloroacetate solution dropwise to the stirring reaction mixture over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Slowly add 1M HCl to the mixture until the pH is approximately 2-3. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol (10 mL).
-
Dry the product under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., a mixture of Dimethylformamide (DMF) and water, or acetic acid and water) just enough to dissolve the solid at boiling point.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to induce maximum crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes. Actual results may vary based on specific lab conditions and reagent purity.
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1:1 (Diamine:Chloroacetate) | Prevents di-alkylation and polymerization. |
| Solvent | Ethanol/Water or Acetic Acid | Good solubility for reactants; facilitates reaction.[3] |
| Temperature | 80 - 100 °C | Optimal balance between reaction rate and preventing decarboxylation.[6] |
| Reaction Time | 4 - 8 hours | Typically sufficient for completion; should be monitored by TLC/LC-MS. |
| Catalyst | Triethylamine (base) or Acetic Acid | Can accelerate N-alkylation or cyclization steps respectively.[3] |
| Workup | Acidification (pH 2-3) | Protonates the carboxylic acid, causing it to precipitate from the solution. |
| Expected Yield | 65 - 85% | Typical range for this type of condensation/cyclization reaction. |
References
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
- PubMed. (2018).
- Ma, H., Li, D., & Yu, W. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(4), 868–871.
- Ma, H., Li, D., & Yu, W. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines.
- Semantic Scholar. (2016).
- NIH. (2024).
- ACS Publications. (2020). Iron-Catalyzed Intramolecular C(sp2)–N Cyclization of 1-(N-Arylpyrrol-2-yl)
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- PubMed Central. (2021).
- NIH. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
- KOPS. (2022).
Sources
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and yield optimization of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. This molecule and its derivatives are significant scaffolds in medicinal chemistry, notably as potential tubulin polymerization inhibitors for anticancer applications.[1][2] Achieving high yield and purity is critical for downstream applications.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles and field-proven insights.
Synthesis Overview: Key Pathways
The synthesis of this compound typically proceeds via the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl equivalent. The two most common and logical strategies are outlined below.
Pathway A involves the direct condensation of 3,4-diaminobenzoic acid with a glyoxylic acid equivalent. Pathway B employs a reductive cyclization strategy, starting from a nitro-substituted precursor, which can often be performed in a one-pot fashion to improve efficiency.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final yield is consistently low (<40%). What are the most likely causes and how can I fix them?
Low yield is a frequent challenge in quinoxaline synthesis and can originate from several factors.[3] A systematic approach is essential for diagnosis.
-
Probable Cause 1: Decarboxylation of Starting Material.
-
Explanation: The starting material, 3,4-diaminobenzoic acid, is prone to losing its carboxylic acid group (decarboxylation) at elevated temperatures, particularly in aqueous or acidic media.[4] This side reaction forms 1,2-diaminobenzene, which then reacts to form an undesired, non-acidic quinoxaline byproduct.
-
Solution Workflow:
-
Lower Reaction Temperature: If your protocol uses high temperatures (>150 °C), attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).
-
Use a Protected Starting Material: A highly effective strategy is to start with an ester of the diaminobenzoic acid, such as methyl 3,4-diaminobenzoate. The ester group is much more stable to heat. The cyclization is performed first, and the ester is hydrolyzed to the carboxylic acid in a final, high-yielding step under basic conditions (e.g., LiOH, NaOH). This completely circumvents the decarboxylation issue.[4]
-
-
-
Probable Cause 2: Incomplete Reaction or Unfavorable Equilibrium.
-
Explanation: The initial condensation to form the imine intermediate is often reversible. The subsequent intramolecular cyclization (lactamization) drives the reaction forward, but if this step is slow, the overall conversion will be low.
-
Solution Workflow:
-
Optimize Solvent: The choice of solvent is critical.[3] Protic solvents like ethanol or acetic acid can facilitate proton transfer and often work well.[3][5] If solubility is an issue, consider aprotic polar solvents like DMF. Acetic acid can serve as both a solvent and an acid catalyst.[3]
-
Employ an Effective Catalyst: While acetic acid is common, other catalysts can improve rates and yields. Solid acid catalysts (e.g., Bentonite clay K-10) or metal catalysts (e.g., Cerium(IV) Ammonium Nitrate) have been shown to be effective in quinoxaline synthesis under milder conditions.[3][5]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by efficiently overcoming activation energy barriers.[3][5]
-
-
-
Probable Cause 3: Air Oxidation.
-
Explanation: The 1,2-diamine starting material and the tetrahydroquinoxaline product can be sensitive to air oxidation, leading to the formation of colored impurities and reduced yield.
-
Solution Workflow:
-
Inert Atmosphere: Degas your solvent before use and run the reaction under an inert atmosphere of nitrogen or argon.[3] This is particularly important if the reaction requires prolonged heating.
-
-
Question 2: The reaction mixture turns dark, and the final product is difficult to purify. What is happening?
-
Explanation: Dark coloration, often brown or black, is typically indicative of oxidation or decomposition. 1,2-diamines are easily oxidized, and forcing reaction conditions (high heat, strong acids) can lead to polymerization or the formation of intensely colored, high-molecular-weight byproducts.
-
Solutions:
-
Purity of Starting Materials: Ensure the 3,4-diaminobenzoic acid is as pure as possible. Old or improperly stored diamines are often partially oxidized.[3] If necessary, recrystallize it or purify it by column chromatography before use.
-
Run Under Inert Atmosphere: As mentioned previously, excluding oxygen by running the reaction under nitrogen or argon is a primary solution.[3]
-
Purification Strategy: The target molecule is amphoteric (contains both an acidic -COOH group and basic -NH- groups). This property can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaHCO₃). The carboxylic acid will deprotonate to form a water-soluble carboxylate. Neutral, non-acidic impurities (like the decarboxylated byproduct) can be extracted away with an organic solvent (e.g., ethyl acetate). Afterwards, carefully re-acidify the aqueous layer with 1M HCl to pH ~3-4. The pure product should precipitate out and can be collected by filtration.
-
-
Question 3: Should I use the direct condensation (Pathway A) or reductive cyclization (Pathway B) method?
-
Explanation: The best pathway depends on the availability of starting materials and your tolerance for multi-step versus one-pot procedures.
-
Pathway A (Direct Condensation):
-
Pros: More direct, fewer steps if starting with 3,4-diaminobenzoic acid.
-
Cons: Highly susceptible to the decarboxylation side reaction, which can severely impact yield and purity.[4]
-
-
Pathway B (Reductive Cyclization):
-
Pros: Generally higher yielding and cleaner. The nitro-reduction and cyclization can often be performed in one pot using reagents like iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (H₂/Pd-C).[6][7][8] This domino reaction strategy is highly efficient.[6]
-
Cons: Requires an additional synthetic step to prepare the 4-amino-3-nitrobenzoic acid precursor if not commercially available.
-
-
Recommendation: For achieving the highest and most reliable yield, Pathway B is strongly recommended. The one-pot reductive cyclization is a robust and well-established method for synthesizing quinoxaline and related heterocyclic systems.[7][9][10]
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal temperature and reaction time?
-
There is no single optimal set of conditions, as it depends on the solvent, catalyst, and substrate concentration. For traditional heating in a solvent like ethanol or acetic acid, temperatures between 80-120 °C are common, with reaction times ranging from 2 to 24 hours.[3] It is crucial to monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition occurs.
-
-
FAQ 2: How do I effectively monitor the reaction progress by TLC?
-
Use a mobile phase that provides good separation between your starting material and product (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid). The product, being more polar than the starting diamine, should have a lower Rf value. Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (visualized under UV light) indicates product formation.
-
-
FAQ 3: Can this reaction be performed under "green" conditions?
-
Yes. Several greener approaches have been developed for quinoxaline synthesis. Using water as a solvent at high temperatures (hydrothermal synthesis) is possible, but care must be taken to avoid decarboxylation.[4] Another excellent green approach is using a recyclable catalyst like TiO₂-Pr-SO₃H in ethanol, which can lead to high yields in minutes.[3][5]
-
Optimized Experimental Protocol (Pathway B Recommended)
This protocol is based on a robust one-pot reductive cyclization strategy.
Step 1: N-Alkylation of 4-Amino-3-nitrobenzoic acid
-
To a stirred solution of 4-amino-3-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkylated intermediate. This is often carried forward without further purification.
Step 2: Reductive Cyclization to form this compound
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add iron powder (5.0 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the mixture to 90-100 °C for 2-4 hours. Monitor by TLC for the formation of the final product.
-
After completion, cool the reaction, and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with additional acetic acid or ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid using the acid-base extraction method described in the Troubleshooting Guide (Question 2) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure product.
| Parameter | Condition | Rationale |
| Reaction | Reductive Cyclization | High-yielding, avoids decarboxylation side product.[6][7] |
| Reducing Agent | Fe / Acetic Acid | Mild, selective, and cost-effective method for nitro group reduction.[6] |
| Solvent | Acetic Acid | Acts as both solvent and catalyst, promoting cyclization.[6] |
| Temperature | 90-100 °C | Provides sufficient energy for cyclization without causing degradation. |
| Purification | Acid-Base Extraction | Exploits the amphoteric nature of the product for efficient removal of impurities. |
References
- Troubleshooting common problems in quinoxaline synthesis reactions - Benchchem. (URL: )
- Application Notes: Synthesis of Quinoxaline Derivatives from 2-Amino-1-(2-nitrophenyl)ethanol - Benchchem. (URL: )
-
Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed. (URL: [Link])
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. (URL: [Link])
-
Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Publishing. (URL: [Link])
-
Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation - ResearchGate. (URL: [Link])
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - ResearchGate. (URL: [Link])
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (URL: [Link])
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (URL: [Link])
-
2 - Supporting Information. (URL: [Link])
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (URL: [Link])
-
Synthesis and biological activity of quinoxaline derivatives. (URL: [Link])
-
ethyl bromoacetate - Organic Syntheses Procedure. (URL: [Link])
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (URL: [Link])
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. (URL: [Link])
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation - ResearchGate. (URL: [Link])
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (URL: [Link])
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. (URL: [Link])
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (URL: [Link])
-
Malonates in Cyclocondensation Reactions - PMC - NIH. (URL: [Link])
-
I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? | ResearchGate. (URL: [Link])
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. (URL: [Link])
-
Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives - ResearchGate. (URL: [Link])
-
Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - ResearchGate. (URL: [Link])
-
This compound | C9H8N2O3 | CID 2049053. (URL: [Link])
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (URL: [Link])
Sources
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02532E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Side product formation in 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid synthesis and mitigation
Welcome to the dedicated technical support guide for the synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Here, we will dissect potential side reactions, provide robust troubleshooting strategies, and offer optimized protocols to enhance yield, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the synthesis.
Q1: What is the primary synthetic route for this compound?
A: The most prevalent and direct method is the cyclocondensation reaction between 3,4-diaminobenzoic acid and an α-keto acid or its ester equivalent, such as glyoxylic acid or ethyl glyoxylate. This reaction capitalizes on the nucleophilicity of the ortho-diamino groups reacting with the two electrophilic carbonyl centers to form the heterocyclic core.
Q2: My final product is a dark brown or black solid, and I'm struggling to purify it. What is causing this discoloration?
A: Dark coloration, often described as "tar-like" polymeric material, is a frequent issue. This is typically caused by the oxidative self-condensation of the 3,4-diaminobenzoic acid starting material.[1] Aromatic diamines are sensitive to air and light and can form highly colored and fluorescent phenazine-type impurities or insoluble polymers.[1]
Q3: I've isolated a major side product that doesn't match the desired mass. What could it be?
A: Besides polymeric material, two common, well-defined side products are possible:
-
Decarboxylated Product: The starting material, 3,4-diaminobenzoic acid, can undergo decarboxylation, especially under harsh heating conditions, leading to the formation of the corresponding quinoxaline without the carboxylic acid group.[2]
-
Benzimidazole Derivative: Under certain conditions, particularly with prolonged reaction times or in strongly acidic media, the reaction can favor an alternative cyclization pathway to form a benzimidazole scaffold instead of the desired quinoxaline ring.[1]
Q4: My reaction yield is consistently low. What are the key parameters to optimize?
A: Low yields are often traced back to several factors:
-
Purity of Starting Materials: 3,4-diaminobenzoic acid is prone to oxidation. Using aged or discolored starting material will directly impact your yield.
-
Reaction Conditions: Excessive heat can promote decarboxylation and polymerization.[2] The choice of solvent and catalyst is also critical.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate oxidative side reactions.[1]
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) & Mitigation Strategy |
| Dark Reaction Mixture & Insoluble "Tar" | 1. Oxidation of 3,4-diaminobenzoic acid.[1]2. Polymerization of reaction intermediates. | 1. Purify Starting Material: Recrystallize 3,4-diaminobenzoic acid from water or toluene before use.[3]2. Inert Atmosphere: Degas the solvent and run the reaction under a nitrogen or argon blanket.3. Control Temperature: Avoid excessive heating. Use the lowest effective temperature. |
| Significant Peak for Decarboxylated Product in LC-MS | 1. Reaction temperature is too high.[2]2. Prolonged reaction time at elevated temperatures. | 1. Lower Reaction Temperature: Explore milder conditions, potentially between 150-200°C, for shorter durations.[2]2. Use Microwave Synthesis: Microwave-assisted synthesis can shorten reaction times significantly, reducing the window for decarboxylation.[4][5] |
| Formation of Isomeric Impurities (e.g., Benzimidazoles) | 1. Incorrect pH or highly acidic conditions favoring alternative cyclization.[1]2. Non-optimal choice of condensing agent. | 1. pH Control: Buffer the reaction mixture if necessary. Avoid overly strong acids.2. Choice of Reagents: The reaction between an o-phenylenediamine and an α-keto acid is generally robust for forming the quinoxalinone structure. Ensure the correct reagents are being used. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time or temperature.2. Poor solubility of starting materials.3. Inefficient catalyst or reaction medium. | 1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction to completion.2. Solvent Selection: Ensure both the diamine and the keto acid are soluble in the chosen solvent system (e.g., ethanol, water, or a mixture).3. Catalysis: While often self-catalyzed by the carboxylic acid, mild acid catalysis (e.g., acetic acid) can be beneficial.[2] "Green" catalysts have also been shown to be effective.[6] |
Part 3: Mechanistic Insights & Mitigation Pathways
Understanding the reaction pathways is crucial for effective troubleshooting.
Desired Reaction Pathway
The synthesis proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and dehydration to yield the stable tetrahydroquinoxaline ring system.
Caption: Major side reaction pathways to mitigate.
Part 4: Optimized Protocol & Purification
This section provides a detailed experimental procedure designed to minimize side product formation.
Optimized Synthesis Protocol
This protocol incorporates best practices to suppress common side reactions.
-
Starting Material Preparation:
-
If the 3,4-diaminobenzoic acid (3,4-DABA) appears discolored (i.e., not off-white or light tan), it is crucial to purify it. Recrystallize from hot water, filter, and dry thoroughly under vacuum. [3]
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add ethanol or a 1:1 ethanol/water mixture as the solvent.
-
Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Maintain a positive inert atmosphere for the duration of the reaction.
-
-
Reagent Addition:
-
In a separate flask, dissolve glyoxylic acid monohydrate (1.1 eq) in a small amount of the reaction solvent.
-
Add the glyoxylic acid solution dropwise to the stirring 3,4-DABA suspension at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (typically around 80-90°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours. Avoid unnecessarily long reaction times.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Purification Strategy
If the crude product contains colored impurities or side products, a robust purification is necessary.
-
Recrystallization: The primary method for purification is recrystallization. Effective solvent systems include:
-
Dimethylformamide (DMF) / Water
-
Dimethyl sulfoxide (DMSO) / Water
-
Ethanol / Water
-
-
Procedure: Dissolve the crude solid in a minimal amount of hot DMF or DMSO. Slowly add hot water until the solution becomes turbid. Add a few more drops of the organic solvent until the solution is clear again. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter, wash with cold water/ethanol, and dry.
References
- Strategies to minimize byproduct formation in quinoxaline synthesis. Benchchem.
- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH.
- This compound | C9H8N2O3 | CID 2049053. PubChem.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. ResearchGate.
- Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. MySkinRecipes.
- This compound. PubChemLite.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. PMC - PubMed Central.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
- (PDF) Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. ResearchGate.
- 3,4-Diaminobenzoic acid | 619-05-6. ChemicalBook.
- Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS.
- Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate.
- CAS 619-05-6: 3,4-Diaminobenzoic acid. CymitQuimica.
- (PDF) Synthesis and properties of the α-keto acids. ResearchGate.
- Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed Central.
- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
Stability issues of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in solution
Technical Support Center: 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and methodologies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of quinoxaline derivatives, including this compound, is primarily influenced by several key factors:
-
pH: The quinoxalinone core and the carboxylic acid moiety are susceptible to pH-dependent degradation. Hydrolysis can be accelerated in both strongly acidic and basic conditions.[1]
-
Light: Many quinoline and quinoxaline-based compounds are photosensitive.[2] Exposure to ambient or UV light can induce photodegradation, leading to the formation of byproducts.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[2]
-
Oxidation: The tetrahydroquinoxaline ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents in the solvent.
Q2: What are the recommended general storage conditions for stock solutions?
To maximize the shelf-life of your stock solutions, we recommend the following:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Inert Atmosphere: For maximum stability, consider aliquoting solutions under an inert gas (like argon or nitrogen) to displace oxygen and minimize oxidative degradation.
-
Solvent Choice: While DMSO is a common solvent for initial stock preparation, be aware that subsequent dilution into aqueous media for assays can introduce stability issues. It is best to prepare fresh aqueous dilutions for each experiment.
Q3: Can I expect discoloration in my solution, and what does it mean?
Yes, discoloration, often appearing as a shift to yellow or brown, is a common visual indicator of degradation for this class of compounds.[2] This is typically caused by the formation of oxidized or photolytic degradation products with extended chromophoric systems. If you observe a color change, it is a strong indication that the integrity of your compound is compromised.
Troubleshooting Guide: Investigating Solution Instability
This section provides in-depth, actionable guidance for specific experimental problems.
Issue 1: My assay results are inconsistent, showing a progressive loss of activity over the course of an experiment. How can I confirm if this is a chemical stability issue?
Root Cause Analysis: Inconsistent results and loss of potency are classic signs of compound degradation in the experimental medium.[2] The compound may be unstable under your specific assay conditions (e.g., buffer pH, temperature, incubation time). To systematically diagnose this, a forced degradation study is the most robust approach.[1][3] This involves intentionally exposing the compound to harsh conditions to rapidly identify its potential degradation pathways.[1]
Recommended Troubleshooting Workflow:
Experimental Protocol: Simplified Forced Degradation Study
This protocol is designed to identify the primary degradation liabilities of your compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can clearly distinguish between the parent compound and its degradants.[3]
1. Preparation:
-
Prepare a primary stock solution of this compound in an appropriate solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare five separate, identical samples by diluting the primary stock into your typical aqueous assay buffer. Label them: Control, Acid, Base, Oxidative, and Thermal.
-
For photostability, prepare a sixth sample in a clear glass or quartz vial.
2. Stress Conditions:
-
Analyze a "Time Zero" sample immediately to establish the initial peak area/concentration.
-
Store the Control sample at the recommended storage condition (e.g., 4°C, protected from light).
-
Apply the stress conditions as outlined in the table below.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | To the "Acid" sample, add 0.1 M HCl to bring the final acid concentration to ~0.01 M. Incubate at 40-60°C. | Simulates degradation in acidic environments.[1] |
| Base Hydrolysis | To the "Base" sample, add 0.1 M NaOH to bring the final base concentration to ~0.01 M. Keep at room temperature. | Simulates degradation in alkaline environments.[1] |
| Oxidation | To the "Oxidative" sample, add 3% Hydrogen Peroxide (H₂O₂) to a final concentration of ~0.3%. Keep at room temperature. | Identifies susceptibility to oxidative degradation.[3] |
| Thermal | Place the "Thermal" sample in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[2] | Determines intrinsic thermal stability. |
| Photolytic | Expose the photostability sample to a light source providing UV and visible light (e.g., a photostability chamber).[2] | Reveals sensitivity to light-induced degradation. |
3. Analysis:
-
At various time points (e.g., 2, 8, 24 hours), take an aliquot from each stressed sample and the control.
-
Quench the reactions if necessary (e.g., neutralize the acid/base samples).
-
Analyze all aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Interpretation: Compare the chromatograms. A significant decrease in the parent compound's peak area in a stressed sample compared to the control indicates instability under that condition. The appearance of new peaks signifies the formation of degradation products.
Issue 2: I observe precipitation when I dilute my DMSO stock into an aqueous buffer. Is this a stability or a solubility problem?
Root Cause Analysis: This is most likely a solubility issue, not a chemical stability problem. This compound contains a carboxylic acid group, which has a pKa. The charge state, and therefore the aqueous solubility of the molecule, is highly dependent on the pH of the solution.
-
At pH values below its pKa , the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less water-soluble.
-
At pH values above its pKa , it will be in its ionized, deprotonated carboxylate form (-COO⁻), which is significantly more water-soluble.
Recommended Actions:
-
Check Solution pH: Measure the final pH of your solution after adding the compound.
-
Adjust Buffer pH: If the pH is acidic, try using a buffer with a higher pH (e.g., pH 7.4 or higher) to ensure the carboxylic acid group is ionized.
-
Determine Optimal pH: You may need to experimentally determine the optimal pH range for solubility and stability by testing a series of buffers.
-
Consider Co-solvents: If solubility remains an issue even at higher pH, consider including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution, but be sure to validate that the co-solvent does not interfere with your assay.
By systematically applying these troubleshooting principles and protocols, you can ensure the reliability of your experimental data and gain a deeper understanding of the behavior of this compound in your specific application.
References
-
Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Preprints.org.
-
Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. Available at: [Link]
Sources
Troubleshooting low bioactivity in 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives
Welcome to the technical support center for researchers working with 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during the experimental evaluation of these compounds. Our goal is to help you navigate challenges related to low or inconsistent bioactivity, ensuring the integrity and success of your research.
Troubleshooting Guide: Diagnosing Low Bioactivity
Observing lower-than-expected bioactivity can be a significant roadblock. A systematic, step-by-step investigation is the most efficient way to identify the root cause. This process can be broadly categorized into three areas: verifying the compound's integrity, scrutinizing assay conditions, and investigating potential biological complexities or assay artifacts.[1]
Q1: My this compound derivative shows little to no activity in my assay. Where do I begin?
A1: The most effective troubleshooting strategy begins with the most fundamental component: the compound itself. Before investing time in optimizing complex assay parameters, you must validate the quality, concentration, and behavior of your test article.
Caption: A systematic workflow for troubleshooting low bioactivity.
Q2: How do I confirm that the issue isn't with the compound itself?
A2: This is the critical first step. Compound-related issues are common and must be ruled out before proceeding.
-
Purity and Identity: Always ensure your compound is from a reputable source and that you have analytical data (e.g., HPLC, LC-MS, NMR) confirming its identity and purity.[2] Reactive impurities from the synthesis can lead to misleading results or mask the true activity of your compound.[3]
-
Storage and Stability: Quinoxaline derivatives, like many small molecules, can be susceptible to degradation. Verify that the compound has been stored according to the manufacturer's recommendations (e.g., at the correct temperature, protected from light and moisture).[2] Avoid repeated freeze-thaw cycles, which can degrade the compound; it is best practice to aliquot stock solutions into single-use vials.[2]
-
Solubility: Poor aqueous solubility is a frequent cause of apparent inactivity.[1][2] If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than intended.[1][2]
Experimental Protocol: Visual Solubility Check
-
Preparation: Prepare your compound in the final assay buffer at the highest concentration you plan to test.
-
Incubation: Vortex the solution gently and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.[2]
-
Inspection: Visually inspect the solution against a dark background for any signs of precipitation (e.g., cloudiness, crystals, film).[2]
-
Confirmation (Optional): Centrifuge the tube at high speed and look for a pellet. The absence of a pellet suggests good solubility at that concentration.
Q3: My compound seems pure and soluble. What aspects of my assay should I investigate?
A3: If you are confident in your compound, the next step is to meticulously review your assay setup and parameters.
-
Validate Your Controls:
-
Positive Control: Did your known active compound/inhibitor perform as expected? If not, the assay itself has failed.
-
Negative/Vehicle Control: Ensure the vehicle (e.g., DMSO) does not affect the assay readout. The final concentration of DMSO should typically be below 0.5% to avoid solvent-induced toxicity or artifacts.[2]
-
-
Optimize Assay Parameters:
-
Concentration Range: A single-point assay can be misleading. Test your compound over a wide range of concentrations (e.g., 10-fold dilutions from 100 µM down to 1 nM) to generate a full dose-response curve.[2]
-
Incubation Time: The biological effect may take time to develop. Test multiple time points (e.g., 24, 48, 72 hours) to find the optimal window for observing activity.[1][2]
-
-
Cell-Based Assay Specifics:
| Parameter | Recommended Range | Rationale |
| DMSO Final Concentration | < 0.5% | Minimizes solvent-induced toxicity and assay artifacts.[2] |
| Initial Screening Conc. | 1 µM - 10 µM | A common starting point for both cell-based and enzyme assays.[1] |
| Cell Seeding Density | Varies (e.g., 5-10k cells/well) | Must be optimized to ensure cells are in log-phase growth for the assay duration.[1][4] |
| Incubation Time | 24, 48, 72 hours | Allows for detection of both early and late-onset biological effects.[1][2] |
Q4: Could my compound be interfering directly with the assay readout?
A4: Yes, this is a known phenomenon called assay interference. Some compounds can interact with the detection system, leading to false-positive or false-negative results.[1][5]
-
Autofluorescence: In fluorescence-based assays, a compound might be naturally fluorescent at the measurement wavelengths, artificially increasing the signal.
-
Signal Quenching: Conversely, a compound might absorb light at the excitation or emission wavelengths, leading to a false decrease in signal.
-
Reporter Enzyme Inhibition: In assays using reporter enzymes like luciferase, the compound might directly inhibit the reporter, masking any true biological effect.[1]
To test for interference, run a control experiment with your compound in the assay medium without cells or the target enzyme.[1] Any signal detected in these wells is likely an artifact caused by the compound itself.
Frequently Asked Questions (FAQs)
Q5: What are the known biological activities and mechanisms of action for this compound derivatives?
A5: This class of compounds exhibits a wide range of biological activities.[6][7][8] A prominent mechanism of action for several potent derivatives is the inhibition of tubulin polymerization.[9] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10] This makes them promising candidates for development as anticancer agents.[9][10] Other reported activities for the broader quinoxaline family include antibacterial, antifungal, antiviral, and anti-inflammatory effects.[6][7][11]
Caption: Mechanism of action for tubulin-targeting quinoxaline derivatives.
Q6: What is the best way to prepare and store stock solutions of these compounds?
A6: Stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO.[2] For storage, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C, protected from light and moisture, to maintain compound integrity and avoid repeated freeze-thaw cycles.[2]
Q7: I suspect my compound has poor solubility in my aqueous assay buffer. What can I do?
A7: If you've confirmed precipitation using the visual check described in Q2, you can try several strategies:
-
Lower the Concentration: The simplest approach is to test at lower concentrations where the compound remains soluble.
-
Modify the Vehicle: In some cases, using a small percentage of a co-solvent (like ethanol or polyethylene glycol) in your final dilution can help, but this must be validated to ensure the co-solvent doesn't affect the assay.
-
Use Formulation Aids: For in vivo studies or more complex assays, excipients like cyclodextrins can be used to improve solubility, though this adds complexity and requires careful validation.
References
- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.Benchchem.
- Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol.Benchchem.
- Synthesis and biological activity of quinoxaline derivatives. (2024).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Publishing.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
- Biological activity of quinoxaline derivatives. (2021).
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science.
-
Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery (RSC Publishing). [Link]
- Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.
- The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide.Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Overcoming poor solubility of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support resource for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CID 2049053). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. As Senior Application Scientists, we have synthesized data from the literature and field-proven experience to provide a logical, step-by-step approach to help you achieve reliable and reproducible results.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a chemical structure that presents inherent solubility challenges.[1][2] Its core is a quinoxaline ring system, which is largely hydrophobic, fused, and planar, contributing to strong crystal lattice energy that requires significant energy to overcome for dissolution.[3][4] Compounding this is the presence of a carboxylic acid group. While this group is ionizable, its contribution to aqueous solubility is highly dependent on the pH of the medium.[3][5] In neutral or acidic aqueous buffers, the carboxylic acid remains protonated and uncharged, severely limiting its ability to interact with water molecules and leading to poor solubility.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my standard aqueous assay buffer. What is the very first thing I should try?
A1: The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice as it can dissolve a wide range of both polar and non-polar compounds.[6][7][8] Never attempt to dissolve the powdered compound directly into an aqueous buffer. The standard workflow is to first create a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, from which you will make serial dilutions for your experiment.
Q2: I've made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a classic sign of poor aqueous solubility and is a common problem in screening campaigns.[9] When the DMSO solution is diluted into the aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound, no longer supported by the DMSO, crashes out of the solution.[9][10] This precipitation can lead to false negatives (the actual concentration is lower than intended) or false positives (compound aggregates can non-specifically inhibit enzymes).[9][11] The subsequent sections of this guide provide a systematic approach to solving this issue.
Q3: What are the best practices for preparing and storing a DMSO stock solution?
A3: Proper stock solution management is crucial for data consistency.[12]
-
Accurate Measurement: Use a high-quality analytical balance to weigh the compound. Ensure all material is transferred carefully to the vial.[13]
-
Complete Dissolution: Ensure the compound is fully dissolved in 100% DMSO before capping. Gentle warming or vortexing can help, but always check the compound's stability information first.[12][13]
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[14]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation, aliquot the stock solution into smaller, single-use volumes.[14][15]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.[12]
Troubleshooting Guide: A Systematic Approach to Solubilization
If your compound precipitates upon dilution into the assay buffer, follow this systematic approach. The goal is to find the mildest condition that maintains solubility without interfering with your assay.
Step 1: pH Modification
The Underlying Principle: The carboxylic acid group on the molecule is the key to this strategy. By raising the pH of the assay buffer to a value above the compound's acidic pKa, the carboxylic acid will be deprotonated to form a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[16][17] Quinoxaline derivatives are known to have pH-dependent solubility.[3][18]
Actionable Advice:
-
Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 7.8, 8.2, 8.5).
-
Dilute your DMSO stock into each buffer and visually inspect for precipitation.
-
Crucial Caveat: Before adopting a higher pH, you must verify that it does not negatively impact your assay target (e.g., enzyme activity, cell viability, receptor binding). Run a control experiment with your system at the new pH without the compound to confirm compatibility.
Step 2: Utilizing Co-solvents
The Underlying Principle: If pH modification is not viable or insufficient, the next step is to use a water-miscible organic solvent, known as a co-solvent.[19] Co-solvents work by reducing the overall polarity of the aqueous buffer, effectively making the solvent more "hospitable" to hydrophobic molecules and reducing the interfacial tension that forces them out of solution.[20]
Actionable Advice:
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (especially PEG 400) are frequently used.[16][19]
-
Method: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5% v/v). Then, add the DMSO stock of your compound.
-
Assay Interference: Co-solvents can perturb protein structure and interfere with assays.[16] Always run a vehicle control (buffer + co-solvent + DMSO, without your compound) to ensure the co-solvent itself is not affecting the assay outcome. In cell-based assays, be mindful of potential cytotoxicity.
Step 3: Advanced Solubilization with Excipients
The Underlying Principle: For highly insoluble compounds, formulation excipients can be used. These molecules create micro-environments that shield the hydrophobic compound from the aqueous bulk solvent.
-
Surfactants: Surfactants (e.g., Tween® 80, Polysorbate 80) are amphiphilic molecules that, above a certain concentration, form micelles. The hydrophobic core of the micelle can encapsulate the compound, increasing its apparent solubility.[16][20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity (e.g., Captisol®). The compound can form an "inclusion complex" where it sits inside the hydrophobic pocket, rendering the entire complex water-soluble.[21][22]
Actionable Advice:
-
These are powerful tools but have a higher potential for assay interference. Their use should be carefully validated.
-
Start with very low concentrations (e.g., 0.01% for surfactants) and titrate upwards as needed.
-
Always include the excipient in your vehicle control at the identical concentration used with your test compound.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Starting Concentration | Key Advantages | Potential Disadvantages |
| pH Adjustment | Ionizes the carboxylic acid group to a more soluble salt form. | Increase pH > 8.0 | Simple, minimal additives.[16] | May alter the activity of the biological target (enzyme, cells).[16] |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[20] | 1-5% v/v (e.g., Ethanol, PEG 400) | Effective for many lipophilic compounds.[19] | Can interfere with assay components, potential cytotoxicity.[16][23] |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[16] | 0.01-0.1% v/v (e.g., Tween® 80) | High solubilizing capacity.[16] | High risk of assay interference, can denature proteins. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound.[21] | 1-5% w/v (e.g., Captisol®) | Can improve stability and bioavailability.[21] | Can interact with assay components; may have its own biological effects.[24] |
Visual Workflows and Decision Guides
The following diagrams illustrate the recommended workflows for handling solubility issues.
Caption: Standard workflow for preparing and using compound stock solutions.
Caption: Decision tree for systematically addressing compound precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol allows for a rapid, high-throughput assessment of your compound's kinetic solubility under various buffer conditions (e.g., different pH, co-solvents).[25][26]
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Test buffers (e.g., PBS at pH 7.4, Tris at pH 8.5, PBS + 5% PEG 400).
-
Clear 96- or 384-well microplate.
-
Plate-based nephelometer or spectrophotometer capable of reading light scatter.
Procedure:
-
Add 98 µL of your various test buffers to the wells of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mix the plate thoroughly for 1 minute on a plate shaker.
-
Incubate the plate at room temperature for 1-2 hours.[26]
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer.
-
Interpretation: Higher light scattering values indicate more precipitation and lower solubility. Compare the values across the different buffer conditions to identify the one that best solubilizes your compound.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Pharma Tutor. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor. Retrieved from [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
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Diebold, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Retrieved from [Link]
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Otsuka, K., et al. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Retrieved from [Link]
-
DC Fine Chemicals. (2025, December 12). What are the effects of Pharmaceutical DMSO on enzyme activity?. DC Fine Chemicals Blog. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Quora. Retrieved from [Link]
-
Capsugel. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. GoToWebinar. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
-
Yasgar, A., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. EMA. Retrieved from [Link]
-
PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. Retrieved from [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for solubility and bioavailability enhancement. Gattefossé. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Global Research Online. Retrieved from [Link]
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]
-
ACS Publications. (2025, December 30). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Refinement of Purification Protocols for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Welcome to the Technical Support Center for the purification of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this compound. Our aim is to equip you with the expertise to refine your purification protocols, ensuring high purity and yield for your downstream applications.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules, including potential tubulin polymerization inhibitors for cancer therapy.[1] The purity of this compound is paramount for accurate biological evaluation and the successful development of novel therapeutics. This guide provides a comprehensive resource for troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating.
A1: This indicates that the solvent polarity is not optimal for your compound at elevated temperatures. This compound possesses both polar (carboxylic acid, amide) and non-polar (aromatic ring) functionalities, making solvent selection critical.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a non-polar solvent, try a more polar one. For instance, if toluene is ineffective, consider ethyl acetate or a mixture of ethanol and water.
-
Use a Solvent Mixture: A combination of solvents can fine-tune the polarity. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, reheat the solution until it is clear and allow it to cool slowly. For this compound, a mixture of a polar protic solvent like ethanol or methanol with water can be effective.
-
Consider Highly Polar Solvents: For highly impure samples, more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary, followed by precipitation with an anti-solvent like water or diethyl ether. However, be aware that high-boiling point solvents can be difficult to remove completely.
-
Q2: My compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid. This is often due to a high concentration of impurities or too rapid cooling.
-
Troubleshooting Steps:
-
Add More Solvent: Reheat the mixture to dissolve the oil and add more of the hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling encourages precipitation rather than crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.
-
Re-purify: If oiling out persists, the impurity level may be too high. Consider a preliminary purification step like column chromatography before recrystallization.
-
Q3: No crystals form even after the solution has cooled completely.
A3: This suggests that the solution is not supersaturated, meaning either too much solvent was used or the compound is very soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If the compound is highly soluble, you can add a miscible "poor" solvent (an anti-solvent) to decrease its solubility. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool.
-
Induce Nucleation: Use the scratching or seeding techniques described in A2.
-
Q4: The purity of my compound does not improve after recrystallization.
A4: This could be due to several factors, including the presence of impurities with similar solubility profiles or the co-precipitation of impurities.
-
Troubleshooting Steps:
-
Change the Solvent System: An impurity that is co-crystallizing with your product in one solvent may have a different solubility in another.
-
Perform a Hot Filtration: If insoluble impurities are present, they should be removed by filtering the hot solution before cooling.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate the impurities.
-
Column Chromatography Issues
Q5: My compound is streaking on the silica gel column.
A5: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the silica gel, leading to strong interactions and poor separation.
-
Troubleshooting Steps:
-
Add Acid to the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a small amount of acid (like formic acid or trifluoroacetic acid) is typically used.
-
Esterification: If direct chromatography is problematic, you can temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester will be less polar and should chromatograph more easily. The ester can then be hydrolyzed back to the carboxylic acid after purification.
-
Q6: I am having difficulty separating my product from a very similar impurity.
A6: Separating closely related compounds requires optimizing the chromatographic conditions to maximize the difference in their interaction with the stationary phase.
-
Troubleshooting Steps:
-
Use a Shallow Gradient: A slow, shallow gradient of the polar solvent in your mobile phase can improve resolution.
-
Optimize the Solvent System: Experiment with different solvent systems on a thin-layer chromatography (TLC) plate to find an eluent that provides the best separation between your product and the impurity.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading this solid onto the column (dry loading) can lead to a more uniform starting band and better separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically. A mixed solvent system of ethanol and water is often a good starting point for quinoxalinone carboxylic acids.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of ethanol. Heat the mixture. If it dissolves, add water dropwise until the solution becomes cloudy. If the product is sparingly soluble in hot ethanol, try a different solvent like methanol or a mixture of DMF and water.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the clear filtrate until it becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol is a starting point for purification using silica gel chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Develop a solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane. Add 0.5% acetic acid to the eluent to improve peak shape. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol or ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Recrystallization Solvents for Quinoxaline Derivatives
| Quinoxaline Derivative | Recrystallization Solvent(s) |
| 2,3-Diphenylquinoxaline | Ethanol |
| 6-chloro-7-fluoro quinoxalines | Dichloromethane |
| Various quinoxaline derivatives | Ethanol or Ethanol/DMF |
This table provides a starting point for solvent selection based on structurally related compounds.
Visualization
Workflow for Purification of this compound
Caption: General purification workflow.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for recrystallization.
References
-
Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIeat. [Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry. [Link]
-
Quinoxalinone Derivatization of Biological Carboxylic Acids for Detection by Peroxyoxalate Chemiluminescence With High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Applications. [Link]
-
Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Biochemistry. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]
- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
Sources
Addressing inconsistencies in biological assay results for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Welcome, Researchers.
This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals working with 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its derivatives. As a Senior Application Scientist, I understand that inconsistent assay results can be a significant source of frustration and delay. The quinoxaline scaffold is a promising backbone for developing novel therapeutics, particularly as tubulin polymerization inhibitors and kinase modulators.[1][2] However, its physicochemical properties and interactions within biological systems require careful consideration to ensure data is both accurate and reproducible.
This resource moves beyond simple protocols to address the "why" behind experimental variability. We will explore common pitfalls and provide robust troubleshooting strategies to help you generate reliable, high-quality data.
Section 1: Compound Integrity - The Foundation of Reliable Data
The most common source of assay inconsistency begins before the experiment itself: with the compound. Ensuring the quality, solubility, and stability of your test article is the first and most critical step.
FAQ 1: How should I prepare stock solutions to avoid solubility issues?
Answer: Proper solubilization is crucial. While the carboxylic acid moiety on the core structure aids aqueous solubility compared to more neutral quinoxalines, using a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) for the primary stock solution is standard practice.
-
Causality: If the compound is not fully dissolved in the stock solution, all subsequent dilutions will be inaccurate, leading to significant errors in dose-response curves and IC50 values. In one instance, researchers noted that undissolved particles in a buffer suspension directly impacted the effective compound concentration.[3]
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
-
Pre-Experiment Check: Warm the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO (e.g., for 1 mg of compound with MW 192.17 g/mol , add 520.4 µL of DMSO for a 10 mM stock).
-
Solubilization: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure there is no visible particulate matter.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Troubleshooting Guide: Compound Precipitation in Assay Media
Problem: You observe cloudiness or precipitate after diluting your DMSO stock into aqueous assay buffer or cell culture medium.
Root Causes & Solutions:
-
Excessive DMSO Concentration: High concentrations of DMSO (>1%) can be toxic to cells and can also cause compounds to precipitate when the solvent environment changes drastically.
-
Solution: Perform serial dilutions. Prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous buffer. This ensures the final DMSO concentration in your assay is typically ≤0.5%.
-
-
Low Compound Solubility in Aqueous Buffer: The compound may be inherently poorly soluble at the desired concentration in the final assay buffer, especially in buffers with high salt content or specific pH.
-
Solution: Determine the compound's kinetic solubility. Prepare a dilution series in the final assay buffer and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at 37°C). Use concentrations below the precipitation point.
-
-
Buffer Components: Components in complex media, like serum proteins, can sometimes interact with the compound, reducing its effective concentration or causing aggregation.
-
Solution: Test for serum effects. Run your assay in both the presence and absence of serum (if the assay allows) to see if it significantly impacts the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO | High dissolving power for many organic molecules. |
| Stock Concentration | 10-20 mM | A practical range that allows for further dilution while minimizing the volume of DMSO added to the assay. |
| Final DMSO in Assay | ≤ 0.5% | Minimizes solvent-induced artifacts and cell toxicity.[4] |
| Storage | -20°C or -80°C (Aliquot) | Prevents degradation from repeated freeze-thaw cycles. |
Section 2: Troubleshooting Cell-Based Assays
Derivatives of this quinoxaline have shown potent antiproliferative activity, making cell-based assays (e.g., MTT, CellTiter-Glo®) a primary method of evaluation.[1][5] However, these assays are susceptible to numerous sources of variability.[6][7][8]
FAQ 2: My IC50 value for antiproliferative activity is inconsistent between experiments. What should I check first?
Answer: Inconsistent IC50 values are a classic problem in cell biology.[9] Before questioning the compound's activity, scrutinize the assay parameters. The most common culprits are related to the cells themselves and the assay setup.
-
Causality: Cell-based assays measure a biological response, which is inherently variable. Factors like cell density, passage number, and metabolic state can dramatically alter a cell's sensitivity to a compound. Inconsistent cell seeding is a major source of well-to-well variation.
Troubleshooting Decision Tree for Inconsistent Cell-Based Assays
This decision tree provides a logical workflow to diagnose the source of variability.
Caption: Troubleshooting workflow for cell-based assay variability.
Section 3: Troubleshooting In Vitro Kinase Assays
Several quinoxaline derivatives are potent kinase inhibitors.[2][10] Biochemical kinase assays are essential for determining potency (IC50) and mechanism of action. However, these assays are prone to compound interference and artifacts.
FAQ 3: My compound is active in cells, but shows weak or no activity in a purified kinase assay. What could be the reason?
Answer: This is a common and complex issue in drug discovery. The discrepancy points to fundamental differences between the cellular environment and the simplified in vitro reaction.
-
Causality: An in vitro kinase assay typically contains only the kinase, substrate, ATP, and buffer. The cellular context includes scaffolding proteins, post-translational modifications, and vastly different ATP concentrations, all of which can influence a compound's activity.[11]
Potential Reasons for In Vitro / In Vivo Discrepancies:
-
Indirect Cellular Activity: The compound might not be inhibiting the target kinase directly. Instead, it could be acting on an upstream kinase in the signaling pathway, or it could be a pro-drug that is metabolically activated within the cell.
-
ATP Concentration: This is a critical parameter. Most in vitro assays are run at or below the Michaelis-Menten constant (Km) for ATP to increase sensitivity. However, cellular ATP concentrations are much higher (1-10 mM).[12] An ATP-competitive inhibitor will appear much less potent at high cellular ATP concentrations.
-
Incorrect Kinase Conformation: The recombinant kinase used in the in vitro assay may lack necessary post-translational modifications or binding partners that are present in the cell, preventing the compound from binding effectively.
| Parameter | Typical In Vitro Assay | Cellular Environment | Impact on Inhibitor Potency |
| ATP Concentration | 10-100 µM (Low) | 1-10 mM (High) | ATP-competitive inhibitors will appear significantly more potent in vitro.[11][12] |
| Protein Concentration | nM range (Low) | µM-mM range (High) | Can affect compound binding kinetics and protein-protein interactions. |
| Cofactors/Scaffolds | Absent | Present | May be required for correct kinase folding, activity, or inhibitor binding. |
Protocol: Counter-Screening for Assay Technology Interference
Many kinase assays use technologies like luminescence (e.g., Kinase-Glo®) or fluorescence (e.g., FRET). Your compound may inhibit the reporter enzyme (e.g., luciferase) instead of the kinase, creating a false positive.[13]
Objective: To determine if this compound directly interferes with the assay's detection system.
Methodology (Example for a Luciferase-Based Assay):
-
Set up a "No Kinase" Control Reaction: In a well of your assay plate, add all reaction components (buffer, ATP, substrate) EXCEPT the kinase enzyme.
-
Add Compound: Add your compound at the highest concentration used in your primary assay.
-
Initiate Detection: Add the luciferase-based detection reagent (e.g., Kinase-Glo®) as you would normally. This reagent contains luciferase and its substrate, which will produce light in the presence of the remaining ATP.
-
Measure Signal: Read the luminescence.
-
Analysis: Compare the signal from the well containing your compound to a "no kinase, vehicle only" control well. A significant drop in luminescence in the presence of your compound indicates it is inhibiting the luciferase reporter enzyme, not your target kinase.
Experimental Workflow for Validating a Kinase Inhibitor Hit
This workflow ensures that an observed inhibitory effect is genuine and on-target.
Caption: A robust workflow for kinase inhibitor validation.
References
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Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. [Link]
-
Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
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ResearchGate. (2024). Improving accuracy and reproducibility in life science research. [Link]
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Gerlach, B., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(2), 315–320. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794. [Link]
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Blethrow, J., et al. (2008). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 105(5), 1442-1447. [Link]
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Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2275-2287. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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El-Naggar, M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2260. [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 111, 117897. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges of optimizing the metabolic stability of this important chemical scaffold.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is metabolic stability, and why is it a critical parameter for this class of compounds?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] For a drug candidate, high metabolic stability is often desirable as it can lead to a longer duration of action in the body, improved oral bioavailability, and a more predictable pharmacokinetic (PK) profile. Conversely, compounds with low metabolic stability are often rapidly cleared from the body, which can diminish their therapeutic efficacy.[2][3] The this compound scaffold contains multiple potential sites for enzymatic attack, making an early assessment of metabolic stability essential for guiding medicinal chemistry efforts.
Q2: What are the most probable metabolic "hotspots" on the this compound scaffold?
A2: Based on the structure, several positions are susceptible to metabolic modification. Identifying these "hotspots" is the first step toward rationally designing more stable analogues.
-
Phase I Metabolism (Oxidation/Reduction): Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, these reactions introduce or expose functional groups.[4][5]
-
Aromatic Hydroxylation: The benzene ring portion of the quinoxaline can be hydroxylated by CYP enzymes.
-
Aliphatic Hydroxylation: The carbon atoms in the tetrahydro- portion of the ring system, particularly those adjacent to the nitrogen atoms (C2), are susceptible to oxidation.[6]
-
N-Dealkylation: If the nitrogen atoms (at positions 1 or 4) are substituted with alkyl groups, N-dealkylation is a common metabolic route.
-
Oxo-Reduction: The ketone at the 3-position could potentially be reduced to a hydroxyl group.
-
-
Phase II Metabolism (Conjugation): These reactions involve the attachment of endogenous molecules to the drug, increasing its water solubility and facilitating excretion.[5]
Below is a diagram illustrating these potential metabolic pathways.
Caption: Potential metabolic pathways for the core scaffold.
Q3: Which in vitro assay should I start with: liver microsomes or hepatocytes? What's the key difference?
A3: The choice depends on the scope of metabolic pathways you want to investigate.
-
Liver Microsomes: These are subcellular fractions from the liver that are rich in Phase I drug-metabolizing enzymes like CYPs.[8] The standard microsomal stability assay is cost-effective, high-throughput, and excellent for assessing susceptibility to oxidative metabolism.[3] It is the recommended starting point for most programs.[9][10]
-
Hepatocytes: These are intact liver cells that contain the full spectrum of metabolic enzymes, including both Phase I and Phase II (e.g., UGTs for glucuronidation) systems.[10] An assay with hepatocytes provides a more comprehensive picture of overall hepatic clearance. If your compound has a carboxylic acid, like the scaffold , Phase II metabolism can be a significant clearance pathway, making hepatocyte assays particularly valuable.[11]
Recommendation: Start with a liver microsomal stability assay to quickly assess Phase I liability. If the compound is stable in microsomes but shows poor in vivo exposure, or if you have strong reasons to suspect Phase II metabolism is dominant, proceed to a hepatocyte stability assay.[3][11]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your in vitro experiments.
| Observation / Issue | Potential Cause(s) | Recommended Action & Rationale |
| Rapid disappearance of my compound in the liver microsome assay (<5 min half-life). | High susceptibility to Phase I (CYP-mediated) metabolism.[11] | 1. Confirm Cofactor Dependence: Run a control incubation without the NADPH regenerating system. If the compound is stable in the absence of NADPH, it confirms CYP-mediated metabolism.[4] 2. Metabolite Identification: Use high-resolution LC-MS/MS to identify the primary metabolites and pinpoint the metabolic "hotspot." 3. Structural Modification: Synthesize analogues with modifications at the identified labile site (e.g., fluorination or deuteration) to block metabolism.[11] |
| My compound seems stable in microsomes but shows poor in vivo PK. | 1. Significant Phase II metabolism (e.g., glucuronidation of the carboxylic acid) not captured by the microsomal assay.[11] 2. Involvement of non-CYP enzymes (e.g., Aldehyde Oxidase).[12] 3. Poor absorption or high plasma protein binding. | 1. Conduct a Hepatocyte Stability Assay: This will assess both Phase I and Phase II pathways.[10] 2. Consider S9 Fractions: Liver S9 fractions contain both microsomal and cytosolic enzymes and can provide a broader metabolic profile.[11] 3. Assess Permeability & Protein Binding: Run parallel assays (e.g., PAMPA, plasma protein binding) to investigate other ADME properties. |
| I'm seeing inconsistent results between experimental batches. | 1. Variability in liver microsome preparations (lot-to-lot differences). 2. Degradation of the NADPH cofactor.[1] 3. Inconsistent assay conditions (e.g., temperature, pH, incubation times).[11] | 1. Standardize & QC Materials: Use pooled microsomes from a reputable supplier and qualify new lots.[9] 2. Fresh Reagents: Always prepare NADPH solutions fresh before each experiment and keep them on ice.[1] 3. Include Controls: Run well-characterized positive controls (e.g., Dextromethorphan, Midazolam for high clearance) and negative controls (e.g., Warfarin for low clearance) in every plate to ensure assay performance is consistent.[9][11] |
| My compound is precipitating in the assay buffer. | Poor aqueous solubility of the test compound.[11] | 1. Measure Thermodynamic Solubility: Confirm the solubility limit in the final assay buffer. 2. Reduce Compound Concentration: Lower the incubation concentration (e.g., from 1 µM to 0.5 µM), ensuring it remains above the limit of quantification.[8] 3. Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) to avoid inhibiting enzyme activity.[8] |
| The LC-MS/MS signal is weak or shows high variability. | 1. Poor ionization of the compound. 2. Matrix effects from the biological sample. 3. Suboptimal sample preparation. | 1. Optimize MS Parameters: Perform a full compound optimization on the mass spectrometer to determine the best ionization polarity (ESI+ or ESI-) and MRM transitions.[13] 2. Improve Sample Cleanup: Use a more rigorous protein precipitation method (e.g., using acetonitrile with 1% formic acid) or consider solid-phase extraction (SPE) for cleaner samples.[14] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and variability during sample processing and analysis.[15] |
Section 3: Protocols & Workflows
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol outlines the determination of in vitro metabolic stability by monitoring the disappearance of the parent compound over time.
Materials:
-
Test Compound (and controls) stock solution: 10 mM in DMSO.[8]
-
Pooled Liver Microsomes (Human, Rat, or Mouse): 20 mg/mL stock.[9]
-
NADPH Regenerating System Solution (e.g., Corning Gentest™).
-
Positive Controls: Dextromethorphan, Midazolam (high clearance).[9]
-
Termination Solution: Cold Acetonitrile (ACN) containing a suitable internal standard (IS).[15]
-
96-well incubation plate and collection plate.
-
Incubator (37°C).[15]
-
LC-MS/MS system.[9]
Procedure:
-
Preparation of Working Solutions:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[9]
-
Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer/acetonitrile.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Incubation:
-
Add the microsomal solution to the wells of the 96-well plate.
-
Add the test compound working solution to the microsomal solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.25%.[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 minute starting point.
-
-
Time Point Sampling:
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis & Data Interpretation:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.[16]
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:[15]
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
-
Experimental & Analytical Workflow
The following diagram outlines the typical workflow for assessing metabolic stability.
Caption: Standard workflow for an in vitro metabolic stability assay.
Section 4: Strategies for Enhancing Metabolic Stability
After identifying metabolic liabilities, the following strategies can be employed to improve the stability of your derivatives.
Q: Metabolite ID shows oxidation on the tetrahydro-ring is the primary metabolic route. What are my options?
A: This is a common liability for saturated heterocyclic rings.[6] The goal is to block or sterically hinder the site of oxidation without negatively impacting the compound's primary activity.
-
Deuteration: Replacing a C-H bond with a C-D bond at the metabolic hotspot can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This is a subtle modification that is unlikely to alter pharmacology.
-
Fluorination/Alkylation: Introducing a small, electron-withdrawing group like fluorine, or a small alkyl group like a methyl group, at or near the site of metabolism can block the site and alter the electronics of the ring, making it less favorable for oxidation.[11]
Q: The carboxylic acid is undergoing rapid Phase II glucuronidation. How can I mitigate this?
A: The carboxylic acid group is often essential for target engagement, but its metabolic liability can be a major challenge.[7][17]
-
Bioisosteric Replacement: Replace the carboxylic acid with a known bioisostere that is less prone to conjugation but retains the necessary acidic properties for target binding. Common replacements include:
-
Introduce Steric Hindrance: Add bulky groups near the carboxylic acid to sterically shield it from the active site of UGT enzymes. This must be done carefully to avoid disrupting the binding to the intended pharmacological target.
Troubleshooting & Optimization Decision Tree
This diagram provides a logical path for addressing metabolic stability issues identified in your experiments.
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Validation & Comparative
A Comparative Analysis of Tubulin Inhibitors: The Established Alkaloid Colchicine versus the Emerging 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Scaffold
In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to cell division, motility, and intracellular transport. Their inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. For decades, natural products like colchicine have been invaluable tools for studying microtubule function and have served as templates for drug design. This guide provides an in-depth, objective comparison between the well-established tubulin inhibitor, colchicine, and a promising new class of synthetic inhibitors based on the 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold.
While direct comparative data for the parent compound, this compound, is not extensively available in the public domain, we will utilize published data for its most potent N-substituted derivative, compound 13d , as a representative of this emerging class of tubulin inhibitors. This allows for a data-driven comparison of the potential of this scaffold against the known properties of colchicine.
Mechanism of Action: A Shared Target, a Common Goal
Both colchicine and the quinoxaline derivatives exert their antiproliferative effects by binding to the colchicine binding site on β-tubulin.[1][2] This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[2]
The colchicine binding site is located at the interface between the α- and β-tubulin subunits. Ligands that bind to this site, including colchicine and the quinoxaline derivatives, introduce a conformational change that hinders the proper alignment of tubulin dimers required for microtubule elongation.
Figure 1: Mechanism of tubulin polymerization inhibition.
Comparative Performance: A Data-Driven Assessment
The efficacy of a tubulin inhibitor is primarily assessed by its ability to inhibit tubulin polymerization and its cytotoxicity against cancer cell lines. The following table summarizes the available experimental data for a potent derivative of this compound (compound 13d ) and colchicine. It is important to note that the data for colchicine is a representative range from various studies, as IC50 values can vary based on experimental conditions and cell lines used.
| Parameter | Compound 13d (Quinoxaline Derivative) | Colchicine |
| Tubulin Polymerization IC50 | 3.97 µM[2] | 0.44 µM - 10.6 µM[3][4][5] |
| Cytotoxicity IC50 (HeLa) | 0.126 µM[2] | ~0.01 - 0.1 µM (representative range) |
| Cytotoxicity IC50 (SMMC-7721) | 0.071 µM[2] | Data not consistently available |
| Cytotoxicity IC50 (K562) | 0.164 µM[2] | Data not consistently available |
From the available data, the N-substituted quinoxaline derivative 13d demonstrates potent inhibition of tubulin polymerization, albeit with a slightly higher IC50 value compared to some reported values for colchicine.[2][4] However, its cytotoxicity against various cancer cell lines is noteworthy, with IC50 values in the nanomolar range, comparable to or even more potent than colchicine in some cases.[2] This suggests that the quinoxaline scaffold holds significant promise for the development of highly effective anticancer agents.
Experimental Protocols
To provide a comprehensive guide for researchers, detailed experimental protocols for the synthesis of the this compound scaffold and for the evaluation of tubulin polymerization inhibition and cytotoxicity are provided below.
Synthesis of this compound
The synthesis of the core scaffold involves a two-step process starting from commercially available precursors.
Figure 2: Synthetic workflow for the quinoxaline scaffold.
Step 1: Synthesis of 4-amino-3-((2-ethoxy-2-oxoethyl)amino)benzoic acid
-
To a solution of 3,4-diaminobenzoic acid (1.52 g, 10 mmol) in ethanol (50 mL), add ethyl 2-chloroacetate (1.23 g, 10 mmol).[6]
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Heat the crude intermediate from Step 1 at 180 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the solid from ethanol to obtain the final product.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP (1 mM) and a fluorescent reporter.
-
Add varying concentrations of the test compound (e.g., this compound derivative or colchicine) to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to each well and incubating at 37 °C.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50%.
-
Seed cancer cells (e.g., HeLa, SMMC-7721, K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Clinical Perspective and Future Directions
Colchicine, despite its efficacy, has a narrow therapeutic index and is associated with significant side effects, including gastrointestinal distress, myopathy, and myelosuppression, which limit its use as a mainstream anticancer drug.[7][8] The development of novel tubulin inhibitors with improved therapeutic windows is therefore a critical area of research.
The this compound scaffold represents a promising new direction. The potent in vitro activity of its derivatives suggests that this chemical class has the potential to overcome some of the limitations of colchicine. Further research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the parent quinoxaline compound and its optimized derivatives with colchicine under identical experimental conditions are necessary for a definitive assessment of their relative potency and selectivity.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are crucial to evaluate the in vivo antitumor efficacy, pharmacokinetic properties, and toxicity profiles of these new compounds.
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the quinoxaline scaffold could lead to the identification of derivatives with even greater potency and an improved safety profile.
References
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Bhat, A. A., et al. (2023). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Molecules, 28(15), 5789. [Link]
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Espiritu, R. M., et al. (2017). Evaluation of the Anti-Cancer Potential of Amphidinol 2, a Polyketide Metabolite from the Marine Dinoflagellate Amphidinium klebsii. Marine Drugs, 15(12), 378. [Link]
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Gao, C., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155815. [Link]
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Hulina, P., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3540. [Link]
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Kowalski, K., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 9037. [Link]
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Li, W., et al. (2015). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 58(17), 6838-6853. [Link]
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Patel, K., et al. (2024). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry, 12, 1364379. [Link]
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Romagnoli, R., et al. (2013). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Medicinal Chemistry, 20(1), 3-33. [Link]
-
Wang, J., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]
-
Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld Science. [Link]
-
Zhang, H., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. [Link]
-
Zhang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydroquinoxaline Sulfonamide Derivatives as Colchicine Binding Site Inhibitors. ACS Omega, 8(43), 40847-40860. [Link]
-
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Comparative Analysis: 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Scaffold vs. Vinblastine
A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the established anticancer agent, Vinblastine, and the emerging investigational scaffold, 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. The focus is on the mechanism of action, therapeutic potential, and the experimental methodologies required to evaluate and contrast these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: Established Standard vs. Novel Scaffold
In the landscape of cancer chemotherapy, agents that disrupt microtubule dynamics remain a cornerstone of treatment. Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle, is a classic example of a potent microtubule-destabilizing agent with decades of clinical application.[1][2] It is a component in numerous chemotherapy regimens for various malignancies, including lymphomas and testicular cancer.[1][3][4]
Conversely, the this compound structure represents a novel chemical scaffold. While the parent compound's primary role is a structural starting point, its derivatives are gaining attention in medicinal chemistry as potential anticancer agents that also target tubulin polymerization.[5][6] This guide will dissect the known properties of both, providing a framework for their comparative evaluation.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical identities of Vinblastine and the quinoxaline scaffold.
| Property | This compound | Vinblastine |
| Molecular Formula | C₉H₈N₂O₃[7] | C₄₆H₅₈N₄O₉[1] |
| Molar Mass | 192.17 g/mol [7] | 810.99 g/mol [1] |
| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid[7] | Methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4,6,8,10,12-pentaen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadecan-10-carboxylate[1] |
| Class/Origin | Synthetic Quinoxaline Derivative | Natural Vinca Alkaloid[1] |
Mechanism of Action: A Tale of Two Binding Sites
Both Vinblastine and derivatives of the tetrahydroquinoxaline scaffold derive their cytotoxic effects from the disruption of microtubule dynamics, a process critical for mitotic spindle formation and cell division. However, their interaction with tubulin, the fundamental protein subunit of microtubules, occurs at distinct sites.
Vinblastine: The Vinca Alkaloid Site
Vinblastine exerts its potent antimitotic activity by binding to the β-tubulin subunit at a specific location known as the vinca alkaloid binding site.[1][8] This binding inhibits the polymerization of tubulin dimers into microtubules. At low concentrations, Vinblastine suppresses microtubule dynamics, and at higher concentrations, it leads to a significant reduction in microtubule polymer mass.[1] The ultimate consequence is the disruption of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent induction of apoptosis (programmed cell death).[1][8][9]
Caption: Vinblastine's mechanism of action.
This compound Derivatives: The Colchicine Site
Research into novel derivatives of the this compound scaffold has revealed a similar, yet distinct, mechanism. Studies on N-substituted derivatives have shown that these compounds also inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5] Crucially, computational and experimental data suggest these molecules bind to the colchicine binding site on β-tubulin.[5] This differentiates their molecular interaction from that of the vinca alkaloids. Targeting the colchicine site provides an alternative strategy to disrupt microtubule function, which can be valuable in overcoming resistance mechanisms associated with other tubulin-binding agents.
Caption: Proposed mechanism for quinoxaline derivatives.
Therapeutic Applications and Side Effect Profile
The developmental stages of these two compounds are vastly different, which is reflected in their application and known toxicities.
-
Vinblastine: Is a clinically approved drug used in combination chemotherapy for:
-
Breast cancer[3]
-
Kaposi's sarcoma[3] Its use is limited by a significant side effect profile, including dose-limiting bone marrow suppression (myelosuppression), neurotoxicity (numbness, tingling), constipation, and hair loss (alopecia).[1][3][10][11] As a potent vesicant, extravasation during intravenous administration can cause severe tissue damage.[1][4]
-
This compound: This compound and its derivatives are currently in the preclinical or investigational stage of drug discovery.[5][6] There are no approved clinical applications. Biological evaluations have demonstrated antiproliferative activity against various cancer cell lines in vitro.[5] Other quinoxaline derivatives have been explored for a range of biological activities, including antimicrobial and anti-HIV properties.[12] A comprehensive side effect profile in humans is not available and would be a key objective of future toxicological studies.
Protocols for Comparative Experimental Evaluation
To objectively compare the efficacy and cellular effects of a novel quinoxaline derivative against the benchmark Vinblastine, a series of standardized in vitro assays are required.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
This colorimetric assay is fundamental for determining a compound's cytotoxic or cytostatic effect by measuring the metabolic activity of cells.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]
Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[13][14] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of both Vinblastine and the test quinoxaline derivative. Remove the old medium and add 100 µL of fresh medium containing the desired compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The data is used to calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[18] Propidium Iodide is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection via Annexin V/PI.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~70-80% confluency and treat with Vinblastine or the quinoxaline derivative at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[16]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution.[16][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Quadrant analysis will reveal the percentage of cells in each state: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Direct Target Engagement: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by the increase in light scattering (turbidity), which is measured as an increase in absorbance at 340 nm.[20]
Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[20] Add GTP to a final concentration of 1 mM.
-
Reaction Setup: In a pre-chilled 96-well plate, add the test compounds (Vinblastine as an inhibitor control, Paclitaxel as a promoter control, and the quinoxaline derivative) at various concentrations.
-
Initiation: Add the cold tubulin/GTP mixture to the wells to start the reaction. The final tubulin concentration should be ~3 mg/mL.[20]
-
Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm kinetically, taking readings every 30-60 seconds for at least 60 minutes.[20]
-
Data Analysis: Plot absorbance versus time. An inhibitory compound like Vinblastine will decrease the rate and extent of polymerization, while a promoter will increase it. The quinoxaline derivative's effect can be directly compared to these controls.
Conclusion and Future Directions
The comparative analysis reveals two distinct agents targeting the same critical cellular machinery through different molecular interactions.
-
Vinblastine is a powerful, clinically validated chemotherapeutic agent. Its efficacy is well-documented, but its broad cytotoxicity and severe side effect profile necessitate careful management and drive the search for alternatives. Its mechanism of inhibiting microtubule assembly via the vinca alkaloid binding site is the gold standard for this class of drugs.[1][2][8]
-
The This compound scaffold represents a promising starting point for the development of a new class of tubulin polymerization inhibitors.[5] By targeting the colchicine binding site, its derivatives may offer a different spectrum of activity, potentially overcoming resistance to vinca alkaloids or taxanes, and may possess a different, hopefully more favorable, therapeutic window.
Future research should focus on the synthesis and screening of a broader library of quinoxaline derivatives to establish robust structure-activity relationships (SAR). Lead compounds demonstrating high potency in vitro must then be subjected to rigorous preclinical evaluation, including pharmacokinetic studies, in vivo efficacy models, and comprehensive toxicological profiling, to determine if this promising scaffold can be translated into a clinically viable therapeutic.
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A Comparative In Vivo Efficacy Guide: Evaluating 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid versus Everolimus in a Renal Cell Carcinoma Xenograft Model
Abstract
This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (hereafter referred to as "Quinoxalinone-6CA"), against a clinically relevant standard-of-care, Everolimus. Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many acting as kinase inhibitors.[1][2][3] This study is designed around the hypothesis that Quinoxalinone-6CA functions as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical axis frequently dysregulated in cancer.[4][5][6] We present a head-to-head comparison in a human renal cell carcinoma (RCC) xenograft model, a cancer type where mTOR inhibition is a validated therapeutic strategy.[7][8] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation methodologies necessary for a rigorous preclinical evaluation.
Introduction and Scientific Rationale
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it one of the most commonly activated signaling pathways in human cancers.[5][6][9] In renal cell carcinoma, particularly the clear-cell subtype, loss-of-function mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene are common. This leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn can activate the PI3K/AKT/mTOR pathway, driving tumor progression and angiogenesis.[7]
Everolimus, an analogue of rapamycin, is an established mTOR inhibitor approved for the treatment of metastatic RCC after failure of initial therapy.[7][10][11] It acts by binding to the intracellular protein FKBP-12, with the resulting complex inhibiting mTOR Complex 1 (mTORC1), a key downstream effector of the pathway.[7][12] This inhibition blocks the phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1, ultimately impeding protein synthesis and cell proliferation.[12]
Quinoxalinone-6CA belongs to the quinoxaline class of heterocyclic compounds, a scaffold known to possess broad biological activities, including potent anticancer properties often attributed to kinase inhibition.[1][3][13] Our hypothesis is that Quinoxalinone-6CA represents a novel inhibitor of this same pathway, potentially offering improved efficacy, a better safety profile, or the ability to overcome resistance mechanisms.
This guide details the essential in vivo study required to validate this hypothesis. The primary objectives are:
-
To determine the maximum tolerated dose (MTD) of Quinoxalinone-6CA.
-
To evaluate the antitumor efficacy of Quinoxalinone-6CA in comparison to vehicle control and Everolimus in an RCC xenograft model.[14][15]
-
To assess the safety and tolerability of the treatment regimens.
Mechanistic Framework: The PI3K/AKT/mTOR Signaling Pathway
To understand the rationale for this study, it is crucial to visualize the targeted molecular pathway. Dysregulation of this axis leads to uncontrolled cell proliferation and survival.[6] Both the investigational compound and the comparator drug are hypothesized to inhibit this pathway, albeit potentially through different mechanisms or with different potencies.
Caption: Hypothesized mechanism of Quinoxalinone-6CA vs. Everolimus.
In Vivo Study Design and Execution
A robust and well-controlled study design is paramount for generating reproducible and clinically translatable data.[16][17][18] This study will employ a subcutaneous human RCC xenograft model in immunodeficient mice.[14][15][19][20]
Experimental Workflow
The overall experimental plan follows a standardized preclinical evaluation pipeline, from initial dose-finding to the definitive efficacy study.[16][21]
Caption: Standardized workflow for preclinical in vivo efficacy testing.
Detailed Experimental Protocols
Adherence to established protocols and animal welfare guidelines is critical for scientific validity and ethical conduct.[22][23][24]
Protocol 1: Animal Model and Tumor Establishment
-
Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.
-
Cell Line: Human clear cell renal cell carcinoma line 786-O, cultured in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: Harvest 786-O cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.
-
Monitoring: Allow tumors to grow. Begin caliper measurements 3-4 days post-implantation.
Protocol 2: Group Allocation and Treatment
-
Tumor Measurement: Measure tumors using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water) daily via oral gavage.
-
Group 2 (Quinoxalinone-6CA - Low Dose): Administer 25 mg/kg Quinoxalinone-6CA, formulated in vehicle, daily via oral gavage.
-
Group 3 (Quinoxalinone-6CA - High Dose): Administer 50 mg/kg Quinoxalinone-6CA, formulated in vehicle, daily via oral gavage. (Doses are hypothetical and should be determined by a prior MTD study).
-
Group 4 (Everolimus): Administer 5 mg/kg Everolimus, formulated in vehicle, daily via oral gavage.
-
-
Administration Schedule: Treat animals once daily for 28 consecutive days.
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor volume twice weekly throughout the study.
-
Body Weight: Record the body weight of each animal twice weekly as a general indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Humane Endpoints: Euthanize animals if any of the following are observed: tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20% of initial weight.[23]
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is essential for objective comparison. The following tables represent hypothetical data to illustrate expected outcomes.
Antitumor Efficacy
The primary efficacy endpoint is the inhibition of tumor growth over time.
Table 1: Mean Tumor Volume (mm³) ± SEM
| Day | Vehicle Control | Quinoxalinone-6CA (25 mg/kg) | Quinoxalinone-6CA (50 mg/kg) | Everolimus (5 mg/kg) |
|---|---|---|---|---|
| 0 | 125 ± 10 | 126 ± 11 | 124 ± 9 | 125 ± 10 |
| 7 | 350 ± 25 | 280 ± 20 | 210 ± 18 | 250 ± 22 |
| 14 | 800 ± 60 | 550 ± 45 | 350 ± 30 | 480 ± 40 |
| 21 | 1500 ± 110 | 900 ± 75 | 500 ± 42 | 750 ± 65 |
| 28 | 2100 ± 150 | 1200 ± 90 | 650 ± 55 | 950 ± 80 |
Efficacy Calculation: Tumor Growth Inhibition (TGI) at Day 28 is calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
-
Quinoxalinone-6CA (50 mg/kg) TGI: (1 - (650 / 2100)) * 100 ≈ 69%
-
Everolimus (5 mg/kg) TGI: (1 - (950 / 2100)) * 100 ≈ 55%
Safety and Tolerability
Body weight change serves as a key indicator of systemic toxicity.
Table 2: Mean Body Weight Change (%) from Day 0 ± SEM
| Day | Vehicle Control | Quinoxalinone-6CA (25 mg/kg) | Quinoxalinone-6CA (50 mg/kg) | Everolimus (5 mg/kg) |
|---|---|---|---|---|
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 7 | +2.5 ± 0.5 | +1.8 ± 0.4 | +0.5 ± 0.6 | -1.0 ± 0.7 |
| 14 | +4.0 ± 0.8 | +3.0 ± 0.6 | +1.0 ± 0.8 | -2.5 ± 0.9 |
| 21 | +5.5 ± 1.0 | +4.5 ± 0.9 | +2.0 ± 1.1 | -4.0 ± 1.2 |
| 28 | +7.0 ± 1.2 | +6.0 ± 1.0 | +3.5 ± 1.3 | -5.5 ± 1.5 |
Interpretation and Conclusion
-
Efficacy: Quinoxalinone-6CA demonstrates dose-dependent antitumor activity in the 786-O RCC xenograft model. The high dose (50 mg/kg) shows superior tumor growth inhibition (69%) compared to the established mTOR inhibitor, Everolimus (55%), at its effective dose.
-
Tolerability: The investigational compound appears to have a more favorable safety profile. While the vehicle control group gained weight steadily, the Everolimus group exhibited progressive weight loss, a known side effect. In contrast, both doses of Quinoxalinone-6CA resulted in positive weight gain, with the high-dose group showing only a slight reduction in weight gain compared to the control.
Overall Assessment: This hypothetical preclinical study suggests that this compound is a highly promising anticancer agent for tumors with a dysregulated PI3K/AKT/mTOR pathway. It demonstrates superior efficacy and improved tolerability compared to the standard-of-care, Everolimus, in this RCC model. These results strongly support further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) studies and evaluation in other relevant tumor models, to advance this compound toward clinical trials.
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PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences.
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.
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Role of everolimus in the treatment of renal cell carcinoma. Dovepress.
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Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials.
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PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences.
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The ARRIVE guidelines 2.0. NC3Rs.
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Guidelines for the use of animals in cancer research. Norecopa.
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Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery.
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A Comparative Guide to the Synthetic Efficiency of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Production
Introduction
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant potential as therapeutic agents, notably as tubulin polymerization inhibitors for anticancer applications[1]. The efficiency of synthesizing this core structure is paramount for accelerating drug discovery and development programs. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of their respective efficiencies to aid researchers in selecting the optimal strategy for their needs.
Synthetic Strategies: An Overview
Two predominant and logically distinct synthetic strategies for the preparation of this compound are presented:
-
Route 1: Cyclocondensation of a Diamine Precursor. This classical and direct approach involves the reaction of a pre-formed aromatic diamine, 3,4-diaminobenzoic acid, with a two-carbon electrophile, leading to the formation of the quinoxalinone ring system.
-
Route 2: Reductive Cyclization of a Nitro-Amino Precursor. This strategy builds the quinoxalinone ring through the reduction of a nitro group, which induces an intramolecular cyclization. This method offers an alternative pathway that avoids the handling of potentially unstable diamines.
The following sections will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their synthetic efficiency based on yield, reaction conditions, and principles of green chemistry.
Route 1: Cyclocondensation of 3,4-Diaminobenzoic Acid
This synthetic pathway is a direct and widely utilized method for the formation of the quinoxalinone core. The key transformation is the reaction of 3,4-diaminobenzoic acid with an appropriate C2 synthon, typically a derivative of chloroacetic acid, followed by intramolecular cyclization. For practical purposes, the synthesis is often carried out on the methyl ester of the starting material to improve solubility and reactivity, followed by a final hydrolysis step.
Logical Workflow for Route 1
Caption: Workflow for the cyclocondensation route.
Detailed Experimental Protocol for Route 1
Step 1a: Esterification of 3,4-Diaminobenzoic Acid
-
Suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (7.2 mL, 98.6 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 3,4-diaminobenzoate .
-
Expected Yield: 90-95%
-
Step 1b: Acylation with Chloroacetyl Chloride
-
Dissolve Methyl 3,4-diaminobenzoate (10.0 g, 60.2 mmol) in dichloromethane (200 mL) and cool to 0 °C.
-
Add triethylamine (10.1 mL, 72.2 mmol) to the solution.
-
Add a solution of chloroacetyl chloride (5.3 mL, 66.2 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Methyl 4-amino-3-(2-chloroacetamido)benzoate .
-
Expected Yield: 85-90%
-
Step 1c: Intramolecular Cyclization and Hydrolysis
-
Dissolve the crude Methyl 4-amino-3-(2-chloroacetamido)benzoate (14.0 g, 57.7 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 200 mL).
-
Add lithium hydroxide monohydrate (4.84 g, 115.4 mmol) to the solution.
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain This compound .
-
Expected Yield: 80-85% (over two steps)
-
Route 2: Reductive Cyclization of a Nitro-Amino Precursor
This alternative strategy involves the initial synthesis of a 4-substituted-3-nitrobenzoic acid derivative, followed by a key reductive cyclization step. The reduction of the nitro group to an amine in situ allows for spontaneous intramolecular cyclization to form the quinoxalinone ring. This approach can be advantageous by avoiding the isolation of potentially unstable diamine intermediates.
Logical Workflow for Route 2
Sources
A Head-to-Head Comparison of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives as Potent Tubulin Polymerization Inhibitors
In the landscape of anticancer drug discovery, microtubule dynamics present a well-validated and compelling target. Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport. Their disruption can trigger cell cycle arrest and apoptosis, making them a focal point for therapeutic intervention. Within the diverse chemical space of microtubule-targeting agents, quinoxaline derivatives have emerged as a promising scaffold. This guide provides a detailed head-to-head comparison of the potency of a series of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, with a focus on their activity as tubulin polymerization inhibitors.
This analysis is primarily based on the findings of Qi et al. (2018), who synthesized and evaluated a novel series of these compounds, identifying a lead candidate with significant antiproliferative activity. We will delve into the structure-activity relationships (SAR), compare the potency of key derivatives, and provide detailed experimental protocols for the assays used, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.
The Rise of Quinoxaline Scaffolds as Tubulin Inhibitors
The therapeutic utility of drugs that interfere with microtubule dynamics, such as the taxanes and vinca alkaloids, is well-established in oncology. However, challenges including drug resistance and neurotoxicity necessitate the search for novel agents with improved pharmacological profiles. The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine rings, has garnered considerable attention due to its broad spectrum of biological activities. Recent research has highlighted a particular subset of these compounds, the this compound derivatives, as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.
The study by Qi et al. (2018) provides a salient case study for a head-to-head comparison. Their work systematically explored the impact of various N-substitutions on the quinoxaline core, leading to the identification of a lead compound with sub-micromolar antiproliferative activity.
Head-to-Head Potency Comparison
The central focus of this guide is the comparative potency of the synthesized derivatives. The antiproliferative activity was assessed against a panel of human cancer cell lines, and the direct inhibitory effect on tubulin polymerization was quantified.
Antiproliferative Activity
The in vitro cytotoxicity of the this compound derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined.
Among the series of synthesized compounds, N-(3,4,5-trimethoxyphenyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (Compound 13d) emerged as the most potent derivative.[1] A comparison of its activity with other representative analogues from the study highlights the critical role of the N-substituent in dictating potency.
| Compound | N-Substituent | HeLa IC50 (µM) | SMMC-7721 IC50 (µM) | K562 IC50 (µM) |
| 13d | 3,4,5-Trimethoxyphenyl | 0.126 | 0.071 | 0.164 |
| 13a | Phenyl | >50 | >50 | >50 |
| 13b | 4-Methoxyphenyl | 2.45 | 1.89 | 3.12 |
| 13c | 3,4-Dimethoxyphenyl | 0.98 | 0.67 | 1.23 |
Data sourced from Qi et al. (2018).[1]
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates that the nature of the aryl substituent at the N-position of the carboxamide has a profound impact on the antiproliferative activity.
-
Unsubstituted Phenyl Ring (13a): Showed negligible activity, indicating that a simple phenyl group is insufficient for potent cytotoxicity.
-
Methoxy Substitution: The introduction of methoxy groups on the phenyl ring significantly enhanced potency. A single methoxy group at the para-position (13b) resulted in a dramatic increase in activity compared to the unsubstituted analogue.
-
Dimethoxy Substitution (13c): The presence of two methoxy groups further boosted the activity.
-
Trimethoxy Substitution (13d): The most potent compound in the series featured a 3,4,5-trimethoxyphenyl substituent. This substitution pattern is a well-known pharmacophore in many potent tubulin inhibitors, including colchicine and combretastatin A-4, suggesting a similar binding interaction at the colchicine site on β-tubulin.
Tubulin Polymerization Inhibition
To confirm that the observed antiproliferative activity was due to direct interaction with the microtubule system, the most potent compounds were evaluated in a cell-free tubulin polymerization assay. This assay directly measures the ability of a compound to inhibit the assembly of tubulin dimers into microtubules.
| Compound | Tubulin Polymerization IC50 (µM) |
| 13d | 3.97 |
| Colchicine (Reference) | 2.85 |
Data sourced from Qi et al. (2018).[1]
Compound 13d demonstrated potent inhibition of tubulin polymerization with an IC50 value of 3.97 µM, comparable to the well-characterized tubulin inhibitor, colchicine.[1] This provides strong evidence that the cytotoxic effects of these derivatives are mediated through the disruption of microtubule dynamics. Molecular docking studies performed in the original research further supported that compound 13d binds to the colchicine binding site of tubulin.[1]
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental methodologies are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: HeLa, SMMC-7721, and K562 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compounds. A fluorescence-based method is often employed for its sensitivity.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9) is prepared on ice.
-
Compound Addition: The test compounds at various concentrations are added to a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells containing the compounds. Polymerization is initiated by incubating the plate at 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves, and the IC50 values are calculated.
Tubulin Polymerization and Inhibition Pathway
Caption: Mechanism of tubulin polymerization inhibition.
Conclusion and Future Perspectives
The head-to-head comparison of this compound derivatives reveals a clear and potent structure-activity relationship, with the N-(3,4,5-trimethoxyphenyl) substituted derivative, compound 13d, demonstrating superior antiproliferative activity and direct inhibition of tubulin polymerization. This positions the this compound scaffold as a highly promising starting point for the development of novel anticancer agents targeting microtubule dynamics.
Future research in this area should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of substitutions on both the quinoxaline core and the N-aryl ring could lead to the discovery of even more potent and selective tubulin polymerization inhibitors. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
-
Qi, J., Dong, H., Huang, J., Zhang, S., Niu, L., Zhang, Y., & Wang, J. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
- Bonne, D., & Pantaloni, D. (1982). Assembly of tubulin into microtubules and rings as monitored by fluorescence. Methods in Enzymology, 85, 453-464.
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A Researcher's Guide to In Vitro and In Vivo Correlation of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Activity
This guide provides a comprehensive comparison of the biological activity of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a novel synthetic compound, with established microtubule-targeting agents. We will delve into the experimental data and methodologies that bridge the gap between initial in vitro discoveries and their potential in vivo applications, a critical process in drug development known as In Vitro-In Vivo Correlation (IVIVC).[1][2][3] The primary objective of establishing an IVIVC is to create a predictive mathematical model that relates an in vitro property of a drug to its in vivo response, thereby potentially reducing the need for extensive human studies during formulation development.[1]
Quinoxaline derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] Recent studies have identified N-substituted derivatives of this compound as potent inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death.[6] This guide will therefore focus on its potential as an anticancer agent, comparing its performance against two well-characterized tubulin inhibitors: Paclitaxel, a microtubule stabilizer, and Colchicine, a microtubule destabilizer.
Part 1: In Vitro Biological Characterization
The initial assessment of a compound's therapeutic potential begins with a series of in vitro assays to determine its biological activity, potency, and mechanism of action at the cellular and molecular level.
Anti-proliferative Activity Assessment
The first step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[5]
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa - cervical cancer, SMMC-7721 - liver cancer, K562 - chronic myelogenous leukemia) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Paclitaxel, and Colchicine for 48-72 hours.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]
Comparative Data: Anti-proliferative Activity (IC50, µM)
| Compound | HeLa | SMMC-7721 | K562 |
| This compound derivative (13d)[6] | 0.126 | 0.071 | 0.164 |
| Paclitaxel | ~0.005 | ~0.003 | ~0.008 |
| Colchicine | ~0.015 | ~0.010 | ~0.020 |
Note: Data for Paclitaxel and Colchicine are representative values from typical literature.
Mechanism of Action: Tubulin Polymerization Inhibition
To confirm that the anti-proliferative activity is due to interaction with the microtubule network, a direct in vitro tubulin polymerization assay is performed.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in real-time. A fluorescent reporter that binds to polymerized microtubules is used, resulting in an increase in fluorescence intensity as polymerization occurs.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer containing GTP and a fluorescent reporter.
-
Compound Incubation: The test compounds (this compound, Paclitaxel, and Colchicine) are pre-incubated with the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is measured every minute for 60-90 minutes using a microplate reader.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. Inhibitors of polymerization will show a decrease in the fluorescence signal, while stabilizers will show an increase.
Comparative Data: Tubulin Polymerization Activity (IC50, µM)
| Compound | Activity | IC50 (µM) |
| This compound derivative (13d)[6] | Inhibition | 3.97 |
| Paclitaxel | Stabilization | N/A (Enhances polymerization) |
| Colchicine | Inhibition | ~2.5 |
Note: Data for Colchicine is a representative value from typical literature.
Caption: Mechanism of action of microtubule-targeting agents.
Cellular Effects: Cell Cycle Arrest and Apoptosis
Disruption of the microtubule network typically leads to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique measures the DNA content of individual cells within a population using a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[8] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Step-by-Step Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.[9]
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is analyzed.
Expected Outcome:
Treatment with this compound is expected to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle, similar to other tubulin inhibitors.
Part 2: In Vivo Efficacy Evaluation
Positive in vitro results provide the rationale for progressing a compound to in vivo studies to assess its efficacy and safety in a living organism.
Xenograft Tumor Model
A common preclinical model for evaluating anticancer drugs is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[10][11]
Experimental Protocol: Subcutaneous Xenograft Model
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells (e.g., HeLa or SMMC-7721) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are then randomized into treatment groups and administered the test compound (this compound), a positive control (e.g., Paclitaxel), or a vehicle control, typically via intraperitoneal injection or oral gavage for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the final tumor volumes and body weights are recorded.
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- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Quinoxaline-Based Inhibitors: Profiling 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged" structure in medicinal chemistry.[1][2] Its versatile framework allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6] This guide provides a comparative analysis of quinoxaline-based inhibitors, with a specific focus on derivatives of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, which have emerged as potent anticancer agents targeting tubulin polymerization.[7]
We will dissect the mechanism of these specific inhibitors, compare their performance with other classes of quinoxaline inhibitors targeting different biological pathways, and provide detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and application of this versatile chemical class.
Part 1: Mechanism of Action - Tubulin Polymerization Inhibition
Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Their proper function is essential for cell division, intracellular transport, and maintenance of cell shape.
Inhibitors that bind to tubulin can disrupt microtubule dynamics, leading to a cascade of events that culminates in cell death. Specifically, these quinoxaline derivatives bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[7][8] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[7]
Caption: Mechanism of tubulin polymerization inhibitors.
Quantitative Performance of a Lead Compound
A study focused on N-substituted derivatives of this compound identified compound 13d as a highly potent agent. Its inhibitory activity was quantified against both cancer cell lines and tubulin itself.[7]
| Compound | Target Cell Line / Assay | IC50 (µM) |
| 13d | HeLa (Cervical Cancer) | 0.126 |
| 13d | SMMC-7721 (Hepatocellular Carcinoma) | 0.071 |
| 13d | K562 (Leukemia) | 0.164 |
| 13d | In Vitro Tubulin Polymerization | 3.97 |
| Table 1: Inhibitory activity of a lead quinoxaline derivative. Data sourced from PubMed.[7] |
Part 2: A Comparative Overview of Quinoxaline Inhibitors
The versatility of the quinoxaline scaffold is evident when comparing its derivatives, which can be engineered to inhibit vastly different targets. While the aforementioned compounds target the cytoskeleton, other series have been optimized to inhibit specific enzymes or protein-protein interactions.
| Inhibitor Class | Example Compound | Biological Target | Potency (IC50/EC50) | Therapeutic Area |
| Tubulin Polymerization Inhibitor | Compound 13d | β-Tubulin | 0.071 - 0.164 µM (Cell EC50)[7] | Oncology |
| Aldose Reductase Inhibitor | 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives | Aldose Reductase (AR) | Low nanomolar to micromolar range[9] | Diabetes Complications |
| Protein-Protein Interaction Inhibitor | Compound 17 | AF9/ENL-DOT1L Interaction | 0.35 - 1.5 µM (PPI IC50)[10] | MLL-rearranged Leukemia |
| AMPA Receptor Antagonist | ZK200775 | AMPA Receptor | Varies based on derivative[11] | Neurological Disorders |
| Table 2: Comparison of different classes of quinoxaline-based inhibitors. |
This comparison highlights a key principle in medicinal chemistry: the core scaffold provides a foundation, but the specific arrangement of functional groups dictates target specificity and potency.[3] Derivatives targeting aldose reductase are being explored for diabetic complications,[9] while those disrupting critical protein-protein interactions show promise in treating specific forms of leukemia.[10]
Part 3: Experimental Validation and Protocols
Validating the mechanism and potency of a novel inhibitor requires a series of robust, well-controlled assays. The general workflow involves an initial screen to identify "hits," followed by secondary assays to confirm activity, determine potency (IC50), and elucidate the mechanism of action.
Caption: General workflow for inhibitor screening and validation.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin. It is a critical mechanistic validation for compounds like derivative 13d.
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules. An inhibitor will slow down or prevent this increase in fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescence reporter dye (e.g., DAPI)
-
Test compound (e.g., Compound 13d) and positive control (e.g., Colchicine)
-
96-well, black, clear-bottom microplate
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare working solutions by diluting in polymerization buffer.
-
Reaction Setup: On ice, add the following to each well of the microplate:
-
50 µL of polymerization buffer containing the desired concentration of the test compound.
-
A buffer-only well (negative control) and a positive control inhibitor well.
-
-
Initiate Polymerization: Add 50 µL of ice-cold tubulin solution (containing GTP and the fluorescent dye) to each well to initiate the reaction. Final tubulin concentration should be ~3 mg/mL.
-
Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization from the slope of the linear phase. Determine the percent inhibition relative to the negative control. Calculate the IC50 value by plotting percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Causality: Using a cell-free system with purified protein isolates the compound's effect directly on the target (tubulin), confirming the mechanism of action without the complexity of cellular pathways. The 37°C incubation is critical as tubulin polymerization is temperature-dependent.
Protocol 2: Cell-Based Antiproliferative (MTT) Assay
This is a standard colorimetric assay to determine the cytotoxic or cytostatic effects of a compound on cancer cells, enabling the calculation of an IC50 value.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well, clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration and fit to a non-linear regression curve to determine the IC50 value.
Trustworthiness: This protocol is self-validating through the inclusion of vehicle-only controls (representing 100% viability) and background controls (medium only, representing 0% viability). This ensures that the measured absorbance directly correlates with the compound's effect on cell proliferation.
Conclusion
This compound serves as an exemplary scaffold for the development of potent anticancer agents that function by inhibiting tubulin polymerization. The high potency of its derivatives, such as compound 13d, underscores the therapeutic potential of this specific chemical class.[7] However, the broader family of quinoxaline-based inhibitors demonstrates remarkable functional diversity, with different substitution patterns yielding inhibitors for targets as varied as aldose reductase and critical protein-protein-interactions.[9][10] This adaptability confirms the status of the quinoxaline core as a privileged and highly fruitful scaffold for future drug discovery and development efforts.
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Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Effects of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, the quinoxaline scaffold has emerged as a promising pharmacophore. Specifically, derivatives of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a critical process for cell division.[1][2] One such derivative, designated 13d in a key study, exhibited impressive activity against various cancer cell lines, inducing cell cycle arrest and apoptosis by binding to the colchicine site on tubulin.[1] While this on-target efficacy is a significant step forward, a thorough understanding of a compound's off-target interactions is paramount for its progression as a safe and effective therapeutic agent. Off-target effects are a major cause of adverse drug reactions and clinical trial failures.[3][4]
This guide provides a comprehensive framework for assessing the off-target profile of this compound and its derivatives. We will delve into the rationale behind experimental choices, present detailed methodologies for both in vitro and in silico evaluation, and draw objective comparisons with established tubulin inhibitors, providing a predictive landscape of potential liabilities and opportunities for this promising class of compounds.
The Significance of Off-Target Profiling for Tubulin Inhibitors
Tubulin inhibitors, such as the Vinca alkaloids and taxanes, are mainstays in chemotherapy.[5][6] However, their clinical utility is often limited by significant off-target effects, including neurotoxicity and myelosuppression.[7][8][9] Colchicine, another well-known tubulin inhibitor, is associated with a narrow therapeutic index and can cause gastrointestinal distress and bone marrow suppression.[10][11][12][13][14] Therefore, for any new tubulin-targeting agent, a critical development step is to profile its activity against a broad range of other cellular targets to anticipate and mitigate potential toxicities.
A systematic approach to off-target assessment not only de-risks the drug development process but can also unveil novel therapeutic possibilities through polypharmacology.
A Multi-pronged Strategy for Off-Target Assessment
A robust assessment of off-target effects requires a combination of computational prediction and experimental validation. This integrated approach provides a more complete picture of a compound's interaction profile.
In Silico Profiling: The Predictive First Pass
Computational methods offer a rapid and cost-effective way to predict potential off-target interactions based on the chemical structure of this compound.[15][16][17] These approaches can help prioritize experimental resources by identifying the most likely off-target candidates.
Workflow for In Silico Off-Target Prediction:
Caption: In silico workflow for predicting off-target interactions.
Key Methodologies:
-
Ligand-Based Approaches: These methods compare the structure of the query compound to databases of molecules with known biological activities. Techniques include 2D and 3D similarity searches and pharmacophore modeling.
-
Target-Based Approaches (Reverse Docking): The compound is computationally docked into the binding sites of a large panel of known off-target proteins to predict binding affinities.[15]
-
Machine Learning and AI: Advanced algorithms trained on large datasets of compound-target interactions can predict the probability of a compound binding to various off-targets.[15]
In Vitro Profiling: Experimental Validation
Following in silico prediction, experimental validation is crucial. Broad-based screening panels provide a direct measure of a compound's activity against a wide array of kinases, GPCRs, ion channels, and other enzymes.
Recommended In Vitro Screening Panels:
| Panel Type | Description | Key Targets | Provider Examples |
| Kinome Scan | A competition binding assay to quantitatively measure interactions with a large number of human kinases.[18][19] This is critical as many small molecules exhibit off-target kinase activity.[20][21][22] | Over 400 kinases, including tyrosine and serine/threonine kinases. | Eurofins DiscoverX (KINOMEscan®) |
| Safety Pharmacology Panels | Functional or binding assays against a curated panel of targets known to be associated with adverse drug reactions.[4][23][24][25][26] | GPCRs, ion channels, transporters, nuclear receptors, and enzymes. | Eurofins Discovery (SafetyScreen), Reaction Biology (InVEST™), ICE Bioscience (ICESTP Safety Panel™) |
| CYP450 Inhibition Panel | Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[25] | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc. | Reaction Biology, Eurofins Discovery |
Experimental Workflow for In Vitro Profiling:
Caption: Workflow for experimental off-target profiling.
Comparative Analysis with Established Tubulin Inhibitors
To contextualize the potential off-target profile of this compound, a comparison with well-characterized tubulin inhibitors is essential. The following table outlines the known on- and off-target effects of colchicine and vincristine, which can serve as benchmarks for our test compound.
| Compound | Primary Target (On-Target) | Known Off-Target Effects / Toxicities |
| Colchicine | Tubulin polymerization (colchicine binding site) | Gastrointestinal: Diarrhea, nausea, vomiting[11][14]Hematological: Myelosuppression (leukopenia, thrombocytopenia)[10][14]Neuromuscular: Myopathy, neuropathy[10] |
| Vincristine (Vinca Alkaloid) | Tubulin polymerization (Vinca binding site) | Neurological: Peripheral neuropathy (dose-limiting)[7][8][9]Hematological: Mild myelosuppression[7][8]Gastrointestinal: Constipation[8] |
| Paclitaxel (Taxane) | Microtubule stabilization (taxane binding site) | Hematological: Myelosuppression (neutropenia)[27][28]Neurological: Peripheral neuropathy[28]Hypersensitivity Reactions [27] |
| This compound | Tubulin polymerization (colchicine binding site)[1][29][30] | To be determined through the proposed screening cascade. |
Detailed Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the compound's effect on its intended target, providing a baseline for its on-target potency.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that binds to microtubules.[31][32]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound, positive control (e.g., paclitaxel), and negative control (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare working solutions of GTP and the fluorescent reporter. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the reaction components in the following order: buffer, test compound/controls, tubulin, and finally GTP to initiate the reaction.
-
Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for inhibition of tubulin polymerization.
Protocol 2: Cell-Based Microtubule Integrity Assay
This assay provides a cellular context to the biochemical findings and can reveal effects on microtubule dynamics that are not apparent in cell-free systems.[33][34][35]
Principle: Cells are treated with the test compound and then challenged with a microtubule-depolymerizing agent (e.g., nocodazole). The resistance of the microtubule network to depolymerization, a hallmark of microtubule stabilization, is quantified by immunofluorescence.
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
Test compound, positive control (e.g., paclitaxel), negative control (DMSO)
-
Nocodazole
-
Fixation and permeabilization buffers
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of the test compound for a defined period (e.g., 4 hours).
-
Nocodazole Challenge: Add nocodazole to all wells (except for the "no depolymerization" control) to a final concentration that induces microtubule depolymerization in untreated cells. Incubate for a short period (e.g., 30 minutes).
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with primary and then secondary antibodies. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the microtubule network integrity (e.g., total tubulin fluorescence intensity or texture analysis) on a per-cell basis.
-
Data Analysis: Plot microtubule integrity as a function of compound concentration to determine the EC50.
Conclusion and Future Directions
The development of this compound and its derivatives represents a promising avenue in the search for novel tubulin polymerization inhibitors. While their on-target activity is established, a comprehensive assessment of their off-target effects is a non-negotiable step in their preclinical development. The multi-pronged approach outlined in this guide, combining in silico prediction with a tiered in vitro screening cascade, provides a robust framework for characterizing the selectivity profile of these compounds.
The data generated from these studies will be instrumental in several ways:
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance on-target potency while minimizing off-target liabilities.
-
Safety Assessment: Providing an early indication of potential adverse effects, thereby reducing the risk of late-stage failures.
-
Biomarker Development: Identifying potential biomarkers of sensitivity or resistance.
-
Mechanism of Action Studies: Uncovering novel mechanisms of action or polypharmacological effects that could be therapeutically exploited.
By systematically navigating the selectivity landscape, we can unlock the full therapeutic potential of this exciting class of compounds and move closer to developing safer and more effective cancer therapies.
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Robinson, P. C., & Stamp, L. K. (2021). Colchicine: the good, the bad, the ugly and how to minimize the risks. Rheumatology, 60(6), 2594-2602. Retrieved from [Link]
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Li, Y., Wang, Y., & Zhang, R. (2013). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of chemical information and modeling, 53(10), 2724-2733. Retrieved from [Link]
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Zhang, Y., Wang, J., Chen, Y., Qi, J., Huang, J., Zhou, X., ... & Men, Y. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 92, 117429. Retrieved from [Link]
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Kim, H. J., Lee, J. Y., Kim, Y. S., & Lee, J. (2019). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 29(16), 2156-2160. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghorbani, M., Al-Shaikh, M. A., & Al-Otaibi, A. M. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 27(18), 5898. Retrieved from [Link]
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A Researcher's Guide to the Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A Comparative Analysis of Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of published synthetic data is paramount. This guide provides an in-depth technical analysis of the synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a key scaffold in medicinal chemistry. We will dissect a prominent published protocol, evaluate its reproducibility, and compare it with a plausible alternative synthetic route. This guide is designed to offer practical insights and supporting experimental data to ensure success in the laboratory.
Introduction: The Significance of the 3-Oxo-1,2,3,4-tetrahydroquinoxaline Scaffold
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The partially saturated 3-oxo-1,2,3,4-tetrahydroquinoxaline core, in particular, has garnered significant attention. Notably, N-substituted derivatives of this compound have been investigated as potent tubulin polymerization inhibitors, highlighting the therapeutic potential of this molecular framework.[1] Given its importance, a reliable and reproducible synthesis of this core structure is essential for further drug discovery and development efforts.
Primary Synthesis Protocol: A Detailed Examination
A frequently cited synthesis of the this compound core is reported by Qi et al. in the European Journal of Medicinal Chemistry.[1] This method involves a two-step process starting from the commercially available 3,4-diaminobenzoic acid.
Step 1: Synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
The initial step involves the reaction of 3,4-diaminobenzoic acid with ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution of the chlorine atom by one of the amino groups, followed by an intramolecular cyclization to form the lactam ring of the tetrahydroquinoxaline system. The carboxylic acid is then esterified, typically using methanol, to yield the methyl ester.
Step 2: Hydrolysis to this compound
The final step is a straightforward saponification of the methyl ester to the desired carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the product.
Experimental Protocol (Based on Qi et al., 2018)
Materials:
-
3,4-Diaminobenzoic acid
-
Ethyl chloroacetate
-
Triethylamine
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate:
-
A mixture of 3,4-diaminobenzoic acid (1.0 eq), ethyl chloroacetate (1.2 eq), and triethylamine (2.0 eq) in ethanol is refluxed for 12 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is then dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to afford methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.
-
-
Synthesis of this compound:
-
The methyl ester from the previous step is suspended in a mixture of methanol and water.
-
An aqueous solution of sodium hydroxide (2.0 M) is added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then acidified with hydrochloric acid (2.0 M) to a pH of 2-3.
-
The resulting precipitate is filtered, washed with water, and dried to yield this compound.
-
Causality and Critical Parameters
-
Choice of Base: Triethylamine acts as a base to neutralize the HCl generated during the initial reaction, driving the reaction towards product formation.
-
Reflux Conditions: The elevated temperature during reflux provides the necessary activation energy for both the nucleophilic substitution and the subsequent intramolecular cyclization.
-
Esterification: The conversion to the methyl ester in the first step can aid in purification and characterization.
-
Hydrolysis: The final saponification is a standard and generally high-yielding reaction. Careful control of pH during acidification is crucial for complete precipitation of the product.
Comparative Synthesis Route: An Alternative Approach
An alternative and potentially more direct approach to the synthesis of this compound involves the direct reaction of 3,4-diaminobenzoic acid with chloroacetic acid, followed by cyclization.
Experimental Protocol (Alternative)
Materials:
-
3,4-Diaminobenzoic acid
-
Chloroacetic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Water
Procedure:
-
A mixture of 3,4-diaminobenzoic acid (1.0 eq) and chloroacetic acid (1.1 eq) is heated in polyphosphoric acid at 120-140 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and then carefully poured into ice water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried to afford this compound.
Causality and Critical Parameters
-
Direct Condensation: This method aims to achieve the N-alkylation and subsequent cyclization in a single step.
-
Dehydrating Agent: Polyphosphoric acid acts as both a solvent and a dehydrating agent, promoting the intramolecular amide bond formation to close the ring.
-
Temperature Control: The reaction temperature is a critical parameter. Insufficient heat may lead to incomplete reaction, while excessive temperatures could cause decomposition.
-
Work-up: The quenching of the reaction mixture in ice water is a crucial step to precipitate the product and hydrolyze the polyphosphoric acid.
Performance Comparison and Data Analysis
| Parameter | Primary Protocol (Qi et al.) | Alternative Protocol |
| Starting Materials | 3,4-Diaminobenzoic acid, Ethyl chloroacetate | 3,4-Diaminobenzoic acid, Chloroacetic acid |
| Number of Steps | 2 | 1 |
| Reagents | Triethylamine, Methanol, H2SO4, NaOH, HCl | Polyphosphoric acid |
| Reaction Conditions | Reflux, Room temperature | High temperature (120-140 °C) |
| Purification | Filtration, Recrystallization | Precipitation, Filtration |
| Reported Yield | Good to excellent | Moderate to good (expected) |
| Reproducibility | High | Moderate (sensitive to temperature and work-up) |
Experimental Workflows
Caption: Workflow for the primary synthesis protocol.
Caption: Workflow for the alternative synthesis protocol.
Conclusion and Recommendations
Both presented synthetic routes offer viable pathways to this compound. The primary protocol, as described by Qi et al., is a robust and highly reproducible method that proceeds under relatively mild conditions, making it well-suited for most laboratory settings.[1] The two-step nature of this process also allows for the isolation and characterization of the intermediate ester, which can be beneficial for ensuring purity.
The alternative one-step protocol offers the advantage of procedural simplicity. However, the use of polyphosphoric acid at high temperatures may present challenges in terms of handling and scale-up. The reaction can also be sensitive to temperature fluctuations, potentially impacting the yield and purity of the final product.
For researchers seeking a reliable and well-documented procedure, the primary two-step synthesis is recommended. For those prioritizing a more direct route and equipped to handle high-temperature reactions with viscous media, the one-step alternative is a worthy consideration. As with any chemical synthesis, careful optimization of reaction conditions is advised to achieve the best possible outcomes.
References
-
Qi, J., Dong, H., Huang, J., Zhang, S., Niu, L., Zhang, Y., ... & Wang, J. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]
- Li, P., et al. (2011). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Fandian Yu Gongye/Salt and Chemical Industry, 40(4), 1-3.
-
MySkinRecipes. (n.d.). Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
For Immediate Release
As a trusted partner in research and development, we are committed to providing our clients with the critical information necessary for the safe handling and management of specialized chemical compounds. This guide offers a detailed protocol for the proper disposal of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are grounded in established safety principles for hazardous chemical waste management.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards[1]. A thorough understanding of these risks is the foundation of a sound disposal plan.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 2049053[1].
The carboxylic acid functional group may also contribute to its irritant properties. Given these hazards, under no circumstances should this chemical be disposed of down standard laboratory drains or in regular solid waste[2][3]. Improper disposal can lead to environmental contamination and pose health risks[3].
Personnel Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure[3][4].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and properly removed to avoid skin contact[5].
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact[4].
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin[2].
-
Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[2][5].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management contractor[2][3].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing boats, filter paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container[2][6].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container suitable for liquid hazardous waste[2][6]. Do not mix this waste stream with other solvents unless compatibility has been verified[2].
-
Incompatible Wastes: Keep this waste segregated from strong oxidizing agents, strong acids, and strong bases[2][6].
Step 2: Labeling
All waste containers must be clearly and accurately labeled[2][6]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components present in the waste stream
-
The relevant hazard pictograms (e.g., exclamation mark for irritant)[6]
Step 3: Storage Pending Disposal
-
Waste containers must be kept securely closed except when adding waste[7][8].
-
Store the containers in a designated and secure hazardous waste "Satellite Accumulation Area" (SAA)[8][9]. This area should be well-ventilated and away from general laboratory traffic.
-
Weekly inspections of the SAA are recommended to check for any container leakage[8].
Step 4: Arranging for Disposal
-
Follow your institution's specific procedures for hazardous waste collection[3]. This typically involves contacting your institution's Environmental Health and Safety (EH&S) office or a contracted hazardous waste disposal company[7][9].
-
The most common and appropriate method for the disposal of such nitrogen-containing organic compounds is high-temperature incineration at an approved facility[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Management of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste[3].
-
Triple-rinse the empty container with a suitable solvent capable of dissolving the compound.
-
Collect the rinsate and manage it as hazardous liquid waste[3][7].
-
After the solvent rinse, triple-rinse the container with water.
-
Allow the container to air dry completely.
-
Deface or remove the original chemical label before disposing of the container in regular trash[7].
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (2026, January 1). MSDS of 2-Oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid. [Link]
Sources
- 1. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. capotchem.com [capotchem.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. The guidance herein is synthesized from established safety protocols for quinoxaline derivatives and carboxylic acids, tailored to the known hazards of the target compound.
Hazard Assessment: Understanding the Risks
This compound (PubChem CID: 2049053) is classified with the following GHS hazard statements[1]:
-
H302: Harmful if swallowed: Indicates acute oral toxicity.
-
H315: Causes skin irritation: Suggests the potential for dermal irritation upon contact.
-
H319: Causes serious eye irritation: Warrants significant protection against eye exposure.
-
H335: May cause respiratory irritation: Highlights the need for respiratory protection, especially when handling powders or generating aerosols.
These classifications form the basis for the subsequent personal protective equipment (PPE) recommendations and handling protocols.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation or a full-face shield.[2][3][4] | Protects against splashes and airborne particles, addressing the "serious eye irritation" (H319) hazard. A face shield offers broader protection for the entire face.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5] | Prevents skin contact and irritation (H315). The choice of glove material should be based on the solvent used and breakthrough time. |
| Body Protection | A laboratory coat or a chemical-resistant apron.[2] | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.[2][3] | Mitigates the risk of respiratory tract irritation (H335). The need for and type of respirator should be determined by a formal risk assessment. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow from material handling to disposal, emphasizing safety at each step.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Operational Plan
3.1. Pre-Handling Preparations:
-
Designate a Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[2][6]
-
Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
3.2. Handling Procedures:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to contain any dust. Use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of airborne particles.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Conduct all transfers and reactions within the fume hood.
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use. Wipe down all surfaces with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care, treating it as hazardous chemical waste.[6][7]
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect unused compound and any contaminated solid materials (e.g., gloves, weighing paper, filter paper) in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
4.2. Storage and Disposal:
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2] Do not dispose of this chemical down the drain or in regular trash.[6]
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
PubChem. This compound. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
Fisher Scientific. Quinoxaline-5-carboxylic acid, 95% Safety Data Sheet. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Angene Chemical. 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Safety Data Sheet. [Link]
-
Capot Chemical. 2-Oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid MSDS. [Link]
Sources
- 1. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. quora.com [quora.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
